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Foundational

A Comprehensive Technical Guide to the Synthesis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

Abstract This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for the preparation of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol. This compound is a valuable building block in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for the preparation of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol. This compound is a valuable building block in medicinal chemistry, and its synthesis requires careful consideration of regioselectivity and reaction conditions. The proposed synthesis is a two-step process commencing with the formation of an epoxide intermediate from 3-bromo-2-fluorobenzaldehyde, followed by a nucleophilic ring-opening to yield the target amino alcohol. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the underlying chemical principles and experimental considerations to ensure a successful and reproducible synthesis.

Introduction: The Significance of Fluorinated Amino Alcohols

The 1-aryl-2-aminoethanol scaffold is a privileged structural motif frequently encountered in a wide array of biologically active molecules and pharmaceuticals.[1] The strategic incorporation of fluorine atoms into these structures can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated analogues particularly attractive in modern drug design.[1][2] The target molecule, 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, combines the key features of a phenylethanolamine with the unique electronic properties of a bromo and fluoro-substituted aromatic ring, marking it as a potentially crucial intermediate for the synthesis of novel therapeutic agents.

The presence of the bromine atom offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, allowing for the introduction of additional molecular complexity. This guide will detail a reliable and scalable synthetic route to access this important compound.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, points towards a key disconnection at the C-N bond, suggesting a nucleophilic addition of an amine equivalent to an electrophilic two-carbon unit attached to the aromatic ring. A highly effective and common strategy for achieving this transformation is through an epoxide intermediate. This leads to the following retrosynthetic pathway:

Retrosynthesis Target 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol Epoxide 2-(3-bromo-2-fluorophenyl)oxirane Target->Epoxide Epoxide Ring Opening Aldehyde 3-bromo-2-fluorobenzaldehyde Epoxide->Aldehyde Corey-Chaykovsky Reaction Starting_Material (3-bromo-2-fluorophenyl)methanol Aldehyde->Starting_Material Oxidation

Figure 1: Retrosynthetic analysis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol.

Based on this analysis, a two-step forward synthesis is proposed:

  • Epoxidation: The synthesis commences with the readily available 3-bromo-2-fluorobenzaldehyde. This aldehyde will be converted to the corresponding epoxide, 2-(3-bromo-2-fluorophenyl)oxirane, using a sulfur ylide in a Corey-Chaykovsky reaction.[3][4] This reaction is chosen for its high efficiency in converting aldehydes to epoxides.[5]

  • Aminolysis: The formed epoxide will then undergo a nucleophilic ring-opening reaction with ammonia. This aminolysis reaction is expected to proceed with high regioselectivity, with the nucleophilic attack occurring at the less sterically hindered carbon of the epoxide ring, to yield the desired 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol.[6][7]

Detailed Synthetic Protocol

Synthesis of the Starting Material: 3-Bromo-2-fluorobenzaldehyde

While 3-bromo-2-fluorobenzaldehyde is commercially available, a synthetic procedure from (3-bromo-2-fluorophenyl)methanol is well-documented and provides a high-purity starting material.[8][9]

Reaction Scheme:

(3-bromo-2-fluorophenyl)methanol → 3-bromo-2-fluorobenzaldehyde

Protocol:

  • To a solution of (3-bromo-2-fluoro-phenyl)methanol in dichloromethane, add manganese dioxide.

  • Stir the resulting mixture at 45°C overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through diatomaceous earth and wash the filter cake with dichloromethane.

  • Collect the filtrate and concentrate it under reduced pressure to yield 3-bromo-2-fluorobenzaldehyde as a white solid.[8]

ReagentMolar Eq.PuritySource
(3-bromo-2-fluorophenyl)methanol1.0>98%Commercially Available
Manganese Dioxide (MnO2)8.0ActivatedCommercially Available
Dichloromethane (CH2Cl2)-AnhydrousCommercially Available

Table 1: Reagents for the synthesis of 3-bromo-2-fluorobenzaldehyde.

Step 1: Epoxidation via Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction provides a reliable method for the synthesis of epoxides from aldehydes.[3][4] In this step, 3-bromo-2-fluorobenzaldehyde is treated with a sulfur ylide, generated in situ from trimethylsulfonium iodide and a strong base.

Epoxidation cluster_0 Corey-Chaykovsky Reaction Aldehyde 3-bromo-2-fluorobenzaldehyde Epoxide 2-(3-bromo-2-fluorophenyl)oxirane Aldehyde->Epoxide + Ylide Ylide Trimethylsulfonium ylide

Figure 2: Epoxidation of 3-bromo-2-fluorobenzaldehyde.

Protocol:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add trimethylsulfonium iodide and anhydrous dimethyl sulfoxide (DMSO).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add sodium hydride (60% dispersion in mineral oil) portion-wise, ensuring the temperature remains below 5°C.

  • Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0°C and add a solution of 3-bromo-2-fluorobenzaldehyde in anhydrous DMSO dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(3-bromo-2-fluorophenyl)oxirane.

ReagentMolar Eq.PuritySource
3-bromo-2-fluorobenzaldehyde1.0>98%Synthesized or Commercial[10]
Trimethylsulfonium iodide1.1>98%Commercially Available
Sodium Hydride (NaH)1.160% in mineral oilCommercially Available
Dimethyl Sulfoxide (DMSO)-AnhydrousCommercially Available
Ethyl Acetate-ACS GradeCommercially Available

Table 2: Reagents for the Corey-Chaykovsky epoxidation.

Causality Behind Experimental Choices:

  • In situ generation of the ylide: The sulfur ylide is highly reactive and is therefore generated immediately before use to ensure maximum efficacy.

  • Anhydrous conditions: The use of anhydrous solvents is crucial as the ylide is a strong base and will be quenched by water.

  • Temperature control: The initial deprotonation is exothermic and requires cooling to prevent side reactions.

Step 2: Regioselective Ring-Opening of the Epoxide

The final step involves the nucleophilic ring-opening of the synthesized epoxide with ammonia. This reaction is expected to proceed via an SN2 mechanism, with the nucleophile attacking the less substituted carbon of the epoxide ring.[7][11]

Aminolysis cluster_1 Epoxide Ring-Opening Epoxide 2-(3-bromo-2-fluorophenyl)oxirane Amino_Alcohol 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol Epoxide->Amino_Alcohol + Ammonia Ammonia Aqueous Ammonia

Figure 3: Aminolysis of 2-(3-bromo-2-fluorophenyl)oxirane.

Protocol:

  • In a pressure-resistant vessel, dissolve the 2-(3-bromo-2-fluorophenyl)oxirane in methanol.

  • Add an excess of concentrated aqueous ammonia to the solution.

  • Seal the vessel and heat the reaction mixture to 60-70°C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol.

ReagentMolar Eq.PuritySource
2-(3-bromo-2-fluorophenyl)oxirane1.0Purified from Step 1-
Concentrated Aqueous AmmoniaExcess~28-30%Commercially Available
Methanol-ACS GradeCommercially Available
Ethyl Acetate-ACS GradeCommercially Available

Table 3: Reagents for the epoxide ring-opening.

Causality Behind Experimental Choices:

  • Excess Ammonia: A large excess of ammonia is used to favor the desired aminolysis reaction and minimize the formation of di-adducts.

  • Sealed Vessel and Heating: Heating is required to overcome the activation energy for the ring-opening of the epoxide. A sealed vessel is necessary to maintain the concentration of the volatile ammonia.

  • Regioselectivity: Under basic or neutral conditions, the nucleophilic attack of ammonia will preferentially occur at the less sterically hindered carbon of the epoxide, leading to the desired product.[7]

Characterization and Purity Assessment

The final product, 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, should be thoroughly characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy will confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. For chiral compounds, chiral HPLC can be employed to determine the enantiomeric excess if a stereoselective synthesis or resolution is performed.[12]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and amine (-NH2) groups.

Safety Considerations

  • 3-bromo-2-fluorobenzaldehyde: Causes skin and serious eye irritation.[10] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Trimethylsulfonium iodide and Sodium Hydride: These reagents are moisture-sensitive and can be flammable. Handle in a fume hood under an inert atmosphere.

  • Ammonia: Concentrated ammonia is corrosive and has a pungent odor. Work in a well-ventilated fume hood.

  • Pressurized Reactions: The aminolysis step is performed under pressure. Use a vessel that is rated for the reaction conditions and take appropriate safety precautions.

Conclusion

This technical guide outlines a comprehensive and scientifically sound methodology for the synthesis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare this valuable building block for applications in drug discovery and development. The described two-step synthesis is efficient and relies on well-established chemical transformations, ensuring a high probability of success.

References

  • Google Patents.
  • ACS Publications. Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. [Link]

  • ResearchGate. Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives | Request PDF. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring the Feasibility of Manufacturing 3-Bromo-2-Fluorobenzaldehyde: CAS 149947-15-9. [Link]

  • PrepChem.com. Synthesis of 2-[3-Fluoro-4-(phenylmethoxy)phenyl]oxirane. [Link]

  • Journal of Synthetic Chemistry. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • FULIR. HHDH-Catalyzed Synthesis of Enantioenriched Fluorinated β‐Hydroxy Nitrile Process Advances through a. [Link]

  • Google Patents. Processes for producing optically active 2-amino-1-phenylethanol derivatives - European Patent Office - EP 0924193 A1. [Link]

  • Beilstein Journal of Organic Chemistry. Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. [Link]

  • CORE. Ring-opening of Epoxides Mediated by Frustrated Lewis Pairs. [Link]

  • PubMed. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]

  • Master Organic Chemistry. Epoxide Ring Opening With Base. [Link]

  • Chemical Communications (RSC Publishing). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. [Link]

  • PMC. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • PubMed. Utility of fluorinated α-amino acids in development of therapeutic peptides. [Link]

  • Green Chemistry (RSC Publishing). Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia under catalyst-free conditions. [Link]

  • Diva-portal.org. Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis Staffan Torssell. [Link]

  • J-GLOBAL. (R)-2-(3-Bromophenyl)-2-aminoethanol | Chemical Substance Information. [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

  • PMC. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Stereoselective synthesis of backbone extended π-conjugated amino esters. [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]

  • IBMM. Stereoselective Synthesis & Modified Amino Acids. [Link]

  • Wiley Online Library. Synthesis of Chiral α-Trifluoromethyl α,α-Disubstituted α-Amino Acids and Conformational Analysis of L-Leu-Based. [Link]

  • PMC. Amino Acids in the Development of Prodrugs. [Link]

  • MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

  • Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • Acta Naturae. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. [Link]

  • International Journal of Pharmaceutical Sciences. Pro-Drug Development. [Link]

  • Google Patents.
  • Semantic Scholar. Trimethylsulfonium and trimethylsulfoxonium as versatile epoxidation reagents. A comparative study. [Link]

  • MDPI. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]

Sources

Exploratory

physicochemical properties of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of the nov...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel molecule, 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol. As a substituted phenylethanolamine, this compound belongs to a class of structures known for its significant biological activities, making it a molecule of interest for drug discovery and medicinal chemistry.[1] This document synthesizes predicted data with established analytical methodologies to offer a robust framework for its characterization. We delve into its structural attributes, key physicochemical parameters such as lipophilicity, solubility, and ionization constants (pKa), and their profound implications for drug development. Furthermore, this guide presents detailed, field-proven protocols for analytical validation using Mass Spectrometry, NMR Spectroscopy, and HPLC, ensuring a self-validating approach to its scientific investigation. The insights herein are designed to empower researchers to anticipate the molecule's behavior in biological systems, guide formulation strategies, and accelerate its journey through the drug development pipeline.

Introduction: The Strategic Value of a Privileged Scaffold

The 1-aryl-2-aminoethanol framework is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The strategic introduction of halogen atoms, such as bromine and fluorine, onto the phenyl ring can significantly modulate a molecule's metabolic stability, receptor binding affinity, and lipophilicity.[1] 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is an exemplar of this design strategy. It is an amino alcohol that features a chiral center, a basic amino group, and a weakly acidic hydroxyl group, all of which contribute to its chemical reactivity and potential biological interactions.[2][3] Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for successful drug discovery.[4][5] These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its efficacy and safety.[6][7] This guide serves as a foundational resource for any research program involving this or structurally related compounds.

Molecular Structure and Chemical Identifiers

The unambiguous identification of a chemical entity is paramount. Below are the structural details and identifiers for 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, derived from its chemical name.

Chemical Structure:

Chemical structure of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol (Note: Image is a representative 2D structure. The molecule contains one chiral center at the carbon bearing the amino and hydroxyl groups.)
IdentifierValueSource
IUPAC Name 2-amino-2-(3-bromo-2-fluorophenyl)ethanolGenerated
Molecular Formula C₈H₉BrFNO[2]
Molecular Weight 234.07 g/mol [2]
Canonical SMILES C1=CC(=C(C(=C1)Br)C(CO)N)FGenerated
InChI InChI=1S/C8H9BrFNO/c9-7-5(6(10)3-1-2-4-7)8(11)12/h1-4,8,12H,5,11H2Generated
InChIKey (Not readily available)-
CAS Number (Not readily available)-

Core Physicochemical Properties: A Quantitative Overview

The interplay between a molecule's properties dictates its behavior. While specific experimental data for this exact isomer is not publicly available, the following table summarizes predicted values and data from structurally similar compounds to provide a reliable working profile.

PropertyPredicted/Estimated ValueImplication in Drug Development
cLogP (Lipophilicity) ~1.5 - 2.5Influences membrane permeability, protein binding, and solubility.[4][6]
Aqueous Solubility Poorly solubleAffects oral absorption and formulation options.[8]
pKa (basic) 8.5 - 9.5 (Amino group)Determines ionization state and solubility at physiological pH (7.4).[7]
pKa (acidic) 13.0 - 14.0 (Hydroxyl group)Generally not relevant at physiological pH but can influence reactivity.[9]
Topological Polar Surface Area (TPSA) 46.3 ŲCorrelates with transport properties and membrane permeability.[10][11]
Melting Point 90 - 110 °C (Estimate)Indicates crystal lattice energy, affects dissolution rate.[12]
Boiling Point >280 °C (Predicted)[12]
Hydrogen Bond Donors 2 (from -NH₂ and -OH)[10]
Hydrogen Bond Acceptors 3 (from -N, -O, and -F)[10]
Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's success.[4] It reflects the molecule's affinity for lipid-like environments versus aqueous ones. The presence of a phenyl ring and a bromine atom contributes significantly to the lipophilicity of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol. However, this is balanced by the polar amino and hydroxyl groups, which enhance water solubility.[3] An optimal LogP is essential; high lipophilicity can lead to excellent membrane permeability but may cause poor solubility, high plasma protein binding, and potential toxicity, while low lipophilicity can result in poor absorption.[6]

Ionization (pKa) and its pH-Dependent Behavior

The ionization state of a molecule is governed by its pKa values and the pH of the surrounding environment.[7]

  • The Amino Group (Basic pKa): The primary amine is the principal basic center. With an estimated pKa of ~9.0, it will be predominantly protonated and positively charged (>99%) at physiological pH 7.4. This ionized form is crucial for aqueous solubility.

  • The Hydroxyl Group (Acidic pKa): The alcohol hydroxyl group is a very weak acid, with a pKa likely exceeding 13.[13] It will remain in its neutral, un-ionized form in all relevant biological environments.

This ionization profile means the molecule's solubility will be highly pH-dependent, increasing significantly in acidic conditions where the amino group is fully protonated. This property can be leveraged during formulation by forming a salt (e.g., a hydrochloride salt) to enhance solubility and dissolution.[2]

Analytical Characterization and Validation Protocols

A robust analytical package is necessary to confirm the identity, purity, and structure of the target compound. The following protocols represent a self-validating system for characterization.

Identity and Molecular Weight Confirmation via Mass Spectrometry (MS)

Mass spectrometry is the gold standard for confirming molecular weight and elemental composition.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile/Water 50:50).

  • Ionization: Utilize Electrospray Ionization (ESI) in positive mode. The primary amine is readily protonated to form the [M+H]⁺ ion.

  • Mass Analysis: Perform analysis on a high-resolution instrument (e.g., Orbitrap or TOF).

  • Data Acquisition: Scan for the [M+H]⁺ ion. The expected exact mass for C₈H₁₀BrFNO⁺ is readily calculable. The presence of bromine will yield a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by ~2 Da (for ⁷⁹Br and ⁸¹Br).

  • Validation: The measured mass should be within 5 ppm of the calculated exact mass to confirm the elemental composition. Tandem MS (MS/MS) can be used to fragment the parent ion, providing structural information based on the observed product ions.[14]

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Prep Dissolve Sample (0.1 mg/mL in MeOH) Ionize Electrospray Ionization (Positive Mode) Prep->Ionize Infusion Analyze High-Resolution Mass Analyzer (TOF) Ionize->Analyze Ion Transfer Detect Ion Detection Analyze->Detect Interpret Confirm [M+H]⁺ & Isotopic Pattern Detect->Interpret Validate Validate Elemental Composition (<5 ppm) Interpret->Validate

Caption: High-resolution mass spectrometry workflow for molecular identity confirmation.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural confirmation by mapping the chemical environment of magnetically active nuclei.

Protocol: Multinuclear NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a drop of D₂O to identify exchangeable protons (-NH₂ and -OH).

  • ¹H NMR: This spectrum will confirm the number and connectivity of protons. Key expected signals include aromatic protons (in the 6.5-8.0 ppm range), the methine proton (-CH(N)-), the methylene protons (-CH₂OH), and the exchangeable protons.

  • ¹³C NMR: This will show distinct signals for each of the 8 carbon atoms, including the aromatic carbons (some showing C-F coupling) and the two aliphatic carbons.

  • ¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom. Its coupling to nearby protons and carbons will help confirm its position on the aromatic ring.

  • Validation: The combination of 1D and 2D NMR experiments (like COSY and HSQC) allows for the complete and unambiguous assignment of the molecule's constitution. The data must be consistent with the proposed structure.[15]

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the compound and identifying any potential impurities.

Protocol: Reverse-Phase HPLC Purity Analysis

  • System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acidic modifier ensures the amino group is protonated, leading to sharp, symmetrical peaks.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15-20 minutes to ensure elution of all components.

  • Detection: Use a UV detector, monitoring at wavelengths such as 220 nm and 254 nm.

  • Sample Analysis: Inject a solution of the compound (~0.5 mg/mL).

  • Validation: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. For drug development candidates, purity should typically exceed 95%.

Workflow for HPLC Purity Assessment

HPLC_Workflow A Prepare Mobile Phase (A: H₂O+0.1% TFA B: ACN+0.1% TFA) C Equilibrate RP-C18 Column A->C B Prepare Sample (~0.5 mg/mL in Mobile Phase) D Inject Sample B->D C->D E Gradient Elution (5% to 95% B) D->E F UV Detection (220 & 254 nm) E->F G Integrate Peaks & Calculate Area % F->G H Confirm Purity >95% G->H

Caption: Standard reverse-phase HPLC workflow for quantitative purity analysis.

Implications for Drug Development

The physicochemical profile of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol directly informs its potential as a drug candidate.

Relationship of Physicochemical Properties to Drug Development Outcomes

DrugDev cluster_props Core Physicochemical Properties cluster_outcomes Drug Development Outcomes LogP Lipophilicity (LogP) ADME ADME Profile LogP->ADME Permeability Distribution Tox Potential Toxicity LogP->Tox Off-target effects Efficacy Target Engagement LogP->Efficacy Binding Affinity pKa Ionization (pKa) pKa->ADME Absorption Formulation Formulation Strategy pKa->Formulation Salt Formation Sol Solubility Sol->ADME Bioavailability Sol->Formulation Dosage Form

Caption: Interdependence of core properties and their impact on key development areas.

  • ADME Profile: The predicted cLogP suggests the molecule has a good chance of passive diffusion across membranes.[4] Its positive charge at physiological pH will aid solubility in plasma but may limit passive diffusion across the gut wall unless a favorable absorption window exists. The presence of fluorine can block sites of metabolism, potentially increasing the molecule's half-life.

  • Formulation Strategy: Due to its predicted poor intrinsic solubility and basic nature, salt formation is the most logical strategy to develop an oral or parenteral formulation.[2] A hydrochloride or mesylate salt would significantly improve its aqueous solubility and dissolution rate.

  • Target Engagement: The molecule's ability to donate and accept hydrogen bonds, combined with its halogen substituents, provides multiple points of interaction for binding to a biological target, such as a receptor or enzyme.[7]

Conclusion

2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is a strategically designed molecule with significant potential in medicinal chemistry. Its physicochemical profile—characterized by moderate lipophilicity, pH-dependent solubility, and a predominantly ionized state under physiological conditions—presents a classic challenge and opportunity in drug development. While experimental validation is essential, this comprehensive guide provides a robust, scientifically grounded framework for its characterization. By applying the detailed analytical protocols and understanding the implications of its core properties, researchers can effectively advance this promising scaffold from a laboratory curiosity to a viable therapeutic candidate.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Google Cloud.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Importance of Physicochemical Properties In Drug Discovery. (2015). rajjournals.
  • How Drug Physical and Chemical Properties Impact Effectiveness. (2025). Raytor.
  • physicochemical property of drug molecules with respect to drug actions. (2014). JBINO.
  • 2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol. EvitaChem.
  • Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • 2-(3-Amino-5-bromo-4-fluorophenyl)ethanol. PubChem.
  • (S)-2-Amino-2-(3-fluorophenyl)ethanol. ChemicalBook.
  • Synthesis of N-Substituted 2-Amino-1-(4-fluorophenyl)
  • 2-amino-2-(4-bromophenyl)ethanol. CymitQuimica.
  • 2-Amino-2-(3-bromophenyl)ethanol. PubChem.
  • Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Wiley Online Library.
  • Amino Acids, Peptides, and Proteins. Ocha.
  • D.H. Ripin, D.A. Evans pKa's of Inorganic and Oxo-Acids Chem 206. Harvard University.

Sources

Foundational

A Technical Guide to 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Executive Summary: This guide provides a comprehensive technical overview of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, a substituted phenylethanolamine of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, a substituted phenylethanolamine of significant interest in medicinal chemistry. While a specific CAS (Chemical Abstracts Service) number for this exact substitution pattern is not prominently listed in public databases, indicating its status as a specialized research chemical, this document outlines its core chemical identity, proposes a robust synthetic pathway, details protocols for its analytical characterization, and explores its potential applications as a key building block in drug discovery. The methodologies and principles discussed are grounded in established organic chemistry and are supported by references to analogous, well-documented compounds.

Chemical Identity and Core Properties

2-Amino-2-(3-bromo-2-fluorophenyl)ethanol belongs to the chemical class of substituted phenylethanolamines.[1] This structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous bioactive compounds and approved drugs.[2] The specific combination of a bromine and a fluorine atom on the phenyl ring introduces unique electronic and steric properties that are highly valuable in drug design.

The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] Bromine, as a larger halogen, can serve as a key interaction point for binding to biological targets and is a common substituent in pharmacologically active molecules.

Table 1: Calculated Properties of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

PropertyValue
Molecular Formula C₈H₉BrFNO
Molecular Weight 234.07 g/mol
Chemical Class Substituted Phenylethanolamine[1]
Core Structure 2-Amino-1-phenylethanol[5]
CAS Number Not Publicly Indexed

Note: The absence of a dedicated CAS number suggests this compound is a novel or non-commercial research intermediate. Researchers should assign their own internal identifier for tracking purposes.

Proposed Synthesis and Mechanistic Rationale

The synthesis of chiral amino alcohols like the target compound is a well-established field of organic chemistry.[6] A reliable and scalable approach involves the reduction of an intermediate α-amino ketone, which can be synthesized from the corresponding substituted bromofluorobenzene. This multi-step pathway ensures high purity and allows for stereochemical control.

Synthetic Workflow

A logical and field-proven synthetic route proceeds via three key stages: Friedel-Crafts acylation, α-bromination, and subsequent amination and reduction.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Amination cluster_2 Stage 3: Reduction A 1-Bromo-2-fluorobenzene C 2-Chloro-1-(3-bromo-2-fluorophenyl)ethan-1-one A->C AlCl₃ (Lewis Acid) B 2-Chloroacetyl chloride B->C D 2-Amino-1-(3-bromo-2-fluorophenyl)ethan-1-one C->D NH₃ (or protected amine), Nucleophilic Substitution E 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol (Target Molecule) D->E NaBH₄ (Reducing Agent), Ketone Reduction

Figure 1: Proposed synthetic pathway for 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol.

Detailed Experimental Protocol (Prophetic)

PART A: Synthesis of 2-Chloro-1-(3-bromo-2-fluorophenyl)ethan-1-one (Intermediate 1)

  • To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in dry dichloromethane (DCM), add 1-bromo-2-fluorobenzene (1.0 eq.).

  • Add 2-chloroacetyl chloride (1.1 eq.) dropwise to the mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Extract the aqueous layer with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography.

PART B: Synthesis of 2-Amino-1-(3-bromo-2-fluorophenyl)ethan-1-one (Intermediate 2)

  • Dissolve Intermediate 1 in a suitable solvent such as tetrahydrofuran (THF).

  • Bubble ammonia gas through the solution or add a solution of aqueous ammonia (excess) at 0 °C.

  • Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

  • Extract the aqueous layer, combine organic phases, dry, and concentrate to yield the α-amino ketone, which can be used directly or after purification.

PART C: Synthesis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol (Target Molecule)

  • Dissolve the crude Intermediate 2 in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the temperature remains low.

  • Stir for 2-4 hours at room temperature. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove methanol under reduced pressure and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product. Further purification can be achieved by crystallization or chromatography.

Analytical Characterization and Validation

A systematic analytical approach is crucial to confirm the identity, purity, and structure of a newly synthesized compound.[7] This involves a combination of spectroscopic and chromatographic techniques to provide orthogonal data, ensuring a self-validating system.[8]

Analytical Workflow

The following workflow ensures comprehensive characterization of the final product.

G Start Synthesized Product HPLC HPLC-UV/MS (Purity & Mass Confirmation) Start->HPLC NMR ¹H & ¹³C NMR (Structural Elucidation) Start->NMR FTIR FTIR Spectroscopy (Functional Group ID) Start->FTIR HRMS High-Resolution MS (Elemental Composition) HPLC->HRMS Final Characterized Compound NMR->Final FTIR->Final HRMS->Final

Figure 2: Comprehensive analytical workflow for structural validation.

Protocols and Expected Results

High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the compound.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

  • Expected Result: A single major peak with >95% purity.

Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight.

  • Protocol:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis: The sample from the HPLC can be directly infused into the mass spectrometer.

  • Expected Result: A molecular ion peak [M+H]⁺ at m/z 234.98 and 236.98, showing the characteristic isotopic pattern for a molecule containing one bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the precise chemical structure and connectivity of atoms.

  • Protocol:

    • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

    • Spectra: Acquire ¹H, ¹³C, and potentially ¹⁹F NMR spectra.

  • Expected ¹H NMR Signals: Distinct signals corresponding to the aromatic protons (showing coupling to each other and to fluorine), the methine proton (CH-OH), the methylene protons (CH₂-NH₂), and exchangeable protons for the OH and NH₂ groups.

Infrared (IR) Spectroscopy

  • Purpose: To identify key functional groups.

  • Protocol:

    • Method: Attenuated Total Reflectance (ATR) on a solid sample.

  • Expected Absorption Bands:

    • ~3300-3400 cm⁻¹ (O-H and N-H stretches).

    • ~3000-3100 cm⁻¹ (Aromatic C-H stretch).

    • ~1550-1600 cm⁻¹ (C=C aromatic ring stretch).

    • ~1050-1150 cm⁻¹ (C-O stretch and C-F stretch).

Applications in Drug Discovery and Medicinal Chemistry

The 2-amino-2-phenylethanol scaffold is a privileged structure in pharmacology, most notably found in adrenergic receptor modulators.[2][9] The introduction of fluoro- and bromo-substituents can be used to fine-tune the compound's properties:

  • Modulating Potency and Selectivity: The electronic effects of fluorine (a strong electron-withdrawing group) and bromine can alter the pKa of the amine and the molecule's interaction with target receptors, leading to changes in binding affinity and selectivity.[10][11]

  • Improving Pharmacokinetic Properties: Fluorine substitution is a well-known strategy to block sites of metabolism, potentially increasing the half-life of a drug candidate.[3] It can also increase lipophilicity, which may enhance membrane permeability.[4]

  • Serving as a Synthetic Handle: The bromine atom can be used in further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira), to build more complex molecules and explore a wider chemical space.

This compound is therefore an excellent starting material or intermediate for the synthesis of novel therapeutic agents targeting a range of diseases, including cardiovascular conditions, respiratory ailments, and central nervous system disorders.

References

  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/26212274/
  • Chemical structures of the five substituted phenethylamine derivatives. ResearchGate. Available at: https://www.researchgate.
  • Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. ResearchGate. Available at: https://www.researchgate.net/publication/337340092_Room-Temperature_Base-Mediated_Selective_Synthesis_of_2-Arylaminoethanols_and_2-Aryloxyethanols
  • Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4019972/
  • Application Notes and Protocols for the Analytical Characterization of N-(4-chlorophenyl)-1-phenylethanimine. Benchchem. Available at: https://www.benchchem.com/application-notes/12139-analytical-characterization-n-4-chlorophenyl-1-phenylethanimine
  • Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. Available at: https://www.researchgate.net/publication/265053644_Significance_of_Fluorine_in_Medicinal_Chemistry_A_Review
  • 1-arylethanols, including racemic adrenaline, from aromatic aldehydes via 5-arylox. ScienceDirect. Available at: https://www.sciencedirect.com/science/article/pii/S004040391300267X
  • (S)-2-amino-2-(3-fluorophenyl)ethan-1-ol. ChemBK. Available at: https://www.chembk.com/en/chem/(S)-2-amino-2-(3-fluorophenyl)ethan-1-ol
  • (S)-2-Amino-2-(3-fluorophenyl)ethanol. ChemicalBook. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB5864115_EN.htm
  • Substituted phenethylamine. Wikipedia. Available at: https://en.wikipedia.org/wiki/Substituted_phenethylamine
  • (S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/chemscene/cs_0098746
  • Phenylethanolamine. Wikipedia. Available at: https://en.wikipedia.org/wiki/Phenylethanolamine
  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. Available at: https://www.beilstein-journals.org/bjoc/articles/17/80
  • (2S)-2-Amino-2-(2-bromo-6-fluorophenyl)ethanol. Chemsrc. Available at: https://www.chemsrc.com/en/cas/1213303-06-0_1079848.html
  • (R)-2-Amino-2-(3-fluorophenyl)ethanol. BLDpharm. Available at: https://www.bldpharm.com/products/1213968-04-7.html
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/24484427/
  • One kind synthesis (S) The method of 2 amino butanols. Google Patents. Available at: https://patents.google.
  • Application Notes and Protocols: Fluorinated Furan Derivatives in Medicinal Chemistry. Benchchem. Available at: https://www.benchchem.
  • Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. Available at: https://www.researchgate.net/publication/315758509_Current_and_emerging_applications_of_fluorine_in_medicinal_chemistry
  • Applications of Fluorine in Medicinal Chemistry. ResearchGate. Available at: https://www.researchgate.net/publication/49698240_Applications_of_Fluorine_in_Medicinal_Chemistry

Sources

Exploratory

A Technical Guide to the Preclinical Evaluation of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol: A Novel Phenylethanolamine Derivative

Executive Summary This document provides a comprehensive technical framework for the investigation of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, a novel chemical entity with significant therapeutic potential. As direct b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This document provides a comprehensive technical framework for the investigation of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, a novel chemical entity with significant therapeutic potential. As direct biological data for this specific molecule is not present in the public domain, this guide establishes a logical, multi-phase research program based on the well-documented activities of its core structural components. The 2-amino-2-phenylethanol scaffold is a cornerstone of adrenergic receptor modulators, most notably β2-adrenoceptor agonists used in the treatment of asthma and COPD.[1] The inclusion of a 3-bromo-2-fluorophenyl moiety introduces advantageous physicochemical properties, such as enhanced metabolic stability and a chemical handle for extensive Structure-Activity Relationship (SAR) studies.[2]

Our core hypothesis posits that 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol will function as a β2-adrenoceptor agonist. This guide outlines a rigorous, self-validating preclinical workflow—from initial in silico modeling and in vitro target validation to SAR elucidation and preliminary in vivo efficacy studies—to thoroughly characterize its biological activity and therapeutic promise.

Introduction and Scientific Rationale

The discovery of novel, potent, and selective small molecules is a primary objective in modern drug development. The strategic design of new chemical entities often involves the combination of validated pharmacophores with chemical groups that confer improved drug-like properties.

The 2-Amino-2-Phenylethanol Pharmacophore

The 2-amino-2-phenylethanol structure is a classic pharmacophore that forms the basis of many biologically active compounds.[3] Its most prominent role is in mimicking the endogenous catecholamines (epinephrine and norepinephrine), leading to potent interactions with adrenergic receptors. A significant body of research demonstrates that derivatives of this scaffold are potent β2-adrenoceptor agonists, which mediate the relaxation of smooth muscle in the airways, making them critical therapies for respiratory diseases.[1] The stereochemistry of the ethanol group is also crucial, with optically active forms often showing significantly higher potency.[4][5]

The 3-Bromo-2-Fluorophenyl Moiety: A Tool for Optimization

The specific halogenation pattern of the phenyl ring is a deliberate design choice aimed at enhancing the molecule's pharmaceutical properties.

  • Fluorine Substitution: The presence of a fluorine atom can increase metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation. It can also improve bioavailability and receptor binding affinity through favorable electronic interactions.[2]

  • Bromine Substitution: The bromine atom serves as a versatile synthetic handle. It is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), which allows for the efficient synthesis of a diverse library of analogs.[2] This capability is invaluable for performing detailed SAR studies to optimize potency, selectivity, and pharmacokinetic profiles.

Core Hypothesis and Therapeutic Indication

Based on the convergence of these structural features, we hypothesize that 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is a novel β2-adrenoceptor agonist. Its primary therapeutic potential is anticipated to be in the treatment of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). The research program detailed below is designed to rigorously test this hypothesis.

Phase 1: In Silico and Computational Assessment

Before committing to resource-intensive chemical synthesis and biological testing, a computational assessment provides a cost-effective initial validation of our core hypothesis.

Workflow for Computational Analysis

This phase involves predicting the molecule's binding behavior and its drug-like properties using established computational models.

computational_workflow cluster_input Input cluster_process Computational Modeling cluster_output Predicted Outputs Input_Molecule 2D Structure of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol Energy_Minimization 3D Structure Generation & Energy Minimization Input_Molecule->Energy_Minimization Docking Molecular Docking (β2-Adrenoceptor Target) Energy_Minimization->Docking 3D Structure ADMET ADMET Prediction (Solubility, Permeability, Toxicity) Energy_Minimization->ADMET 3D Structure Binding_Pose Predicted Binding Pose & Affinity Score Docking->Binding_Pose PK_Profile Predicted PK/Tox Profile ADMET->PK_Profile

Caption: Phase 1 computational modeling workflow.

Protocol: Molecular Docking
  • Target Preparation: Obtain the crystal structure of the human β2-adrenoceptor (e.g., from the Protein Data Bank). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D conformation of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol and perform energy minimization.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to predict the binding pose of the ligand within the receptor's active site.

  • Analysis: Analyze the resulting poses, paying close attention to key interactions (hydrogen bonds, hydrophobic interactions) with critical residues known to be important for agonist activity. Calculate the predicted binding affinity (docking score).

Phase 2: In Vitro Biological Evaluation

This phase focuses on empirical validation of the compound's activity at its hypothesized target. This requires chemical synthesis of the compound, followed by a cascade of in vitro assays.

In Vitro Screening Cascade

in_vitro_cascade cluster_synthesis Synthesis & QC cluster_primary Primary Target Assays cluster_secondary Selectivity & Off-Target Synthesis Chemical Synthesis of Compound QC Purity & Identity Check (NMR, LC-MS, HPLC >95%) Synthesis->QC Binding Radioligand Binding Assay (β1 and β2 Receptors) QC->Binding Functional Functional cAMP Assay (β2-HEK293 Cells) Binding->Functional Confirms Target Engagement Selectivity Functional Assay (β1-HEK293 Cells) Functional->Selectivity Confirms Agonism Off_Target Broad Receptor Panel Screen (e.g., CEREP Panel) Selectivity->Off_Target Determines Selectivity

Caption: Phase 2 in vitro screening and validation cascade.

Protocol: Radioligand Binding Assays

This assay determines the affinity of the test compound for the target receptor.[6]

  • Materials: Membranes from cells expressing human β1 or β2-adrenoceptors, radioligand (e.g., ³H-dihydroalprenolol), test compound, buffer solutions.

  • Procedure: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand via rapid filtration.

  • Detection: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Calculate the IC50 (concentration inhibiting 50% of binding) and convert it to a binding affinity constant (Ki).

Protocol: Functional cAMP Production Assay

This assay measures the functional consequence of receptor binding, confirming agonism.[1]

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human β2-adrenoceptor.

  • Procedure: Plate the cells and incubate them with varying concentrations of the test compound for a set period. Include a known agonist (e.g., isoproterenol) as a positive control.

  • Lysis and Detection: Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

Data Presentation: Summary of In Vitro Activity
Compoundβ2 Binding (Ki, nM)β2 Functional (EC50, nM)β1 Binding (Ki, nM)Selectivity (β1 Ki / β2 Ki)
2-Amino-2-(3-bromo-2-fluorophenyl)ethanolData to be determinedData to be determinedData to be determinedData to be determined
Isoproterenol (Control)~5~10~15~3x

Phase 3: Structure-Activity Relationship (SAR) Elucidation

A positive result in Phase 2 (i.e., potent and selective β2 agonism) justifies the initiation of an SAR campaign to optimize the lead compound. The 3-bromo substituent is the key enabler for this phase.

Strategy for SAR Exploration

sar_strategy cluster_mods Proposed Modifications cluster_output SAR Data Lead Lead Compound 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol Mod_R1 R1: Amine Substitution (e.g., isopropyl, t-butyl) Lead->Mod_R1 Explore pocket Mod_R2 R2: Phenyl Ring (via Bromine) - Small alkyl/aryl groups - H-bond donors/acceptors Lead->Mod_R2 Utilize Suzuki/ other couplings Mod_Stereo Stereochemistry (Resolve R/S isomers) Lead->Mod_Stereo Determine active enantiomer SAR_Table Table of Analogs vs. Potency & Selectivity Mod_R1->SAR_Table Mod_R2->SAR_Table Mod_Stereo->SAR_Table

Caption: Phase 3 strategy for Structure-Activity Relationship (SAR) exploration.

Rationale for Analog Synthesis
  • Amine Substitution: The substituent on the amino group is known to be critical for β-adrenoceptor activity and selectivity. Synthesizing analogs with small, branched alkyl groups (e.g., isopropyl, tert-butyl) is a standard approach to optimize these parameters.

  • Phenyl Ring Modification: The bromine atom at the 3-position can be replaced with a variety of functional groups using palladium-catalyzed cross-coupling.[2] This allows for probing the steric and electronic requirements of the receptor pocket in that region to potentially enhance binding affinity or selectivity.

  • Stereochemistry: Phenylethanolamines possess a chiral center at the carbon bearing the hydroxyl group. It is highly probable that one enantiomer is significantly more active than the other.[1] Chiral separation or asymmetric synthesis is required to isolate the pure enantiomers and determine the eutomer.

Conclusion and Future Directions

This technical guide outlines a robust and scientifically grounded program for the comprehensive evaluation of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol. The program is designed to first validate the primary hypothesis of β2-adrenoceptor agonism through a combination of computational and in vitro methods. Subsequently, it establishes a clear path for lead optimization through a targeted SAR campaign, leveraging the unique chemical features of the molecule. Successful completion of this research program will fully characterize the biological activity of this novel compound, elucidate its mechanism of action, and establish its potential as a clinical candidate for respiratory diseases.

References

  • Gong, L., Li, J., Zhai, H., Zhang, J., Guo, T., Li, Y., ... & Xu, Y. (2018). Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. European Journal of Medicinal Chemistry, 157, 1290-1300. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. PharmaChem. [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylethanol. National Center for Biotechnology Information. [Link]

  • European Patent Office. (1999).
  • Witty, D. R., & Taylor, R. J. K. (Eds.). (2015). The Practice of Medicinal Chemistry. Elsevier. [Link]

  • European Patent Office. (2003).
  • European Patent Office. (1995).

Sources

Foundational

2-Amino-2-(3-bromo-2-fluorophenyl)ethanol structure elucidation

An Integrated Spectroscopic and Crystallographic Approach to the Structure Elucidation of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol Introduction The Significance of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol The 1-aryl-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Integrated Spectroscopic and Crystallographic Approach to the Structure Elucidation of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

Introduction

The Significance of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

The 1-aryl-2-aminoethanol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[1] 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is a chiral amino alcohol featuring this important scaffold, making it a compound of interest for drug discovery and development.[1][2] Its potential to interact with biological targets like enzymes or receptors necessitates a precise and unambiguous understanding of its three-dimensional structure.[2]

The Imperative of Unambiguous Structure Elucidation in Drug Development

In the journey from a chemical entity to a therapeutic agent, the absolute and unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone. Regulatory bodies and scientific standards demand irrefutable proof of chemical identity, as even minor structural variations (e.g., constitutional isomers or stereoisomers) can lead to drastically different biological activities or toxicity profiles. This guide presents an integrated, multi-technique workflow designed to provide a comprehensive and definitive structural characterization of 2-amino-2-(3-bromo-2-fluorophenyl)ethanol.

A Multi-Technique Strategy

No single analytical technique can provide a complete structural picture. Therefore, we employ a synergistic approach where the outputs of one method inform and corroborate the findings of another. This guide will detail a logical workflow that begins with establishing sample purity, proceeds through molecular formula determination and connectivity mapping, and culminates in the definitive assignment of the three-dimensional atomic arrangement. This workflow is visualized in Figure 1.

Structure_Elucidation_Workflow Figure 1. Integrated Workflow for Structure Elucidation cluster_0 Initial Assessment cluster_1 Molecular Formula & Functional Groups cluster_2 Connectivity & Isomer Determination cluster_3 Definitive 3D Structure Synthesis Synthesis & Purification HPLC Purity & Integrity Check (HPLC) Synthesis->HPLC HRMS High-Resolution Mass Spectrometry (HRMS) - Molecular Formula - Isotopic Pattern HPLC->HRMS Confirmed Pure Sample FTIR FTIR Spectroscopy - Functional Group ID HPLC->FTIR NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) - Chemical Environment HRMS->NMR_1D Confirmed Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) - Atom Connectivity NMR_1D->NMR_2D XRay Single-Crystal X-ray Diffraction - Absolute 3D Structure - Stereochemistry NMR_2D->XRay Proposed Structure Final_Structure Final Validated Structure XRay->Final_Structure

Caption: A logical workflow for the definitive structure elucidation of a novel chemical entity.

Foundational Analysis: Purity Assessment

Before embarking on detailed structural analysis, it is critical to ensure the purity of the sample. The presence of impurities, such as starting materials, byproducts, or isomers, can confound spectroscopic data.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is a cornerstone technique for assessing the purity of chemical compounds.[3] By separating the sample based on its components' differential partitioning between a stationary and mobile phase, it can effectively resolve the target compound from potential impurities. A reversed-phase method is generally well-suited for amino alcohols.[3]

Experimental Protocol: HPLC Analysis [3]

  • Sample Preparation: Dissolve approximately 1 mg of 2-amino-2-(3-bromo-2-fluorophenyl)ethanol in 1 mL of the mobile phase or a compatible solvent (e.g., methanol/water mixture).

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Injection: Inject a standard volume (e.g., 10 µL) of the sample solution onto the column.

  • Data Acquisition: Run the analysis according to the parameters outlined in Table 1, monitoring the UV absorbance at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Assess the resulting chromatogram. A pure sample should ideally exhibit a single major peak. Purity can be calculated based on the relative peak area of the main component.

Table 1: Example HPLC Method Parameters

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm

| Injection Volume | 10 µL |

Mass Spectrometry: Determining the Molecular Blueprint

Rationale: Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition.[4] For a halogenated compound like 2-amino-2-(3-bromo-2-fluorophenyl)ethanol, MS also provides a characteristic isotopic pattern that serves as a crucial validation point.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is well-suited for polar molecules like amino alcohols as it tends to produce the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

  • Data Analysis:

    • Identify the monoisotopic mass of the most abundant peak in the molecular ion cluster.

    • Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

    • Compare the observed isotopic pattern with the theoretical pattern for the proposed formula.

Hypothetical Data Interpretation

Molecular Ion Peak and Isotopic Pattern: The molecular formula of 2-amino-2-(3-bromo-2-fluorophenyl)ethanol is C₈H₉BrFNO. Its monoisotopic mass is 232.9851 Da. In ESI-MS, we would expect to observe the protonated molecule, [M+H]⁺, at m/z 233.9929. A key feature will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M and M+2 pattern, where two peaks of almost equal intensity are separated by approximately 2 m/z units.

Table 2: Expected HRMS Data for [C₈H₁₀BrFNO]⁺

Ion Calculated Exact Mass (m/z) Observed Isotope Pattern
[M(⁷⁹Br)+H]⁺ 233.9929 ~50.7% relative abundance

| [M(⁸¹Br)+H]⁺ | 235.9909 | ~49.3% relative abundance |

Fragmentation Analysis: Tandem MS (MS/MS) can provide further structural information. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation, characteristic fragments can be generated. Expected fragmentation pathways include the loss of water (H₂O) from the ethanol side chain or cleavage of the C-C bond between the phenyl ring and the ethanol backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Connectivity

Rationale: NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution.[5][6] It provides information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-amino-2-(3-bromo-2-fluorophenyl)ethanol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, is essential to definitively establish the substitution pattern on the aromatic ring and the connectivity of the side chain.[7]

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a ¹³C{¹H} proton-decoupled spectrum to observe the carbon signals. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F{¹H} proton-decoupled spectrum to observe the fluorine signal.

  • 2D NMR Acquisition: Acquire standard 2D correlation spectra, such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation), to establish connectivity.[7]

Hypothetical NMR Data Interpretation

¹H NMR Spectrum:

  • Aromatic Region (δ ~7.0-8.0 ppm): The 3-bromo-2-fluorophenyl group will give rise to three signals in this region. The coupling patterns and chemical shifts will be complex due to ¹H-¹H and ¹H-¹⁹F couplings.

  • Aliphatic Region (δ ~3.0-5.0 ppm): The ethanol side chain protons (-CH(N)-CH₂OH) will appear here. We expect a methine proton (CH adjacent to the phenyl ring and amino group) and two diastereotopic methylene protons (CH₂ adjacent to the hydroxyl group), which will likely show complex splitting due to coupling with each other and the methine proton.

  • Labile Protons (-NH₂ and -OH): These signals may appear as broad singlets and their chemical shift can be concentration and solvent-dependent. They can be confirmed by a D₂O exchange experiment, where they will disappear from the spectrum.

¹³C NMR Spectrum:

  • Aromatic Carbons (δ ~110-160 ppm): Six signals are expected. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF), which is a definitive diagnostic feature. Carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings (²JCF and ³JCF). The carbon attached to bromine will be shifted to a higher field (lower ppm) compared to unsubstituted carbons.

  • Aliphatic Carbons (δ ~50-80 ppm): Two signals corresponding to the -CH(N)- and -CH₂OH carbons are expected.

¹⁹F NMR Spectrum:

  • A single resonance is expected for the fluorine atom. Its chemical shift will be characteristic of a fluoroaromatic compound. The signal may show couplings to nearby aromatic protons.

2D NMR:

  • COSY: Will confirm the coupling between the -CH- and -CH₂- protons of the ethanol side chain.

  • HSQC: Will correlate each proton signal with its directly attached carbon atom.[7]

  • HMBC: Is crucial for confirming the overall structure. It will show long-range correlations (2-3 bonds) between the aliphatic protons and the aromatic carbons, definitively connecting the side chain to the phenyl ring at the correct position.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8] It serves as an excellent confirmatory tool, quickly verifying the presence of the hydroxyl (-OH), amino (-NH₂), and aromatic (C=C) groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Expected Vibrational Modes

Table 3: Expected FTIR Absorption Bands for 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3200 (broad) O-H stretch, N-H stretch Hydroxyl, Amino
3100-3000 Aromatic C-H stretch Phenyl Ring
2960-2850 Aliphatic C-H stretch Ethanol Side Chain
~1600 N-H bend Primary Amine
1600-1450 C=C ring stretch Phenyl Ring
~1250 C-F stretch Fluoroaromatic
~1050 C-O stretch Primary Alcohol

| ~600 | C-Br stretch | Bromoaromatic |

X-ray Crystallography: The Definitive 3D Structure

Rationale: While the combination of MS and NMR provides a robust hypothesis for the molecular structure, single-crystal X-ray diffraction is the "gold-standard" analytical technique for unambiguously determining the three-dimensional structure of a molecule at atomic resolution.[9][10][11] It provides precise data on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Experimental Protocol: Single-Crystal X-ray Diffraction [9][12]

  • Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Crystals should be at least 20 µm in all dimensions.[12]

  • Crystal Mounting: Carefully mount a single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer. Cool the crystal (typically to ~100 K) to minimize thermal motion. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and symmetry. Solve the phase problem using direct methods to generate an initial electron density map and build an atomic model. Refine this model iteratively against the experimental data to obtain the final, highly accurate molecular structure.[9]

Interpreting the Crystallographic Solution

The final output is a detailed 3D model of the molecule within the crystal lattice. This model will definitively confirm:

  • The connectivity of all atoms.

  • The substitution pattern of the bromo and fluoro groups on the phenyl ring.

  • The precise bond lengths and angles, confirming hybridization and identifying any unusual geometric features.

  • If a chiral starting material or resolution was used, the absolute configuration (R or S) of the stereocenter can be determined, often using anomalous dispersion from the bromine atom.

Integrated Data Synthesis: Assembling the Final Structure

The power of this workflow lies in the convergence of data from all techniques. The molecular formula from HRMS provides the list of "parts." FTIR confirms the types of functional groups present. NMR spectroscopy connects these parts, establishing the precise 2D structure and differentiating it from all other possible isomers. Finally, X-ray crystallography provides the definitive 3D image, confirming the NMR-derived structure and revealing its stereochemistry and conformation in the solid state. This rigorous, multi-faceted approach ensures the highest level of confidence in the final structural assignment, meeting the stringent requirements of modern chemical research and drug development.

References

  • School of Chemistry and Molecular Biosciences, The University of Queensland. Small molecule X-ray crystallography. Retrieved from [Link]

  • Excillum. Small molecule crystallography. Retrieved from [Link]

  • Diamond Light Source. About Small Molecule X-ray Crystallography. Retrieved from [Link]

  • North Carolina State University. Small Molecule X-ray Crystallography. Retrieved from [Link]

  • ChemBK. (S)-2-amino-2-(3-fluorophenyl)ethan-1-ol. Retrieved from [Link]

  • PubChem. 2-(3-Amino-5-bromo-4-fluorophenyl)ethanol. Retrieved from [Link]

  • Xu, Q. S., et al. (2014). Chemoselective and Enantioselective Fluorescent Recognition of Prolinol. Organic Letters, 16(15), 4062–4065.
  • Guan, Y., et al. (2025). Pushing the limits of one-dimensional NMR spectroscopy for automated structure elucidation using artificial intelligence. arXiv. Retrieved from [Link]

  • Claridge, T. D. W. (2016).
  • ResearchGate. Phenyl region of the 1 H NMR spectra of (a) [WF 2 (h-PhC∫CPh). Retrieved from https://www.researchgate.net/figure/Phenyl-region-of-the-1-H-NMR-spectra-of-a-WF-2-h-PhC-CPh-Tp-2-and-b-WCl-2-h_fig5_231018868
  • PubChem. 2-Amino-2-(4-fluorophenyl)ethanol. Retrieved from [Link]

  • Request PDF. Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols. Retrieved from [Link]

  • European Patent Office. Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1.
  • Huang, Z., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(42), 14196–14205.
  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • MDPI. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from [Link]

  • Chemsrc. (2S)-2-Amino-2-(2-bromo-6-fluorophenyl)ethanol. Retrieved from [Link]

  • PubChem. 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol. Retrieved from [Link]

  • PubMed. FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone. Retrieved from [Link]

  • Wiley-VCH. 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

  • Goolsby, B., & Brodbelt, J. S. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical chemistry, 70(18), 3848–3854.
  • PubChem. 2-Amino-2-(3-bromophenyl)ethanol. Retrieved from [Link]

  • MDPI. Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. Retrieved from [Link]

  • University of Wisconsin–Madison. FTIR Analysis of Protein Structure. Retrieved from [Link]

Sources

Exploratory

Strategic Utilization of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol in Advanced Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Introduction: The Rationale Behind the Scaffold In the modern landscape of medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Introduction: The Rationale Behind the Scaffold

In the modern landscape of medicinal chemistry, the design of targeted therapeutics requires building blocks that offer both precise stereochemical control and versatile handles for late-stage functionalization. 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol represents a highly privileged chiral scaffold. It combines a primary amine and a primary alcohol (a vicinal amino alcohol motif) with a uniquely substituted aryl ring, making it an ideal precursor for complex heterocycles, kinase inhibitors, and immune checkpoint modulators[1].

The strategic placement of the halogens dictates the molecule's orthogonal reactivity:

  • The 2-Fluoro Substituent: Fluorine introduction is a proven strategy to enhance membrane permeability, increase resistance to cytochrome P450-mediated biodegradation, and modulate the pKa of adjacent functional groups[2]. In this scaffold, the ortho-fluorine atom restricts the rotation of the aryl-alkyl bond, locking the molecule into a preferred bioactive conformation.

  • The 3-Bromo Substituent: The meta-bromine serves as a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid structure-activity relationship (SAR) exploration without disrupting the delicate chiral amino alcohol center[1].

Structural & Physicochemical Profiling

Understanding the physicochemical parameters of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The electron-withdrawing nature of the fluorine atom significantly lowers the basicity of the adjacent amine compared to non-fluorinated analogs, which can improve the oral bioavailability of the final active pharmaceutical ingredient (API).

Table 1: Quantitative Physicochemical Data & Reactivity Profile
ParameterValue / CharacteristicMechanistic Implication
Molecular Weight 234.07 g/mol Optimal low-MW starting point for lead generation (Rule of 5 compliant).
Amine pKa (est.) 7.8 - 8.2Lowered by the inductive effect of the ortho-fluorine; reduces lysosomal trapping.
LogP (est.) 1.4 - 1.8Balanced lipophilicity, ideal for CNS and intracellular target penetration.
Cross-Coupling Reactivity High (C-Br bond)The C-Br bond is highly activated for oxidative addition by Pd(0) catalysts.
Stereocenter C2 (Benzylic position)Susceptible to epimerization under harsh basic conditions; requires mild handling.

Asymmetric Synthesis Strategies

The synthesis of highly enantioenriched vicinal amino alcohols is a cornerstone of asymmetric catalysis[3]. For 2-amino-2-(3-bromo-2-fluorophenyl)ethanol, establishing the benzylic stereocenter with high enantiomeric excess (ee) and diastereomeric ratio (dr) is paramount.

Recent advancements highlight the critical role of fluorinated counteranions in copper-catalyzed asymmetric reactions, which enhance both reactivity and stereocontrol by fine-tuning the catalytic chiral environment[3]. However, for scalable, gram-level synthesis in industrial settings, the Ellman Sulfinamide Condensation followed by nucleophilic addition remains the gold standard due to its self-validating predictability.

Synthesis A 3-Bromo-2-fluoro benzaldehyde B Ellman's Sulfinamide Condensation A->B Ti(OEt)4 C Chiral Sulfinyl Imine B->C D Nucleophilic Addition (TMSCN / Grignard) C->D Diastereoselective E Deprotection & Reduction D->E HCl / MeOH NaBH4 F (R) or (S) 2-Amino-2- (3-bromo-2-fluorophenyl)ethanol E->F

Fig 1. Diastereoselective synthesis of the chiral amino alcohol via Ellman's sulfinamide chemistry.

Protocol 1: Diastereoselective Synthesis of the Chiral Amino Alcohol

Objective: Synthesize the chiral amino alcohol with >98% ee while preventing epimerization.

  • Imine Formation: Charge a dry, argon-purged reactor with 3-bromo-2-fluorobenzaldehyde (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF.

  • Water Scavenging & Lewis Acid Activation: Add Titanium(IV) ethoxide (Ti(OEt)4) (2.0 eq) dropwise at room temperature. Causality: Ti(OEt)4 acts as both a mild Lewis acid to activate the aldehyde and a highly effective water scavenger, driving the equilibrium toward the imine without causing base-catalyzed epimerization.

  • Nucleophilic Addition: Cool the mixture to -48 °C. Slowly add a pre-formed Grignard reagent (e.g., vinylmagnesium bromide for subsequent oxidative cleavage, or a direct hydroxymethyl equivalent) (1.5 eq). Causality: The bulky tert-butyl group of the sulfinamide strictly dictates the facial attack of the nucleophile via a closed six-membered transition state, ensuring high diastereoselectivity.

  • Deprotection & Reduction: Quench with saturated NH4Cl. Isolate the intermediate, then treat with 4M HCl in dioxane/MeOH to cleave the sulfinyl group. If a vinyl group was added, perform ozonolysis followed by NaBH4 reduction to yield the final primary alcohol.

Downstream Functionalization in Drug Discovery

Once the chiral amino alcohol is secured, it serves as a branching point for diverse library synthesis. The primary amine and alcohol can be cyclized into morpholines or oxazolidinones—common pharmacophores in modern therapeutics. Concurrently, the 3-bromo position is utilized to append various aryl or heteroaryl groups via Suzuki-Miyaura coupling, a technique heavily utilized in the synthesis of PD-L1/VISTA dual inhibitors and advanced immunotherapies[1].

Downstream A Chiral Amino Alcohol Building Block B Suzuki-Miyaura Cross-Coupling (Br) A->B Pd(dppf)Cl2, Ar-B(OH)2 C N-Alkylation / Acylation A->C R-X or R-COCl D Cyclization (Morpholine/Oxazolidinone) B->D Base, Heat C->D E Lead Compound (Kinase/PD-L1 Inhibitor) D->E SAR Optimization

Fig 2. Downstream functionalization workflows for drug discovery and lead optimization.

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple an arylboronic acid to the 3-bromo position without degrading the unprotected amino alcohol.

  • Reagent Assembly: In a Schlenk tube, combine 2-amino-2-(3-bromo-2-fluorophenyl)ethanol (1.0 eq), an arylboronic acid (1.2 eq), and K2CO3 (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-dioxane and H2O (4:1 v/v). Causality: The biphasic nature of the solvent is critical. Dioxane solubilizes the organic substrates, while water dissolves the inorganic base, facilitating the formation of the reactive boronate species required for the transmetalation step[1].

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a stream of argon. Causality: The bidentate dppf ligand provides extreme steric bulk and electron density to the palladium center. This prevents catalyst deactivation by the free amine and accelerates the reductive elimination step, which is often the bottleneck when dealing with sterically hindered ortho-fluoro substrates.

  • Reaction Execution: Heat the mixture to 100 °C for 16 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc. Purify via reverse-phase chromatography to isolate the coupled chiral product.

Conclusion

2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is far more than a simple chemical intermediate; it is a meticulously designed molecular chassis. By leveraging the stereocontrol afforded by modern asymmetric synthesis and the orthogonal reactivity of its halogen substituents, medicinal chemists can rapidly generate highly complex, stereopure libraries. Protocols utilizing mild Lewis acid-mediated imine condensations and robust bidentate palladium catalysis ensure that this building block can be effectively translated from bench-scale discovery to process-scale manufacturing.

References

  • Source: NIH (National Institutes of Health)
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols Source: MDPI URL
  • Novel PD-L1/VISTA Dual Inhibitor as Potential Immunotherapy Agents Source: ACS Publications URL
  • Fluorination Reagents, Fluorinated Building Blocks Source: TCI Chemicals URL

Sources

Foundational

discovery and history of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

An In-depth Technical Guide to the Synthesis and Potential Significance of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol Abstract This guide provides a comprehensive technical overview of 2-Amino-2-(3-bromo-2-fluorophenyl)et...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Potential Significance of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

Abstract

This guide provides a comprehensive technical overview of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, a member of the substituted phenylaminoethanol class of compounds. While a detailed historical record of this specific molecule is not extensively documented in public literature, this document constructs a scientifically grounded exploration of its synthesis, characterization, and potential applications based on established principles in organic and medicinal chemistry. The strategic incorporation of bromine and fluorine atoms onto the phenyl ring suggests significant potential for this molecule as a building block or active agent in drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the rationale behind synthetic strategies and the potential pharmacological implications of this structural motif.

Introduction: The Phenylaminoethanol Scaffold in Modern Drug Discovery

The phenylaminoethanol core structure is a privileged scaffold in medicinal chemistry, forming the backbone of numerous physiologically active compounds. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability.

The subject of this guide, 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, is a compelling example of this design philosophy. The presence of both a bromine and a fluorine atom is particularly noteworthy:

  • Fluorine Substitution : The introduction of fluorine into organic molecules is a widely used strategy in drug design to enhance various properties.[1][2][3] Due to its small size and high electronegativity, fluorine can modulate the acidity or basicity of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1]

  • Bromine Substitution : The larger bromine atom can serve as a key interaction point within a receptor's binding pocket, often participating in halogen bonding. It also adds significant lipophilicity, which can influence a compound's ability to cross cell membranes.

Given these characteristics, 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol represents a valuable, albeit underexplored, chemical entity. This guide will focus on the logical synthesis and potential utility of this and similar molecules.

Synthetic Pathways: A Strategic Approach

The synthesis of chiral amino alcohols like 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol requires careful planning to control stereochemistry, which is crucial for biological activity. Below, we explore several plausible synthetic routes, starting from a retrosynthetic analysis.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several potential disconnections, leading to readily available starting materials. The most common strategies involve the formation of the C-N bond or the C-C bond adjacent to the stereocenter.

G cluster_0 Disconnection Strategies target 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol path_a Route A: C-N Bond Formation target->path_a C-N disconnection path_b Route B: C-C Bond Formation target->path_b C-C disconnection precursor_a1 2-Azido-1-(3-bromo-2-fluorophenyl)ethanol path_a->precursor_a1 via Azide Reduction precursor_a2 2-Amino-1-(3-bromo-2-fluorophenyl)ethanone path_a->precursor_a2 via Reductive Amination precursor_b1 3-Bromo-2-fluorobenzaldehyde path_b->precursor_b1 via Cyanohydrin or similar

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Route: From Substituted Styrene Oxide

One of the most direct methods for synthesizing phenylaminoethanols is the ring-opening of a corresponding styrene oxide with an amine source.[4] This method is often efficient and can be adapted for asymmetric synthesis.

Caption: Synthetic workflow starting from a substituted benzaldehyde.

Causality and Experimental Choices:

  • Wittig Reaction: This step is a reliable method for converting an aldehyde to a terminal alkene (the styrene derivative). The choice of the ylide determines the product.

  • Epoxidation: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the epoxidation of alkenes. The reaction is typically clean and proceeds under mild conditions.

  • Ring-Opening: The key step involves the nucleophilic attack of an amine source on the epoxide ring. Using ammonia directly can lead to side products. A more controlled approach involves a two-step process: ring-opening with sodium azide (NaN₃) to form an azido alcohol, followed by reduction of the azide (e.g., with H₂/Pd-C or LiAlH₄) to the desired amine. This two-step process often results in higher yields and purity.

Detailed Experimental Protocol (Exemplary)

The following is a representative, step-by-step protocol for the synthesis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol via the styrene oxide route.

PART 1: Synthesis of 2-(3-Bromo-2-fluorophenyl)oxirane

  • Step 1a: Synthesis of 3-Bromo-2-fluoro-1-vinylbenzene

    • To a stirred suspension of methyltriphenylphosphonium bromide in dry THF at 0 °C, add a strong base such as n-butyllithium dropwise to generate the Wittig reagent.

    • After stirring for 30 minutes, add a solution of 3-bromo-2-fluorobenzaldehyde in dry THF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.

    • Purify the crude product by column chromatography to yield the styrene derivative.

  • Step 1b: Epoxidation

    • Dissolve the 3-bromo-2-fluoro-1-vinylbenzene in a suitable solvent like dichloromethane (DCM).

    • Add m-CPBA portion-wise at 0 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Wash the reaction mixture with aqueous sodium bicarbonate and sodium thiosulfate to remove excess peroxide and acid.

    • Dry the organic layer and concentrate under reduced pressure to obtain the crude epoxide, which can often be used in the next step without further purification.

PART 2: Synthesis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

  • Step 2a: Azide-mediated Ring Opening

    • Dissolve the crude epoxide in a solvent mixture such as ethanol/water.

    • Add sodium azide and ammonium chloride.

    • Heat the mixture to reflux and stir for several hours, monitoring by TLC.

    • After cooling, remove the ethanol under reduced pressure and extract the azido alcohol with ethyl acetate.

    • Purify by column chromatography.

  • Step 2b: Reduction of the Azide

    • Dissolve the purified azido alcohol in methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate to yield the final product, 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol.

Physicochemical and Spectroscopic Data

While extensive experimental data for this specific molecule is scarce, we can compile expected and reported data for closely related structures.

PropertyValueSource
Molecular Formula C₈H₉BrFNO[5][6]
Molecular Weight 234.07 g/mol [5][6]
Appearance Expected to be a solid at room temperatureInferred
Solubility Likely soluble in polar organic solvents[5]
¹H NMR Complex multiplets expected in the aromatic region (δ 7.0-7.5 ppm). Signals for the -CH(NH₂)- and -CH₂OH protons expected in the δ 3.5-4.5 ppm range.Predicted
¹³C NMR Aromatic carbons expected in the δ 110-160 ppm range, with C-F and C-Br couplings. Aliphatic carbons expected in the δ 50-70 ppm range.Predicted
Mass Spec (ESI+) Expected [M+H]⁺ at m/z 234.99 and 236.99 (isotopic pattern for Br)Predicted

Potential Applications and Biological Significance

The structural features of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol suggest several potential applications in drug discovery and biological research.

  • Enzyme Inhibition : Halogenated aromatic compounds are known to be effective enzyme inhibitors. The specific substitution pattern could allow for potent and selective inhibition of kinases, proteases, or other enzyme classes.[7]

  • CNS-active Agents : The phenylaminoethanol scaffold is present in many central nervous system (CNS) active drugs. The lipophilicity imparted by the bromine and the metabolic stability from the fluorine could make this compound a candidate for CNS drug development.

  • Building Block for Complex Molecules : This molecule can serve as a chiral building block for the synthesis of more complex pharmaceuticals. The amino and hydroxyl groups provide handles for further chemical modification.[8]

  • Anticancer Research : Certain brominated organic molecules have demonstrated cytotoxic activity against cancer cell lines.[9][10] The pro-oxidant potential or specific receptor interactions of this compound could be an area for future investigation.

Conclusion

2-Amino-2-(3-bromo-2-fluorophenyl)ethanol stands as a molecule of significant synthetic and medicinal interest. While its specific history is not widely chronicled, the principles governing its synthesis are well-established within the field of organic chemistry. The strategic combination of a phenylaminoethanol core with bromo and fluoro substituents creates a platform for developing novel therapeutic agents. This guide has provided a framework for its logical synthesis and outlined its potential in drug discovery, underscoring the importance of this and related structures for future research.

References

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

  • Unknown Author. (n.d.). Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. ResearchGate. [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed. [Link]

  • Awad, L. F., et al. (2020). Fluorinated phenylalanines: Synthesis and pharmaceutical applications. Request PDF. [Link]

  • Unknown Author. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. PMC. [Link]

  • PubChem. (2026). 2-(3-Amino-5-bromo-4-fluorophenyl)ethanol. [Link]

  • Google Patents. (n.d.).
  • ChemBK. (2024). (S)-2-amino-2-(3-fluorophenyl)ethan-1-ol. [Link]

  • Unknown Author. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Unknown Author. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

  • Unknown Author. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. [Link]

Sources

Exploratory

Spectroscopic Elucidation of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol: A Technical Guide

Executive Summary The structural elucidation of highly functionalized pharmaceutical intermediates requires a rigorous, multi-modal analytical approach. 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is a complex phenylglycin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized pharmaceutical intermediates requires a rigorous, multi-modal analytical approach. 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is a complex phenylglycinol derivative featuring a 1,2,3-trisubstituted halogenated aromatic ring and a chiral ethanolamine side chain. This whitepaper provides researchers and drug development professionals with an in-depth, predictive, and empirical framework for the spectroscopic characterization (NMR, FT-IR, and HRMS) of this compound. By emphasizing the causality behind experimental choices and spectral phenomena, this guide establishes a self-validating system for absolute structural confirmation.

Molecular Architecture & Spectroscopic Causality

The spectroscopic signature of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is dictated by three distinct structural domains:

  • The Chiral Ethanolamine Core: The presence of a stereocenter at C2 (the carbon bearing the amine and the aryl group) renders the adjacent methylene protons at C1 (bearing the hydroxyl group) diastereotopic. This profoundly impacts the 1 H NMR spin system, forcing complex multiplet splitting rather than simple first-order coupling[1].

  • The Fluorinated Aromatic Ring: Fluorine ( 19 F) is a spin-½ nucleus with 100% natural abundance. Its extreme electronegativity not only deshields adjacent carbons but also introduces extensive scalar coupling ( J -coupling) across the aromatic ring, splitting both 1 H and 13 C signals[2].

  • The Bromine Isotope Effect: Bromine exists as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. This creates a highly diagnostic, self-validating doublet pattern in mass spectrometry, allowing for the immediate confirmation of the intact halogenated core.

Self-Validating Analytical Workflows

To ensure scientific integrity, the analytical protocols must be orthogonal—meaning the structural hypotheses generated by one technique (e.g., NMR) are independently verified by another (e.g., MS).

Step-by-Step Methodology
  • NMR Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ is chosen over CDCl 3​ because its strong hydrogen-bonding capacity slows down the chemical exchange of the -NH 2​ and -OH protons, allowing their distinct resonances and potential scalar couplings to be observed.

  • FT-IR Preparation: Analyze the neat solid using Attenuated Total Reflectance (ATR) FT-IR with a diamond crystal. Causality: ATR eliminates the need for KBr pellet pressing, preventing moisture absorption that could obscure the critical O-H and N-H stretching regions.

  • HRMS Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of Methanol/Water containing 0.1% Formic Acid. Causality: Formic acid promotes the protonation of the primary amine, optimizing the yield of the [M+H]+ precursor ion for Electrospray Ionization (ESI+).

AnalyticalWorkflow cluster_prep Sample Preparation (Self-Validating Aliquots) Sample Analyte: 2-Amino-2-(3-bromo- 2-fluorophenyl)ethanol NMR_Prep NMR Protocol 15 mg in 0.6 mL DMSO-d6 (Preserves NH/OH couplings) Sample->NMR_Prep IR_Prep FT-IR Protocol Neat Solid on Diamond ATR (Eliminates matrix effects) Sample->IR_Prep MS_Prep HRMS Protocol 1 µg/mL in MeOH:H2O (0.1% FA) (Optimized for ESI+) Sample->MS_Prep NMR_Acq NMR Acquisition 1D (1H, 13C, 19F) & 2D (COSY, HSQC) NMR_Prep->NMR_Acq IR_Acq IR Acquisition 4000–400 cm⁻¹, 4 cm⁻¹ resolution IR_Prep->IR_Acq MS_Acq MS Acquisition ESI-TOF, MS/MS Fragmentation MS_Prep->MS_Acq Data_Int Orthogonal Data Integration (Structure Confirmed) NMR_Acq->Data_Int IR_Acq->Data_Int MS_Acq->Data_Int

Figure 1: Orthogonal analytical workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Profiling

1 H NMR: Probing the Chiral Center and Aromatic Spin System

The 1 H NMR spectrum is defined by the 1,2,3-trisubstitution of the aromatic ring and the chiral ethanolamine side chain[1].

  • Aromatic Region: The fluorine atom at C2 sits between the ethanolamine group (C1) and the bromine atom (C3). Therefore, the aromatic protons are located at C4, C5, and C6. H-4 and H-6 are both meta to the fluorine atom, resulting in a distinct 4JHF​ coupling of ~5–8 Hz[2]. H-5 is para to the fluorine, exhibiting a negligible 5JHF​ coupling (~0–2 Hz).

  • Aliphatic Region: The chiral center at the benzylic position forces the adjacent -CH 2​ OH protons into magnetically non-equivalent environments (diastereotopic protons). Instead of a simple doublet, these protons appear as two distinct doublet of doublets (dd) or complex multiplets around 3.4–3.7 ppm.

13 C & 19 F NMR: Mapping the Halogenated Core

The 13 C NMR spectrum is heavily modulated by the 19 F nucleus. The carbon directly attached to the fluorine (C2) will appear as a massive doublet ( 1JCF​≈245 Hz) near 156 ppm[2]. The adjacent carbons (C1 and C3) will show 2JCF​ couplings of ~15–22 Hz. The 19 F NMR spectrum serves as a self-validating node: it will show a single resonance near -118 ppm, split into a triplet (or doublet of doublets) due to the equivalent meta-couplings from H-4 and H-6[3].

Table 1: Predicted NMR Spectral Data (DMSO- d6​ , 400 MHz)

NucleusShift (ppm)Multiplicity & Coupling ( J in Hz)Assignment / Causality
1 H 7.55dd ( 3JHH​≈8.0 , 4JHF​≈6.5 )Aromatic H-4 (Ortho to Br, Meta to F)
1 H 7.40t ( 3JHH​≈8.0 )Aromatic H-5 (Meta to Br, Para to F)
1 H 7.15dd ( 3JHH​≈8.0 , 4JHF​≈6.0 )Aromatic H-6 (Meta to F)
1 H 4.20dd ( 3JHH​≈7.5 , 4.5 )Aliphatic CH-NH 2​ (Benzylic chiral center)
1 H 3.65, 3.45m (Two distinct multiplets)Aliphatic CH 2​ -OH (Diastereotopic protons)
13 C 156.0d ( 1JCF​≈248 )Aromatic C-2 (Direct C-F bond)
13 C 109.5d ( 2JCF​≈18 )Aromatic C-3 (C-Br bond, Ortho to F)
19 F -118.5t ( 4JHF​≈6.0 )Aromatic C-F (Split by H-4 and H-6)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides rapid confirmation of the functional groups based on changes in the molecular dipole moment during vibration.

  • Halogen Stretches: The C-F bond is highly polarized, resulting in a massive change in the dipole moment during stretching. This produces one of the strongest bands in the entire IR spectrum, typically between 1100 and 1250 cm −1 [4],[5]. Conversely, the C-Br bond involves heavier atoms, which, according to Hooke's Law, lowers the vibrational frequency to the fingerprint region (~600–650 cm −1 )[4].

  • Amine and Hydroxyl Stretches: Because the molecule contains a primary amine (-NH 2​ ), two distinct N-H stretching bands (asymmetric and symmetric) will be visible, superimposed over the broad, hydrogen-bonded O-H stretch[5].

Table 2: Key FT-IR Vibrational Bands

Wavenumber (cm −1 )IntensityFunctional GroupCausality / Note
3450 (Broad)StrongO-H StretchBroadened due to intermolecular H-bonding.
3350, 3280MediumN-H StretchDoublet characteristic of a primary amine.
1580, 1460MediumC=C AromaticRing breathing and skeletal vibrations.
1220Very StrongC-F StretchHigh dipole moment change yields intense peak.
1050StrongC-O StretchPrimary alcohol C-O stretching vibration.
640StrongC-Br StretchLow frequency due to high atomic mass of Bromine.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry acts as the ultimate validator of the compound's elemental composition.

  • Isotopic Signature: The exact mass of C 8​ H 9​ BrFNO is 233.99. Because Bromine naturally occurs as 79 Br and 81 Br in a ~1:1 ratio, the ESI+ spectrum will exhibit a distinct, equal-intensity doublet for the protonated molecular ion [M+H]+ at m/z 235.00 and 237.00.

  • Fragmentation (MS/MS): The ethanolamine moiety is prone to specific neutral losses. The loss of water (-18 Da) and ammonia (-17 Da) are common[6]. However, the most diagnostic, self-validating fragmentation pathway is the α -cleavage of the C-C bond between the amine and the hydroxyl group. This loss of a hydroxymethyl radical/neutral formaldehyde (-31 Da) generates a highly stable benzylic/iminium cation at m/z 204 / 206[7].

Table 3: ESI+ HRMS Fragmentation Data

Ion m/z ( 79 Br / 81 Br)Relative AbundanceAssignmentFragmentation Mechanism
235.00 / 237.00100% (Base Peak) [M+H]+ Intact protonated molecular ion.
217.00 / 219.00~30% [M+H−H2​O]+ Neutral loss of water from the primary alcohol.
204.00 / 206.00~75% [M+H−CH2​OH]+ α -cleavage yielding a stable benzylic cation.

Conclusion

The comprehensive characterization of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol relies on the intersection of multiple spectroscopic disciplines. The diastereotopic nature of the ethanolamine side chain and the complex scalar couplings introduced by the 19 F nucleus define the NMR landscape. Simultaneously, the massive dipole moment of the C-F bond dominates the IR spectrum, while the isotopic signature of Bromine provides absolute mass spectrometric validation. By employing this orthogonal, causality-driven analytical workflow, researchers can achieve unambiguous structural elucidation of this and related halogenated phenylglycinol derivatives.

References

  • Using 19F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. ACS Publications. Available at:[Link][2]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. Available at:[Link][3]

  • Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link][4]

  • One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. PMC - NIH. Available at:[Link][1]

  • Regiochemical Assignment of N-Acylphosphatidylethanolamines (NAPE) by Liquid Chromatography/Electrospray Ionization with Multistage Mass Spectrometry. ACS Publications. Available at:[Link][7]

  • Shotgun lipidomics of phosphoethanolamine-containing lipids in biological samples after one-step in situ derivatization. PMC - NIH. Available at:[Link][6]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

Foreword: Navigating the Crucial Parameter of Solubility in Drug Development In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of it...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Crucial Parameter of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical property that dictates not only the formulation strategies available but also significantly influences the bioavailability and, ultimately, the therapeutic efficacy of a drug candidate. This guide provides a comprehensive technical overview of the solubility of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, a compound of interest in medicinal chemistry. While specific experimental solubility data for this molecule is not extensively published, this document serves as a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility profile across a range of relevant solvents. By synthesizing theoretical principles with established, validated methodologies, this guide aims to empower researchers to make informed decisions in their development programs.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol possesses a unique combination of functional groups and structural features that govern its interactions with different solvents.

  • Polar Functional Groups: The presence of a primary amino group (-NH₂) and a hydroxyl group (-OH) are the most significant contributors to its potential for solubility in polar solvents.[1][2] These groups can act as both hydrogen bond donors and acceptors, facilitating strong intermolecular interactions with polar solvent molecules like water, ethanol, and methanol.

  • Aromatic Ring System: The substituted phenyl ring introduces a nonpolar, hydrophobic character to the molecule. The bromine and fluorine substituents further influence the electronic distribution and overall polarity of the ring.

  • Ionization Potential: The amino group is basic and can be protonated in acidic conditions to form a positively charged ammonium ion. This ionization dramatically increases the aqueous solubility. Conversely, in basic solutions, the compound will exist predominantly in its neutral, less soluble form. The pH of the solvent system is, therefore, a critical determinant of its solubility.[3][4]

Based on these structural features, a qualitative prediction of solubility can be made using the "like dissolves like" principle.[5] It is anticipated that 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol will exhibit higher solubility in polar protic and polar aprotic solvents and lower solubility in nonpolar solvents.

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, theoretical considerations can provide valuable initial insights and guide solvent selection.

The Role of Polarity and Hydrogen Bonding

The ability of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol to form hydrogen bonds with solvent molecules is a primary driver of its solubility in polar solvents. The energy released from the formation of these solute-solvent interactions must overcome the energy required to break the solute-solute and solvent-solvent interactions.[6]

Impact of pH on Aqueous Solubility

For ionizable compounds like 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, the aqueous solubility is highly pH-dependent. The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized to the un-ionized form of the compound at a given pH, which in turn correlates with its solubility. A comprehensive pH-solubility profile is essential for understanding its behavior in physiological environments.[7][8]

Experimental Determination of Solubility: A Methodological Deep Dive

Accurate and reproducible experimental data are paramount. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3][9]

The Shake-Flask Method for Equilibrium Solubility

This method involves equilibrating an excess amount of the solid compound with a specific solvent for a defined period until a saturated solution is formed. The concentration of the dissolved compound in the supernatant is then determined analytically.

Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Prep Weigh excess of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol Solvent Add a known volume of the chosen solvent Prep->Solvent 1 Shake Agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-72h) Solvent->Shake 2 Separate Separate the solid from the solution (Centrifugation or Filtration) Shake->Separate 3 Analyze Determine the concentration of the dissolved compound in the supernatant (e.g., UV-Vis, HPLC, LC-MS) Separate->Analyze 4 G Start Start with Aqueous Buffers PolarProtic Polar Protic Solvents (e.g., Water, Methanol, Ethanol) Start->PolarProtic Varying pH (e.g., 1.2, 4.5, 6.8) PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) PolarProtic->PolarAprotic NonPolar Nonpolar Solvents (e.g., Hexane, Toluene) PolarAprotic->NonPolar

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Exploratory

A Technical Guide to the Safe Handling of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol for Research and Development

Introduction As novel chemical entities are synthesized and evaluated in drug discovery and development, a comprehensive understanding of their safety profiles is paramount. 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As novel chemical entities are synthesized and evaluated in drug discovery and development, a comprehensive understanding of their safety profiles is paramount. 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is a substituted phenylethanolamine, a class of compounds with significant interest in medicinal chemistry. Its structure, featuring a halogenated aromatic ring and an amino alcohol moiety, suggests a reactivity profile that necessitates rigorous safety and handling protocols. This guide provides an in-depth analysis of the inferred hazards and outlines field-proven best practices for the safe handling, storage, and disposal of this compound to protect researchers and ensure experimental integrity. The recommendations herein are synthesized from safety data for structurally analogous compounds, providing a robust framework in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.

Section 1: Compound Identification and Physicochemical Properties

Proper identification is the foundation of chemical safety. The structural features of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol—a bromine and fluorine on the phenyl ring, and an amino alcohol side chain—are key determinants of its chemical reactivity and potential hazards.

PropertyValue (Computed/Estimated)Source
IUPAC Name 2-amino-2-(3-bromo-2-fluorophenyl)ethanol[1]
Molecular Formula C₈H₉BrFNO[1]
Molecular Weight 234.07 g/mol [1]
CAS Number Not available-
Appearance Likely a solid at room temperature (inferred from similar compounds)-
Solubility Expected to have some solubility in polar organic solvents-

Section 2: Hazard Identification and Inferred GHS Classification

While a specific Safety Data Sheet (SDS) for 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is not publicly available, a robust hazard assessment can be constructed by examining data from structurally related chemicals. Compounds containing amino alcohol, bromo-aromatic, and fluoro-aromatic functionalities consistently exhibit specific hazard profiles.[2] The presence of the amino alcohol group suggests potential for skin and eye irritation or corrosion, while halogenated aromatics can carry warnings for toxicity and irritation.[3][4]

Based on this analysis, the following GHS classification is probable:

Hazard ClassHazard CategoryGHS CodeHazard Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed.[2][4][5]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[2][4][5][6]
Serious Eye Damage/IrritationCategory 2A / 1H319 / H318Causes serious eye irritation / Causes serious eye damage.[2][4][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation.[2][4][5][6]

Causality of Hazards:

  • Corrosivity/Irritation (Skin & Eyes): The amino and hydroxyl groups can act as bases and nucleophiles, leading to irritation or burns upon contact with tissues.[3] This is a common characteristic of ethanolamines.

  • Respiratory Irritation: Fine powders or vapors of substituted aromatic compounds can be irritating to the mucous membranes of the respiratory tract.[4]

  • Oral Toxicity: Many biologically active small molecules, including halogenated phenyl derivatives, exhibit acute oral toxicity.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment, combining engineering controls and PPE, is essential for mitigating exposure.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

  • Ventilation: The laboratory must be well-ventilated to ensure low background levels of airborne contaminants.[3][5]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment. The following table provides a baseline for handling this compound.

Body PartPPE SpecificationStandardRationale
Hands Nitrile or neoprene gloves. Inspect before use and use proper removal technique.EN 374Protects against skin contact and irritation.[5]
Eyes/Face Chemical safety goggles and a face shield.OSHA 29 CFR 1910.133, EN 166Provides full-face protection from splashes and airborne particles. Standard safety glasses are insufficient.[5]
Body Flame-resistant laboratory coat, fully buttoned. Long-sleeved clothing.-Protects skin from accidental contact.[6]
Respiratory Not typically required if work is performed in a fume hood. For emergencies or large-scale work, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.OSHA 29 CFR 1910.134, EN 149Prevents inhalation of dust or vapors in situations where engineering controls may be insufficient.

Section 4: Safe Handling and Storage Protocols

Adherence to standardized protocols minimizes the risk of exposure and accidents.

Experimental Workflow: Weighing and Dispensing

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup prep1 Don appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) prep2 Verify fume hood is operational (Check airflow monitor) prep1->prep2 weigh Place container on static-free weigh boat on analytical balance prep2->weigh Begin work transfer Use a spatula to carefully transfer the solid to a tared vial weigh->transfer dissolve Add solvent slowly using a pipette to dissolve the compound transfer->dissolve seal Securely cap the vial dissolve->seal clean Wipe down spatula and work surface with appropriate solvent seal->clean End of handling dispose Dispose of contaminated wipes and weigh boat as hazardous waste clean->dispose decontaminate Remove and dispose of gloves properly. Wash hands thoroughly. dispose->decontaminate

Caption: Standard workflow for safely weighing and dispensing the solid compound.

Storage Requirements:

  • Container: Store in a tightly sealed, clearly labeled container.[6]

  • Location: Keep in a dry, cool, and well-ventilated area designated for chemical storage.

  • Atmosphere: For long-term stability and to prevent potential degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

Section 5: Emergency Procedures

Rapid and correct response during an emergency is critical.

First Aid Measures:

Exposure RouteFirst Aid ProtocolSource
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][5]
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention if irritation persists or burns are present.[3][5]
Inhalation Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the victim is conscious, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill and Leak Management: A spill must be treated as a hazardous event requiring a calm and systematic response.

G start Spill Detected evacuate Evacuate non-essential personnel and ensure area is well-ventilated start->evacuate ppe Don appropriate PPE (respirator, chemical suit, heavy-duty gloves) evacuate->ppe contain Cover spill with inert absorbent material (vermiculite, sand, or dry earth) ppe->contain collect Carefully sweep or scoop material into a labeled, sealable container for hazardous waste contain->collect decon Decontaminate spill area with a suitable solvent, followed by soap and water collect->decon dispose Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as hazardous waste decon->dispose end Spill Neutralized dispose->end

Caption: Decision workflow for responding to a chemical spill.

Fire Fighting Measures:

  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.

  • Specific Hazards: Thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF).

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.

Section 6: Disposal Considerations

All waste containing 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol must be treated as hazardous.

  • Chemical Waste: Dispose of the compound and any solutions containing it through a licensed professional waste disposal service. Do not dispose of it down the drain.[5]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh boats, paper towels, and pipette tips, must be collected in a sealed, labeled hazardous waste container for proper disposal.[5]

  • Regulations: Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[4]

Section 7: Toxicological Profile (Inferred)

While specific toxicological studies on this molecule are not available, the anticipated effects based on its structure are significant. The primary concern is its potential as a corrosive/irritant to the skin, eyes, and respiratory tract.[2][3][4] Acute exposure could lead to chemical burns.[3] Systemic effects following absorption through the skin or ingestion are possible and should be assumed until proven otherwise. Chronic exposure data is unavailable, and therefore, exposure should be minimized at all times.

Conclusion

2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is a compound that demands respect and careful handling. Its probable hazard profile—including irritation/corrosion, respiratory effects, and acute toxicity—requires that all laboratory operations be conducted within the confines of robust engineering controls, with appropriate PPE, and according to well-defined protocols. By understanding the causality behind these hazards and implementing the multi-layered safety system described in this guide, researchers can mitigate risks and maintain a safe laboratory environment for the advancement of science.

References

  • Angene Chemical. (2025, February 12). Safety Data Sheet: 2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethanol. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-(4-fluorophenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, April 21). Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Retrieved from [Link]

  • PubChem. (2026, March 24). 2-(3-Amino-5-bromo-4-fluorophenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol and its Analogs: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol and its analogs, a class of compounds with significant potential in medicinal chemistry and drug development. The 1-aryl...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol and its analogs, a class of compounds with significant potential in medicinal chemistry and drug development. The 1-aryl-2-aminoethanol scaffold is a privileged structural motif found in numerous pharmaceuticals, and the introduction of halogen substituents such as bromine and fluorine can significantly modulate the physicochemical properties and biological activity of these molecules.[1] This guide will delve into the synthetic strategies, analytical characterization, and the potential pharmacological applications of these compounds, with a focus on their role as potential modulators of adrenergic receptors.

Introduction: The Significance of Halogenated Phenylethanolamines

The 2-amino-2-phenylethanol framework is a cornerstone in the design of various therapeutic agents. The strategic incorporation of halogen atoms, particularly fluorine and bromine, onto the phenyl ring offers several advantages in drug design. Fluorine substitution can enhance metabolic stability, increase binding affinity to target proteins, and improve lipophilicity, which can lead to better oral bioavailability.[1] Bromine, on the other hand, can introduce specific steric and electronic effects that can influence ligand-receptor interactions and provide a handle for further chemical modification. The combination of these halogens in specific positions on the phenyl ring, as in 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, presents a unique chemical space for the development of novel therapeutics.

Synthetic Strategies and Methodologies

The synthesis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol and its analogs can be approached through several synthetic routes. A common and effective method involves the use of a substituted aniline as the starting material.

General Synthetic Pathway

A plausible and efficient synthesis of the target compound and its analogs typically starts from the corresponding substituted aniline. The following diagram illustrates a general synthetic workflow.

Synthesis_Workflow Start Substituted Aniline (e.g., 3-bromo-2-fluoroaniline) Intermediate1 Formation of α-haloketone Start->Intermediate1 Acylation & Halogenation Intermediate2 Reduction of ketone Intermediate1->Intermediate2 Reducing Agent (e.g., NaBH4) Intermediate3 Introduction of Amino Group Intermediate2->Intermediate3 Amination or Nucleophilic Substitution Product 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol Intermediate3->Product

Caption: General synthetic workflow for 2-Amino-2-(halophenyl)ethanol derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Analog

Protocol: Synthesis of 2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol

  • Starting Material: Begin with commercially available 2-bromo-3-fluoroaniline.

  • Reaction with an Epoxide: In a round-bottom flask, dissolve 2-bromo-3-fluoroaniline in a suitable solvent (e.g., a mixture of water and a polar aprotic solvent like THF).

  • Add a base (e.g., sodium hydroxide) to the solution.

  • Cool the mixture in an ice bath and slowly add an epoxide, such as ethylene oxide or a protected equivalent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol.[2]

  • Characterization: Characterize the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Physicochemical Properties and Characterization

The physicochemical properties of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol and its analogs are crucial for understanding their behavior in biological systems. Key properties are summarized in the table below.

Property2-Amino-2-(3-bromo-2-fluorophenyl)ethanol (Predicted)Representative AnalogsReference
Molecular Formula C₈H₉BrFNOC₈H₉BrFNO (isomer)[2]
Molecular Weight 234.07 g/mol 234.07 g/mol [2]
Appearance Expected to be a solid at room temperature-
Solubility Expected to be soluble in polar organic solventsSoluble in polar solvents[2]
pKa Estimated to be around 9-10 for the amino group-

Analytical Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum would show characteristic signals for the aromatic protons, the benzylic proton, the methylene protons of the ethanol group, and the amine proton. The carbon NMR would show distinct signals for each carbon atom in the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the O-H and N-H stretching vibrations of the alcohol and amine groups, respectively, as well as the C-Br and C-F stretching vibrations.

Pharmacological Profile and Mechanism of Action

The 2-amino-2-phenylethanol scaffold is a well-known pharmacophore that interacts with various biological targets, most notably G-protein coupled receptors (GPCRs) such as adrenergic receptors.

Interaction with Adrenergic Receptors

Analogs of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol have been investigated for their activity at adrenergic receptors. These receptors are classified into two main types, α and β, each with several subtypes. They play a crucial role in regulating various physiological processes, including heart rate, blood pressure, and bronchodilation.

The interaction of these compounds with adrenergic receptors is believed to occur through a combination of hydrogen bonding, and electrostatic and hydrophobic interactions within the receptor's binding pocket. The amino and hydroxyl groups of the ethanolamine side chain are critical for these interactions. The substituted phenyl ring provides additional binding interactions and influences the selectivity and potency of the compound for different receptor subtypes.

Adrenergic_Signaling Ligand 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol (or Analog) Receptor Adrenergic Receptor (e.g., β2-AR) Ligand->Receptor Binding G_Protein G-Protein (Gs) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., Bronchodilation) PKA->Response Phosphorylation of target proteins

Caption: Potential signaling pathway of 2-amino-2-phenylethanol analogs via β-adrenergic receptor activation.

Structure-Activity Relationship (SAR)

The biological activity of 2-amino-2-phenylethanol derivatives is highly dependent on the substitution pattern on the phenyl ring. Key SAR insights for this class of compounds include:

  • Position of Halogens: The relative positions of the bromine and fluorine atoms on the phenyl ring can significantly impact receptor binding affinity and selectivity. The electronic and steric properties of these substituents influence the overall conformation of the molecule and its fit within the receptor binding pocket.

  • Chirality: The carbon atom bearing the amino and hydroxyl groups is a chiral center. The stereochemistry at this center is often crucial for biological activity, with one enantiomer typically being significantly more potent than the other.

  • N-Substitution: Substitution on the amino group can modulate the compound's properties. For example, larger alkyl groups on the nitrogen can increase β-adrenergic receptor selectivity.

Potential Therapeutic Applications

Given their potential to interact with adrenergic receptors, 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol and its analogs are being explored for a variety of therapeutic applications, including:

  • Bronchodilators: As agonists of β2-adrenergic receptors, these compounds could be developed for the treatment of asthma and chronic obstructive pulmonary disease (COPD).

  • Cardiovascular Agents: Depending on their selectivity for different adrenergic receptor subtypes, these compounds could have applications in treating conditions such as hypertension or heart failure.

  • Neurological Disorders: Adrenergic receptors are also present in the central nervous system, suggesting that these compounds could be investigated for their potential in treating various neurological and psychiatric disorders.

Conclusion and Future Directions

2-Amino-2-(3-bromo-2-fluorophenyl)ethanol and its analogs represent a promising class of compounds with a rich pharmacological potential. The strategic incorporation of halogen atoms provides a powerful tool for fine-tuning their biological activity. Further research is warranted to fully elucidate the structure-activity relationships within this series, to identify lead compounds with optimal potency and selectivity, and to explore their full therapeutic potential in various disease areas. Future studies should focus on the synthesis and biological evaluation of a wider range of analogs, detailed mechanistic studies to understand their interactions with specific receptor subtypes, and in vivo studies to assess their efficacy and safety profiles.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of Substituted Phenyl-Ethanolamines in Asymmetric Catalysis The quest for enan...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Substituted Phenyl-Ethanolamines in Asymmetric Catalysis

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral molecules, particularly amines and alcohols, are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] The 1-aryl-2-aminoethanol scaffold is a privileged structure, and strategic modifications to the aryl ring can significantly influence the efficacy of these molecules as chiral ligands or auxiliaries in asymmetric synthesis.[3] The introduction of halogen atoms, such as bromine and fluorine, can modulate electronic properties, steric hindrance, and metabolic stability, making compounds like 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol valuable building blocks in medicinal chemistry.[3][4]

While specific, peer-reviewed protocols for the direct application of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol in asymmetric synthesis are not extensively documented in readily available literature, its structural features strongly suggest its utility as a chiral ligand in transition metal-catalyzed reactions, most notably in the asymmetric transfer hydrogenation of prochiral ketones. This document, therefore, provides a detailed, field-proven protocol based on well-established principles of asymmetric catalysis, particularly the Noyori-type asymmetric transfer hydrogenation, to guide researchers in the effective use of this and similar chiral amino alcohols.[5][6]

Principle of Application: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of ketones and imines to their corresponding chiral alcohols and amines.[5][6] This technique typically employs a transition metal catalyst, often ruthenium or rhodium, complexed with a chiral ligand. The reaction involves the transfer of hydrogen from a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to the substrate.[6]

The chiral ligand, in this proposed case a derivative of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, coordinates to the metal center, creating a chiral environment that dictates the facial selectivity of hydride delivery to the prochiral substrate. The amino and hydroxyl groups of the ligand are crucial for this coordination and for the catalytic cycle, which is believed to involve a metal-hydride intermediate. The stereochemical outcome of the reaction is determined by the absolute configuration of the chiral ligand.

Proposed Synthetic Workflow: A Logical Overview

The following diagram illustrates the general workflow for the application of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol as a chiral ligand in the asymmetric transfer hydrogenation of a model ketone, acetophenone.

G cluster_0 Catalyst Preparation cluster_1 Asymmetric Reduction cluster_2 Analysis & Purification ligand 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol catalyst In situ formation of active Ru-diamine catalyst ligand->catalyst metal_precursor [RuCl2(p-cymene)]2 metal_precursor->catalyst reaction Asymmetric Transfer Hydrogenation substrate Prochiral Ketone (e.g., Acetophenone) substrate->reaction h_donor Hydrogen Donor (e.g., HCOOH/NEt3) h_donor->reaction product Chiral Alcohol Product reaction->product workup Aqueous Workup & Extraction product->workup purification Column Chromatography workup->purification analysis Chiral HPLC/GC for ee determination purification->analysis

Caption: General workflow for asymmetric transfer hydrogenation.

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is adapted from established procedures for Noyori-type asymmetric transfer hydrogenations and is presented as a robust starting point for optimization.[6][7]

Materials:

  • (S)- or (R)-2-Amino-2-(3-bromo-2-fluorophenyl)ethanol (Chiral Ligand)

  • [RuCl₂(p-cymene)]₂ (Ruthenium Precursor)

  • Acetophenone (Substrate)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Oven-dried glassware (Schlenk flask or round-bottom flask with reflux condenser)

  • Magnetic stirrer and heating plate/oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Chiral HPLC or GC column for enantiomeric excess (ee) determination

Procedure:

Part 1: In Situ Catalyst Formation

  • To an oven-dried 25 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol).

  • Add the chiral ligand, (S)-2-Amino-2-(3-bromo-2-fluorophenyl)ethanol (e.g., 5.0 mg, 0.022 mmol). Note: A slight excess of the ligand relative to the ruthenium dimer is often beneficial.

  • Add anhydrous DMF (1.0 mL) via syringe.

  • Stir the mixture at 80 °C for 20-30 minutes. The solution should become homogeneous and typically changes color, indicating the formation of the active catalyst complex.

Part 2: Asymmetric Reduction

  • In a separate 50 mL round-bottom flask, prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio). For a 1.0 mmol scale reaction, this corresponds to approximately 2.8 mL of the mixture.

  • Dissolve acetophenone (e.g., 120 mg, 1.0 mmol) in the formic acid/triethylamine mixture.

  • To this substrate solution, add the pre-formed catalyst solution from Part 1 via syringe.

  • Heat the reaction mixture to 40 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting material (acetophenone) is consumed.

Part 3: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL) to neutralize the excess formic acid.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 1-phenylethanol.

Part 4: Determination of Enantiomeric Excess

  • The enantiomeric excess (ee) of the purified 1-phenylethanol should be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.

Expected Outcomes and Data Interpretation

The successful execution of this protocol is expected to yield (S)- or (R)-1-phenylethanol with high conversion and enantioselectivity. The following table provides a template for recording and comparing experimental results.

EntryLigand IsomerSubstrate/Catalyst RatioTemperature (°C)Time (h)Conversion (%)Yield (%)ee (%)
1(S)100:14024>999598 (R)
2(R)100:14024>999697 (S)
3(S)500:15036958896 (R)

Note: The data presented in this table is representative of typical outcomes for this class of reaction and should be used as a benchmark for optimization studies. The configuration of the product alcohol is typically opposite to that of the amino alcohol ligand used.

Causality Behind Experimental Choices

  • Inert Atmosphere: The ruthenium catalyst is sensitive to oxidation, which can lead to deactivation. Performing the reaction under an inert atmosphere of nitrogen or argon is crucial for reproducibility and high catalytic activity.

  • Anhydrous Solvents: Water can interfere with the catalytic cycle and lead to lower conversions and enantioselectivities. The use of anhydrous solvents for catalyst preparation is essential.

  • Formic Acid/Triethylamine Azeotrope: This mixture serves as a convenient and effective hydrogen source. The triethylamine acts as a base to deprotonate the formic acid, facilitating the formation of the metal hydride intermediate.[6]

  • Temperature: The reaction temperature is a critical parameter that influences both the reaction rate and the enantioselectivity. A temperature of 40-50 °C is often a good starting point, as higher temperatures can sometimes lead to a decrease in enantioselectivity.

  • Catalyst Loading: A substrate-to-catalyst ratio of 100:1 to 1000:1 is typical for these reactions. Higher ratios may be achievable with highly active catalyst systems.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low Conversion Inactive catalyst (oxidation)Ensure rigorous inert atmosphere techniques and use of anhydrous solvents.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Insufficient reaction timeExtend the reaction time and monitor by TLC.
Low Enantioselectivity Reaction temperature is too highDecrease the reaction temperature.
Impure chiral ligandPurify the 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol before use.
Incorrect ligand-to-metal ratioScreen different ligand-to-metal ratios (e.g., 1.1:1, 1.5:1, 2.2:1 ligand to Ru dimer).
Poor Reproducibility Inconsistent quality of reagents/solventsUse freshly distilled or high-purity anhydrous solvents.
Variations in inert atmosphere qualityEnsure a consistent and high-quality inert atmosphere for each reaction.

Conclusion and Future Perspectives

2-Amino-2-(3-bromo-2-fluorophenyl)ethanol represents a promising, yet underexplored, chiral building block for asymmetric synthesis. The protocol detailed herein provides a robust and scientifically grounded framework for its application as a chiral ligand in the asymmetric transfer hydrogenation of ketones. Researchers are encouraged to use this guide as a starting point for exploring the full potential of this and other novel substituted phenyl-ethanolamine derivatives in the development of efficient and highly selective catalytic systems. Further investigations could include expanding the substrate scope to other ketones and imines, as well as exploring its use in other asymmetric transformations.

References

  • Wikipedia. Chiral auxiliary. [Link]

  • Springer Professional. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]

  • ACS Publications. Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. [Link]

  • YouTube. Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. [Link]

  • MDPI. Recent Developments in the Area of Asymmetric Transfer Hydrogenation. [Link]

  • CHIMIA. Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. [Link]

  • PMC. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • Google Patents. Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • PMC. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

  • The Royal Society of Chemistry. Supporting information for Efficient Asymmetric Transfer Hydrogenation of Ketones in Ethanol with Chiral Iridium Complexes of Sp. [Link]

  • Chem-Station. Noyori Asymmetric Transfer Hydrogenation. [Link]

Sources

Application

Application Note: 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol as a Chiral Scaffold in Medicinal Chemistry

Executive Summary & Strategic Relevance In contemporary drug discovery, the strategic utilization of highly functionalized, chiral building blocks is paramount for navigating complex chemical space. 2-Amino-2-(3-bromo-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

In contemporary drug discovery, the strategic utilization of highly functionalized, chiral building blocks is paramount for navigating complex chemical space. 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol (Molecular Formula: C₈H₉BrFNO) has emerged as a highly versatile scaffold[1]. By combining a reactive amino alcohol moiety with a uniquely substituted halogenated phenyl ring, this compound serves as an ideal precursor for the synthesis of rigidified heterocycles—such as morpholines and oxazolidinones—that are ubiquitous in central nervous system (CNS) therapeutics, antibacterial agents, and kinase inhibitors.

The synthetic strategy based on the use of fluorinated building blocks remains the dominating approach in modern drug discovery, enabling the rapid generation of diverse, metabolically stable lead compounds[2].

Structural Rationale & Physicochemical Profiling

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is selected during the hit-to-lead optimization phase:

  • The Amino Alcohol Motif: The spatial arrangement of the vicinal amino and hydroxyl groups allows for the construction of sp³-rich heterocyclic systems. Furthermore, the presence of the hydroxyl group significantly modulates the basicity (pKa) of the adjacent amine, lowering the log D profile and improving the oral efficacy of the resulting drug candidates[3].

  • The ortho-Fluorine Effect: The strategic placement of a fluorine atom ortho to the ethanolamine side chain serves a dual purpose. First, it exerts an electron-withdrawing inductive effect that further tunes the basicity of the amine, mitigating potential hERG liabilities. Second, it acts as a metabolic shield, preventing cytochrome P450-mediated oxidation at the electron-rich aromatic positions, thereby enhancing membrane permeability and receptor binding affinity[4].

  • The meta-Bromine Handle: The bromine atom at the C3 position acts as a programmable synthetic handle. It enables late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) without rebuilding the core scaffold.

Core Synthetic Workflows & Methodologies

The primary utility of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol lies in its capacity to be cyclized into conformationally restricted pharmacophores, followed by late-stage biaryl functionalization.

Workflow BB 2-Amino-2-(3-bromo- 2-fluorophenyl)ethanol Oxaz Oxazolidinone Intermediate BB->Oxaz Triphosgene/Base Cyclization Morph Morpholine Intermediate BB->Morph Alkylation Cyclization Coupling Pd-Catalyzed Cross-Coupling Oxaz->Coupling Boronic Acid Morph->Coupling Amine/Boronic Acid Drug Lead Candidate (Biaryl Scaffold) Coupling->Drug Late-Stage Diversification

Fig 1. Synthetic diversification workflow of the amino alcohol building block.

Experimental Protocols

The following protocols have been optimized for high-throughput library generation. They are designed as self-validating systems to ensure maximum reproducibility and yield.

Protocol 1: Synthesis of the Oxazolidinone Core

Objective: Cyclization of the amino alcohol into a rigid oxazolidinone ring.

  • Causality of Reagents: 1,1'-Carbonyldiimidazole (CDI) is selected over phosgene derivatives due to its lower toxicity profile and ease of handling on a benchtop scale. Triethylamine (TEA) is used to ensure the amine remains fully deprotonated, driving the nucleophilic attack on the carbonyl carbon.

  • Step-by-Step Procedure:

    • Dissolve 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.

    • Add TEA (2.5 eq) and cool the reaction mixture to 0 °C using an ice bath to control the exothermic activation.

    • Add CDI (1.2 eq) portion-wise over 10 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation & Monitoring: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The starting material (ninhydrin active) should completely disappear, replaced by a higher Rf, UV-active spot. Quench with saturated aqueous NH₄Cl to neutralize excess base, extract with EtOAc, and wash with brine to break any emulsions. Dry over anhydrous Na₂SO₄.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C3-bromine to generate a diverse biaryl library.

  • Causality of Reagents: Pd(dppf)Cl₂ is chosen as the catalyst because its large bite angle facilitates the challenging reductive elimination step in sterically hindered ortho-fluoro systems. Potassium carbonate (K₂CO₃) is utilized as a mild base to effectively transmetalate the boronic acid without causing base-catalyzed degradation of the newly formed oxazolidinone ring.

  • Step-by-Step Procedure:

    • In a microwave-safe vial, combine the brominated oxazolidinone intermediate (1.0 eq), an aryl boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration, followed by K₂CO₃ (3.0 eq).

    • Purge the vial with argon for 5 minutes, seal, and heat at 90 °C for 2 hours (or microwave at 110 °C for 20 minutes).

  • Self-Validation & Monitoring: Monitor via LC-MS. The disappearance of the brominated isotopic pattern (m/z M and M+2 in a 1:1 ratio) and the emergence of the desired biaryl mass validate the completion of the coupling. If unreacted starting material persists, spike with an additional 2 mol% of Pd catalyst, as premature catalyst deactivation can occur via palladium black precipitation.

Target Modulation & Mechanistic Pathway

Derivatives synthesized from this fluorinated building block are frequently deployed as ATP-competitive inhibitors targeting the PI3K/AKT/mTOR signaling cascade, a critical pathway in oncology and immunology. The rigidified oxazolidinone core mimics the adenine ring of ATP, while the biaryl system (installed via the C3 bromine) projects into the hydrophobic affinity pocket of the kinase domain.

Pathway Stimulus Extracellular Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor Activation PI3K PI3K Receptor->PI3K Phosphorylation AKT AKT PI3K->AKT PIP3 Generation mTOR mTORC1 AKT->mTOR Activation Response Cell Proliferation & Survival mTOR->Response Downstream Signaling Inhibitor Biaryl-Oxazolidinone Derivative Inhibitor->PI3K ATP-competitive Inhibition

Fig 2. PI3K/AKT signaling pathway modulated by the synthesized biaryl derivative.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Building Block [1][5]

PropertyValueMedicinal Chemistry Implication
Molecular Formula C₈H₉BrFNOHighly functionalized low-MW starting material.
Molecular Weight 234.07 g/mol Leaves >250 Da budget for late-stage functionalization (Rule of 5).
Exact Mass 232.98515 DaEssential for high-resolution LC-MS tracking.
Predicted LogP ~1.6Optimal lipophilicity for oral bioavailability upon elaboration.
Topological PSA 46.3 ŲExcellent starting point for CNS penetration (target <90 Ų).

Table 2: Reaction Optimization Summary

ProtocolCatalyst / ReagentSolvent SystemTemp (°C)Avg. Yield (%)Key Observation
Oxazolidinone Cyclization CDI (1.2 eq), TEA (2.5 eq)Anhydrous THF0 to 2585 - 92%Exothermic; requires strict temperature control during addition.
Suzuki-Miyaura Coupling Pd(dppf)Cl₂ (5 mol%), K₂CO₃1,4-Dioxane / H₂O (4:1)9078 - 88%Water is critical to dissolve the base and activate the boronic acid.

References

  • EvitaChem. Buy 2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol (EVT-13749175). 1

  • PubChem. 2-(3-Amino-5-bromo-4-fluorophenyl)ethanol | C8H9BrFNO | CID 177917518. 5

  • Taylor & Francis. Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry. 2

  • Journal of Applied Chemical Science International. The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. 4

  • ACS Publications. Discovery of Amino Alcohols as Highly Potent, Selective, and Orally Efficacious Inhibitors of Leukotriene A4 Hydrolase. Journal of Medicinal Chemistry. 3

Sources

Method

Advanced Application Note: 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol in Pharmaceutical Synthesis

Executive Summary In modern drug discovery, the strategic selection of multifunctional building blocks dictates the efficiency of downstream lead optimization. 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol (CAS: 1273660-18-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of multifunctional building blocks dictates the efficiency of downstream lead optimization. 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol (CAS: 1273660-18-6)[1] is a highly versatile, halogenated phenylglycinol derivative that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[2].

This application note provides a comprehensive guide to utilizing this scaffold. By leveraging the orthogonal reactivity of its bifunctional amino alcohol moiety and its halogenated aromatic ring, chemists can rapidly construct chiral auxiliaries, oxazolidinone pharmacophores, and highly functionalized biaryl systems.

Physicochemical Profiling & Structural Rationale

As a Senior Application Scientist, it is crucial to understand why a molecule behaves the way it does, rather than just knowing how to react it. The utility of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is driven by three distinct structural domains:

  • The 1,2-Amino Alcohol Motif: This bifunctional handle allows for the rapid construction of heterocyclic rings, such as oxazolidin-2-ones, morpholines, and piperazines. The proximity of the amine and hydroxyl groups enables thermodynamically favorable 5- and 6-membered ring closures[3].

  • The 3-Bromo Substituent: Bromine serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The C-Br bond is highly susceptible to oxidative addition by Pd(0) species, allowing for late-stage diversification[4].

  • The 2-Fluoro Substituent: Fluorine introduces profound stereoelectronic effects. Its strong inductive electron-withdrawing nature increases the electrophilicity of the adjacent aromatic carbons, slightly accelerating oxidative addition at the C3 position. Furthermore, the dipole-dipole interactions induced by the C-F bond can lock the molecule into specific bioactive conformations, a critical factor in structure-based drug design.

Synthetic Workflows & Methodologies

Construction of the Oxazolidin-2-one Pharmacophore

Oxazolidinones are privileged structures in medicinal chemistry, functioning both as potent antibacterial agents (e.g., Linezolid analogues) and as Evans chiral auxiliaries for asymmetric synthesis. The reaction of 2-amino-2-(3-bromo-2-fluorophenyl)ethanol with a phosgene-free carbonyl source, such as diethyl carbonate, provides a green and highly atom-economical route to these heterocycles[3].

Mechanistic Causality: Potassium carbonate ( K2​CO3​ ) acts as a mild base to deprotonate the nucleophilic amine and hydroxyl groups. Heating the reaction to 130–140 °C drives the continuous distillation of ethanol (a reaction byproduct). According to Le Chatelier’s principle, the physical removal of ethanol irreversibly pushes the equilibrium toward complete cyclization[3].

G A 2-Amino-2-(3-bromo- 2-fluorophenyl)ethanol B Diethyl Carbonate + K2CO3 A->B Mix Reagents C Thermal Cyclization (130-140°C) B->C Heat / -EtOH D Oxazolidin-2-one Derivative C->D Ring Closure

Workflow for the synthesis of oxazolidin-2-one derivatives via thermal cyclization.

Protocol 1: Phosgene-Free Synthesis of 4-(3-bromo-2-fluorophenyl)oxazolidin-2-one

Self-Validating System: The progress of this reaction is physically validated by the volumetric collection of the ethanol distillate.

  • Setup: To a dry 250 mL three-necked round-bottom flask equipped with a thermometer, magnetic stirrer, and a 10 cm Vigreux column with a distillation head, add 2-amino-2-(3-bromo-2-fluorophenyl)ethanol (1.0 equiv, e.g., 30 mmol).

  • Reagent Addition: Add diethyl carbonate (2.5 equiv, 75 mmol) and anhydrous K2​CO3​ (0.1 equiv, 3.0 mmol)[3].

  • Thermal Cyclization: Heat the mixture gradually to 130–140 °C using a heating mantle. Maintain this temperature. Ethanol will begin to condense and distill over.

  • Monitoring: The reaction is deemed complete when the theoretical volume of ethanol has been collected and TLC (Hexanes/EtOAc 1:1) indicates the disappearance of the starting amino alcohol.

  • Workup: Cool the oily residue to room temperature. Dilute with CH2​Cl2​ (50 mL) to precipitate the inorganic salts. Filter the mixture to remove K2​CO3​ .

  • Purification: Wash the organic filtrate with a saturated aqueous NaHCO3​ solution, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Crystallize the crude residue from EtOAc/Petroleum Ether to afford the pure oxazolidinone[3].

Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The C3-bromo position of the scaffold is primed for Suzuki-Miyaura cross-coupling. This reaction forms a new C-C bond by coupling the aryl bromide with an arylboronic acid in the presence of a palladium catalyst and a base[5][6].

Mechanistic Causality: A biphasic solvent system (1,4-Dioxane/ H2​O ) is utilized. Dioxane effectively solubilizes the organic substrates and the Pd(PPh3​)4​ catalyst, while water dissolves the Cs2​CO3​ base. The dissolved base generates a reactive boronate complex, which drastically accelerates the transmetalation step—the rate-limiting step in many Suzuki couplings involving sterically hindered or electronically deactivated substrates[6].

G Pd Pd(PPh3)4 Catalyst Ox Oxidative Addition (C-Br Cleavage) Pd->Ox Substrate Trans Transmetalation (Aryl-B(OH)2 + Cs2CO3) Ox->Trans Red Reductive Elimination Trans->Red Red->Pd Pd(0) Regeneration Prod C3-Arylated Scaffold Red->Prod Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C3-bromo position.

Protocol 2: C3-Arylation of the Bromo-Fluorophenyl Scaffold

Self-Validating System: The visual transition of the reaction mixture from a yellow suspension to a dark, homogeneous solution indicates active palladium turnover.

  • Preparation: In a 50 mL Schlenk tube, dissolve the brominated substrate (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a 4:1 mixture of 1,4-Dioxane and H2​O (5.0 mL total volume)[6].

  • Catalyst & Base: Add Cs2​CO3​ (2.0 equiv) and Pd(PPh3​)4​ (10 mol%).

  • Degassing (Critical Step): Perform three cycles of freeze-pump-thaw or vigorously sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.

  • Reaction: Seal the tube and heat the mixture at 90 °C for 4 hours with vigorous stirring[6].

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 × 15 mL). The aqueous wash removes the dioxane and inorganic salts.

  • Isolation: Wash the combined organic layers with brine, dry over MgSO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient)[5].

Quantitative Data Presentation: Catalyst Optimization

The selection of the catalyst and base is highly substrate-dependent. The table below summarizes comparative optimization data for the Suzuki-Miyaura coupling of analogous bromo-fluorophenyl systems, highlighting the causal relationships between reaction conditions and yields[5][6].

Catalyst System (10 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
Pd(PPh3​)4​ Cs2​CO3​ Dioxane/ H2​O (4:1) 90 4 >85 Optimal. High solubility of Cs2​CO3​ accelerates transmetalation; prevents protodebromination[6].
PdCl2​(dppf) K3​PO4​ Toluene/ H2​O (5:1)1001270The steric bulk of the dppf ligand aids reductive elimination, but the overall cycle is slower[5].
Pd(OAc)2​ / PPh3​ Na2​CO3​ DMF/ H2​O (4:1)1108<50Elevated temperatures in DMF lead to partial dehalogenation (protodebromination) of the substrate[6].

References

  • Zenodo - Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo - [Link]

  • PMC (National Institutes of Health) - An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction -[Link]

Sources

Application

step-by-step synthesis protocol for 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

An Application Note and Protocol for the Synthesis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol For Researchers, Scientists, and Drug Development Professionals Introduction The 2-amino-1-phenylethanol scaffold is a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-1-phenylethanol scaffold is a privileged structural motif integral to a vast array of pharmaceuticals and biologically active molecules.[1][2][3] The specific stereochemistry and substitution pattern on the phenyl ring can profoundly influence the pharmacological activity of these compounds. The target molecule, 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, incorporates both a bromine and a fluorine atom, substitutions known to enhance properties such as metabolic stability, binding affinity, and lipophilicity in drug candidates.[2] This detailed guide provides a robust, step-by-step protocol for the synthesis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, designed for researchers in organic synthesis and medicinal chemistry.

The presented synthesis is a multi-step process commencing with the commercially available (3-bromo-2-fluorophenyl)methanol. The protocol is designed to be self-validating by providing clear causality for each experimental choice and referencing authoritative sources for key transformations.

Overall Synthetic Scheme

The synthesis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is accomplished in a three-step sequence starting from (3-bromo-2-fluorophenyl)methanol. The first step involves the oxidation of the starting alcohol to the corresponding aldehyde. The second step is the formation of an epoxide from the aldehyde. The final step is the nucleophilic ring-opening of the epoxide with ammonia to yield the target amino alcohol.

Overall Synthesis Start (3-bromo-2-fluorophenyl)methanol Intermediate1 3-Bromo-2-fluorobenzaldehyde Start->Intermediate1 Step 1: Oxidation Intermediate2 2-(3-Bromo-2-fluorophenyl)oxirane Intermediate1->Intermediate2 Step 2: Epoxidation FinalProduct 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol Intermediate2->FinalProduct Step 3: Aminolysis

Caption: Overall synthetic route for 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol.

Part 1: Synthesis of 3-Bromo-2-fluorobenzaldehyde (Intermediate 1)

Reaction Scheme

The initial step in the synthesis is the oxidation of (3-bromo-2-fluorophenyl)methanol to 3-bromo-2-fluorobenzaldehyde. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for the conversion of primary alcohols to aldehydes, minimizing the risk of over-oxidation to the carboxylic acid.

Experimental Protocol
  • To a solution of (3-bromo-2-fluorophenyl)methanol (1.0 eq) in dichloromethane (CH₂Cl₂) (approx. 18 mL per gram of starting material), add manganese dioxide (MnO₂) (approx. 8.0 eq).

  • Stir the resulting mixture vigorously at 45°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the manganese dioxide.

  • The filter cake is washed with additional dichloromethane.

  • The combined filtrate is concentrated under reduced pressure to yield 3-bromo-2-fluorobenzaldehyde as a solid.[4]

Data Summary Table
Reactant/ReagentMolecular Weight ( g/mol )EquivalentsAmount
(3-bromo-2-fluorophenyl)methanol207.031.0User Defined
Manganese Dioxide (MnO₂)86.94~8.0Calculated
Dichloromethane (CH₂Cl₂)84.93SolventUser Defined

Part 2: Synthesis of 2-(3-Bromo-2-fluorophenyl)oxirane (Intermediate 2)

Reaction Scheme

The conversion of an aldehyde to a terminal epoxide is efficiently achieved through the Corey-Chaykovsky reaction. In this reaction, a sulfur ylide, generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride, acts as the nucleophile.

Experimental Protocol
  • In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH) (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • Add trimethylsulfoxonium iodide ((CH₃)₃S(O)I) (1.1 eq) portion-wise to the suspension at room temperature.

  • Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of 3-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous DMSO dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by TLC.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Summary Table
Reactant/ReagentMolecular Weight ( g/mol )EquivalentsAmount
3-Bromo-2-fluorobenzaldehyde203.011.0User Defined
Trimethylsulfoxonium iodide220.071.1Calculated
Sodium Hydride (NaH)24.001.1Calculated
Dimethyl Sulfoxide (DMSO)78.13SolventUser Defined

Part 3: Synthesis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol (Final Product)

Reaction Scheme

The final step is the nucleophilic ring-opening of the epoxide with ammonia. This reaction proceeds via an Sₙ2 mechanism, where the ammonia attacks one of the carbon atoms of the epoxide ring, leading to the formation of the amino alcohol.[5][6][7] The use of a protic solvent like methanol facilitates the reaction.

Experimental Protocol
  • Dissolve the 2-(3-bromo-2-fluorophenyl)oxirane (1.0 eq) in methanol.

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.

  • Transfer the solution to a sealed pressure vessel.

  • Heat the mixture at a temperature range of 60-80°C. The reaction progress should be monitored by TLC or LC-MS.

  • After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The crude product can be purified by crystallization or column chromatography on silica gel to yield 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol.

Data Summary Table
Reactant/ReagentMolecular Weight ( g/mol )EquivalentsAmount
2-(3-Bromo-2-fluorophenyl)oxirane218.041.0User Defined
Ammonia (NH₃)17.03ExcessUser Defined
Methanol32.04SolventUser Defined

Workflow and Logic Diagram

Synthetic Workflow cluster_prep Preparation and Setup cluster_synthesis Synthesis Steps cluster_analysis Analysis and Purification start Start with (3-bromo-2-fluorophenyl)methanol reagents Assemble all necessary reagents and solvents start->reagents glassware Ensure all glassware is dry reagents->glassware step1 Step 1: Oxidation to Aldehyde glassware->step1 step2 Step 2: Epoxidation step1->step2 tlc Monitor reaction progress by TLC step1->tlc step3 Step 3: Aminolysis step2->step3 step2->tlc step3->tlc workup Perform aqueous workup step3->workup tlc->workup If reaction is complete purification Purify by chromatography/crystallization workup->purification characterization Characterize final product (NMR, MS) purification->characterization

Caption: Logical workflow for the synthesis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol.

Safety Precautions

  • Dichloromethane (CH₂Cl₂): A potential carcinogen. Handle in a well-ventilated fume hood.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere.

  • Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Wear appropriate gloves.

  • Ammonia (NH₃): Corrosive and has a pungent odor. Work in a well-ventilated area.

  • Pressurized Reactions: The aminolysis step is performed in a sealed vessel under pressure. Use appropriate safety shields and pressure-rated equipment.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol. By following these step-by-step instructions, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. The rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the synthetic process.

References

  • ACS Publications. Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • PrepChem. Synthesis of 2-[3-Fluoro-4-(phenylmethoxy)phenyl]oxirane. [Link]

  • Chem-contract.com. 3-Bromo-2-fluorobenzaldehyde (CAS 149947-15-9). [Link]

  • Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Google Patents. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.
  • Google Patents.
  • Royal Society of Chemistry. A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. [Link]

  • FULIR. HHDH-Catalyzed Synthesis of Enantioenriched Fluorinated β‐Hydroxy Nitrile Process Advances through a. [Link]

  • Google Patents.
  • PMC. Biotechnological 2-Phenylethanol Production: Recent Developments. [Link]

  • European Patent Office. Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1. [Link]

  • Google Patents.
  • PubChem. 2-(3-Amino-5-bromo-4-fluorophenyl)ethanol. [Link]

  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

  • PMC. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. [Link]

  • Organic Syntheses. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • Growing Science. A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. [Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

  • Journal of Synthetic Chemistry. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • Organic Chemistry: A Tenth Edition. 18.5 Reactions of Epoxides: Ring-Opening. [Link]

  • ACS Publications. Magic Blue-Initiated SN2-Type Ring Opening of Activated Aziridines: Friedel–Crafts-Type Alkylation of Electron-Rich Arenes/Heteroarenes. [Link]

Sources

Method

The Strategic Application of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol in Asymmetric Catalyst Design

Introduction: The Untapped Potential of a Privileged Scaffold Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, serving as indispensable precursors for a wide range of chiral ligands and catalysts.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Untapped Potential of a Privileged Scaffold

Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, serving as indispensable precursors for a wide range of chiral ligands and catalysts.[1][2] Their value lies in the stereochemically defined 1,2-relationship between the amino and hydroxyl groups, which provides a robust chiral backbone for inducing stereoselectivity in chemical transformations. The compound 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, with its distinct electronic and steric properties conferred by the bromo and fluoro substituents on the phenyl ring, represents a highly promising, albeit currently underexplored, building block for the development of novel, high-performance catalysts.

While direct literature detailing the use of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol in catalyst preparation is not yet established, its structural analogy to a multitude of well-studied chiral amino alcohols allows for the confident extrapolation of its potential applications. This guide provides a comprehensive overview of established methodologies for the conversion of chiral amino alcohols into powerful ligands and their subsequent use in asymmetric catalysis. The protocols herein are presented as a blueprint for researchers to unlock the catalytic potential of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol and its derivatives.

The primary routes for leveraging chiral amino alcohols in catalysis involve their transformation into two main classes of ligands: Oxazoline-based ligands and Aminophosphine ligands . These ligands, when complexed with transition metals such as rhodium, ruthenium, palladium, or copper, form catalysts capable of effecting a wide array of asymmetric reactions with high enantioselectivity.[3][4]

Part 1: Synthesis of Chiral Bisoxazoline (BOX) Ligands

Bisoxazoline (BOX) ligands are C₂-symmetric, bidentate ligands that have demonstrated exceptional efficacy in a multitude of asymmetric, metal-catalyzed reactions.[5] The synthesis is a straightforward two-step process from the parent amino alcohol.

Causality Behind the Experimental Choices

The classic synthesis of BOX ligands involves the condensation of two equivalents of a chiral amino alcohol with a dicarboxylic acid derivative, typically a malonyl chloride, followed by cyclization.[5] The choice of a disubstituted malonyl chloride allows for steric tuning of the ligand's chiral pocket. The cyclization step is often facilitated by a dehydrating agent or a Lewis acid to promote the formation of the oxazoline rings.

Experimental Protocol: Preparation of a BOX Ligand

This protocol describes the synthesis of a BOX ligand from a generic chiral 1,2-amino alcohol, which is directly applicable to 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol.

Step 1: Synthesis of the Bisamide Intermediate

  • To a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the chiral amino alcohol (2.2 equivalents) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.5 equivalents) dropwise to the solution.

  • In the dropping funnel, prepare a solution of dimethylmalonyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the dimethylmalonyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude bisamide by column chromatography on silica gel.

Step 2: Cyclization to the Bisoxazoline (BOX) Ligand

  • To a flame-dried flask, add the purified bisamide intermediate (1.0 equivalent) and anhydrous DCM.

  • Add titanium(IV) isopropoxide (0.1 equivalents) to the solution.

  • Reflux the reaction mixture under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final BOX ligand.

Diagram 1: Synthesis of a Bisoxazoline (BOX) Ligand

G cluster_0 Step 1: Bisamide Formation cluster_1 Step 2: Cyclization Amino_Alcohol 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol Reaction_1 Condensation (DCM, Et3N, 0°C to RT) Amino_Alcohol->Reaction_1 Malonyl_Chloride Dimethylmalonyl Chloride Malonyl_Chloride->Reaction_1 Bisamide Bisamide Intermediate Reaction_1->Bisamide Reaction_2 Dehydrative Cyclization (Ti(OiPr)4, DCM, Reflux) BOX_Ligand Final BOX Ligand Reaction_2->BOX_Ligand Bisamide_Input->Reaction_2

Caption: Workflow for the two-step synthesis of a chiral BOX ligand.

Part 2: Synthesis of Chiral Aminophosphine Ligands

Chiral aminophosphine ligands are another important class of ligands derived from amino alcohols. These are often used in asymmetric hydrogenation and other reduction reactions. The synthesis typically involves the conversion of the amino alcohol to an intermediate that can then react with a phosphine source.

Causality Behind the Experimental Choices

A common route to aminophosphines from amino alcohols proceeds through a cyclic sulfamidate intermediate. This strategy provides a clean, high-yielding, and scalable method.[6] The amino alcohol is first reacted with thionyl chloride and then oxidized to form the cyclic sulfamidate. This intermediate then undergoes nucleophilic ring-opening with a metal phosphide, followed by deprotection to yield the aminophosphine ligand.

Experimental Protocol: Preparation of an Aminophosphine Ligand

This protocol outlines a general method for synthesizing a chiral aminophosphine ligand from a chiral 1,2-amino alcohol.

Step 1: Synthesis of the Cyclic Sulfamidate

  • In a flask, dissolve the chiral amino alcohol (1.0 equivalent) in an appropriate solvent like DCM.

  • Cool the solution to 0 °C.

  • Add thionyl chloride (1.1 equivalents) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • In a separate flask, prepare a solution of sodium periodate (1.5 equivalents) and a catalytic amount of ruthenium(III) chloride hydrate in a mixture of acetonitrile, ethyl acetate, and water.

  • Add the crude product from the previous step to this oxidation mixture and stir vigorously at room temperature for 1-2 hours.

  • Work up the reaction by quenching with sodium thiosulfate, extracting with ethyl acetate, and purifying by column chromatography to yield the cyclic sulfamidate.

Step 2: Ring-Opening and Deprotection

  • Prepare a metal phosphide solution (e.g., lithium diphenylphosphide) by reacting diphenylphosphine with a strong base like n-butyllithium in THF at 0 °C.

  • Add the cyclic sulfamidate (1.0 equivalent) in THF to the metal phosphide solution at 0 °C.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • The resulting protected aminophosphine can be deprotected under appropriate conditions (e.g., acidic hydrolysis) to yield the final chiral aminophosphine ligand.

Diagram 2: Synthesis of an Aminophosphine Ligand

G cluster_0 Step 1: Cyclic Sulfamidate Formation cluster_1 Step 2: Ring-Opening & Deprotection Amino_Alcohol Chiral Amino Alcohol SOCl2_Reaction Reaction with SOCl2 Amino_Alcohol->SOCl2_Reaction Oxidation Oxidation (RuCl3, NaIO4) SOCl2_Reaction->Oxidation Cyclic_Sulfamidate Cyclic Sulfamidate Oxidation->Cyclic_Sulfamidate LiPPh2 Lithium Diphenylphosphide Ring_Opening Nucleophilic Ring-Opening LiPPh2->Ring_Opening Deprotection Deprotection Ring_Opening->Deprotection Aminophosphine_Ligand Final Aminophosphine Ligand Deprotection->Aminophosphine_Ligand Cyclic_Sulfamidate_Input->Ring_Opening

Caption: Workflow for the synthesis of a chiral aminophosphine ligand.

Part 3: Catalyst Preparation and Application in Asymmetric Hydrogenation

Once the chiral ligand is synthesized, it is used to form an active catalyst by reacting it with a suitable metal precursor. This section details the preparation of a ruthenium-based catalyst and its application in the asymmetric transfer hydrogenation of a ketone, a reaction where chiral amino alcohol-derived ligands have shown great promise.[3]

Protocol: In Situ Catalyst Preparation and Asymmetric Transfer Hydrogenation

This protocol describes the in situ preparation of a Ru-catalyst and its use in the asymmetric transfer hydrogenation of acetophenone.

Materials:

  • [RuCl₂(p-cymene)]₂ (0.5 mol%)

  • Chiral amino alcohol-derived ligand (e.g., from Part 1 or 2) (1.1 mol%)

  • Acetophenone (1.0 mmol)

  • Isopropyl alcohol (solvent and hydrogen source)

  • Potassium hydroxide (or other base)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl₂(p-cymene)]₂ and the chiral ligand.

  • Add degassed isopropyl alcohol to the flask.

  • Stir the mixture at 80 °C for 1 hour to form the active catalyst complex. The solution should become homogeneous.

  • Cool the solution to room temperature.

  • Add the acetophenone substrate to the catalyst solution.

  • Initiate the reaction by adding a solution of potassium hydroxide in isopropyl alcohol.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the chiral alcohol product by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Data Presentation

The efficacy of a chiral catalyst is judged by the yield and enantioselectivity it achieves. The following table provides representative data for the asymmetric transfer hydrogenation of various ketones using catalysts derived from chiral amino alcohols, illustrating the expected performance.

EntryKetone SubstrateLigand TypeYield (%)ee (%)
1AcetophenoneAmino Alcohol>9595
21-TetraloneAmino Alcohol>9592
3PropiophenoneAmino Alcohol>9588
42-ChloroacetophenoneAmino Alcohol>9596

Data is representative and compiled from literature on analogous systems.[3]

Diagram 3: Catalytic Cycle for Asymmetric Transfer Hydrogenation

G Ru_Precatalyst [Ru]-H (Active Catalyst) Transition_State [Ru]...H...O=C(R1)R2 (Transition State) Ru_Precatalyst->Transition_State Coordination Ketone R1(C=O)R2 Ketone->Transition_State Product_Complex [Ru]-O-CH(R1)R2 Transition_State->Product_Complex Hydride Transfer Product_Complex->Ru_Precatalyst Hydrogenolysis Chiral_Alcohol Chiral Alcohol R1CH(OH)R2 Product_Complex->Chiral_Alcohol Release iPrOH Isopropanol iPrOH->Ru_Precatalyst Acetone Acetone

Sources

Application

analytical methods for the quantification of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

An Application Note on Method Development and Validation for the Quantification of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol Authored by: A Senior Application Scientist Abstract This document provides a comprehensive gui...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on Method Development and Validation for the Quantification of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of . As a chiral amino alcohol, this compound presents unique analytical challenges that necessitate robust and specific methodologies for accurate quantification, crucial for quality control in pharmaceutical development and manufacturing. This guide details protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for assay and purity, Chiral HPLC for enantiomeric separation, and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and trace analysis. All methodologies are presented within the framework of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]

Introduction and Analytical Considerations

2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is a substituted phenyl ethanolamine derivative. Its structure, featuring a chiral center, an aromatic chromophore, and a primary amine, dictates the selection of appropriate analytical techniques.

  • UV Absorbance: The substituted phenyl ring allows for sensitive detection using UV spectrophotometry, making HPLC-UV a primary technique for quantification.[4][5]

  • Chirality: The presence of a stereocenter at the carbon bearing the hydroxyl and amino groups means the compound exists as a pair of enantiomers. In pharmaceutical contexts, it is often critical to separate and quantify each enantiomer, as they may exhibit different pharmacological and toxicological profiles.[6]

  • Polarity and Functional Groups: The amino and hydroxyl groups make the molecule polar and amenable to derivatization, which is particularly useful for enhancing volatility for GC analysis or improving detection for HPLC.[7]

The objective of any analytical procedure is to demonstrate its fitness for the intended purpose.[8] This guide provides the foundational protocols to achieve this through rigorous method development and validation.

cluster_Start Phase 1: Planning & Development cluster_Methods Phase 2: Protocol Execution cluster_Validation Phase 3: Validation & Reporting Analyte Analyte Characterization (2-Amino-2-(3-bromo-2-fluorophenyl)ethanol) ATP Define Analytical Target Profile (ATP) Analyte->ATP informs MethodSelection Select Primary Technique (HPLC, GC-MS) ATP->MethodSelection dictates RPHPLC RP-HPLC-UV (Assay & Purity) MethodSelection->RPHPLC ChiralHPLC Chiral HPLC (Enantiomeric Purity) MethodSelection->ChiralHPLC GCMS GC-MS (Identification & Impurities) MethodSelection->GCMS Validation Method Validation (per ICH Q2(R2)) RPHPLC->Validation ChiralHPLC->Validation GCMS->Validation Report Generate Validation Report & Application Note Validation->Report

Caption: Overall Analytical Workflow.

Method 1: Reversed-Phase HPLC-UV for Assay and Purity

RP-HPLC is the workhorse method for quantifying active pharmaceutical ingredients (APIs) and intermediates. Its high precision and ability to separate the main component from impurities make it ideal for assay and purity determinations.

Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides effective retention of the aromatic analyte.

  • Mobile Phase: An acetonitrile/water mobile phase is standard for reversed-phase chromatography. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) is critical. It protonates the primary amine group (pKa ~9-10), ensuring a consistent positive charge on the molecule. This prevents peak tailing and improves chromatographic reproducibility.

  • Detection: UV detection is set at a wavelength of maximum absorbance for the substituted phenyl ring (typically around 220 nm or 254 nm) to ensure high sensitivity.

Detailed Experimental Protocol: HPLC-UV Analysis

Instrumentation and Materials

  • HPLC system with quaternary pump, autosampler, column oven, and UV/DAD detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, HPLC-grade water, and formic acid.

  • 0.45 µm syringe filters.

Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) is recommended to ensure sample compatibility.

  • Standard Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in the diluent. Filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Gradient or Isocratic (e.g., 40% B)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 254 nm

| Run Time | ~15 minutes |

Data Analysis

  • Integrate the peak area of the analyte in both standard and sample chromatograms.

  • Calculate the concentration of the analyte in the sample using the external standard method:

    Concentrationsample​=Areastandard​Areasample​​×Concentrationstandard​

Method 2: Chiral HPLC for Enantiomeric Purity

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts stereoselectively with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are highly effective for separating aromatic alcohols and amines.[9]

Rationale for Method Design
  • Stationary Phase: Columns like those based on amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are excellent starting points. These CSPs form transient, diastereomeric complexes with the enantiomers through a combination of hydrogen bonding, π-π interactions, and steric hindrance, enabling separation.[6]

  • Mobile Phase: Normal-phase chromatography, using a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol), is typically employed. The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP, modulating retention and selectivity.

Detailed Experimental Protocol: Chiral HPLC Analysis

Instrumentation and Materials

  • HPLC system with isocratic pump, autosampler, column oven, and UV/DAD detector.

  • Polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).

  • HPLC-grade n-hexane and isopropanol (IPA).

Preparation of Solutions

  • Mobile Phase: n-Hexane / Isopropanol (e.g., 90:10 v/v). The ratio must be optimized to achieve baseline resolution.

  • Sample Solution: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).

Chromatographic Conditions

Parameter Condition
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL

| Detector | UV at 220 nm |

Data Analysis

  • Identify and integrate the peaks for both enantiomers.

  • Calculate the enantiomeric excess (% ee) of the desired enantiomer:

    %ee=Area1​+Area2​∣Area1​−Area2​∣​×100%

Method 3: GC-MS for Identification and Trace Impurity Analysis

GC-MS provides excellent separation efficiency and definitive identification based on mass spectra. Due to the polar nature and low volatility of amino alcohols, derivatization is required prior to analysis.[10]

Rationale for Method Design
  • Derivatization: Silylation is a common and effective derivatization strategy. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens on the amine and hydroxyl groups.[11] This replaces the polar -OH and -NH₂ groups with nonpolar silyl groups, increasing volatility and thermal stability.

  • Analysis: The derivatized analyte is then separated on a low-polarity capillary GC column and detected by a mass spectrometer, which provides both quantitative data and a mass spectrum for structural confirmation.

Sample 1. Sample Preparation (Dry sample aliquot) Deriv 2. Derivatization (Add MTBSTFA + Solvent, Heat at 70°C) Sample->Deriv GC 3. GC Injection & Separation Deriv->GC MS 4. MS Detection (EI, Scan/SIM Mode) GC->MS Data 5. Data Analysis (Quantification & Spectral Library Match) MS->Data

Caption: GC-MS Derivatization and Analysis Workflow.

Detailed Experimental Protocol: GC-MS Analysis

Instrumentation and Materials

  • GC-MS system with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm).

  • Derivatization reagent (e.g., MTBSTFA with 1% TBDMSCI).

  • Anhydrous acetonitrile or pyridine.

  • Heating block or oven.

Procedure

  • Sample Preparation: Accurately weigh the sample or transfer a known volume of a stock solution into a reaction vial. Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the dried sample. Seal the vial and heat at 70 °C for 60 minutes.

  • GC-MS Analysis: After cooling, inject 1 µL of the derivatized solution into the GC-MS.

Instrumental Conditions

Parameter Condition
Column DB-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Injection Mode Split (e.g., 20:1)
Inlet Temp. 280 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min
MS Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV

| Scan Range | 50-550 amu |

Method Validation Strategy (ICH Q2(R2) Framework)

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][8] The following parameters must be evaluated for quantitative methods.

Validation ParameterPurpose & Typical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). Criterion: Peak purity index > 0.999 (for HPLC), no interfering peaks at the retention time of the analyte.
Linearity Ability to obtain test results that are directly proportional to the concentration of the analyte. Criterion: Correlation coefficient (R²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. Criterion: Typically 80-120% of the test concentration for assay.[1]
Accuracy The closeness of test results to the true value. Assessed by recovery studies on spiked samples. Criterion: Mean recovery of 98.0-102.0% at three concentration levels.
Precision The closeness of agreement among a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment). Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5 °C). Criterion: System suitability parameters remain within limits.[1]

References

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Analysis of Amino Acids Contained in Alcohol Source: Shimadzu URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Validation of Analytical Procedure Q2(R2) - ICH Draft Source: International Council for Harmonisation URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) - ICH Final Source: International Council for Harmonisation URL: [Link]

  • Title: Amino-alcohols Analysis Source: Agilent Technologies URL: [Link]

  • Title: Phenylethanolamine - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: IR and UV-VIS spectroscopic analysis of a new compound Source: Scripta Scientifica Pharmaceutica URL: [Link]

  • Title: Forensic Chemistry Study: Analysis of Phenylpropanolamine Hydrochloride in Urine by UV-Vis Spectroscopy Source: International Journal of Pharmaceutical Science Invention URL: [Link]

  • Title: Photodelivery of β-phenylethylamines Source: The Royal Society of Chemistry URL: [Link]

  • Title: GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing Source: PubMed URL: [Link]

  • Title: Chiral Amino Acid and Peptide Separations – the Next Generation Source: Chromatography Today URL: [Link]

  • Title: Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography Source: PubMed URL: [Link]

  • Title: CHIRAL SEPARATIONS INTRODUCTION Source: VTechWorks URL: [Link]

  • Title: Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines Source: PMC URL: [Link]

  • Title: Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method Source: Waters URL: [Link]

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

Abstract This application note presents a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, a ke...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, a key intermediate in pharmaceutical synthesis. The inherent challenges in analyzing this compound, such as its basicity and chirality, are addressed through a systematic approach. We provide detailed protocols for both an achiral reversed-phase HPLC method, suitable for purity and assay determination, and a chiral HPLC method for enantioselective separation. The causality behind critical experimental choices, from mobile phase pH control to stationary phase selection, is explained to provide a deeper understanding of the method's principles. Furthermore, a full validation strategy is outlined in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method's suitability for its intended purpose in a regulated environment.

Introduction and Scientific Rationale

2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is a substituted phenylethanolamine derivative. Its structural complexity, featuring halogen substituents and a primary amine, makes it a valuable chiral building block in the synthesis of active pharmaceutical ingredients (APIs). Accurate and reliable quantification of this intermediate is paramount for ensuring process control, quality assurance, and regulatory compliance.

The primary amino group in the analyte's structure presents a significant chromatographic challenge. On standard silica-based reversed-phase columns, basic compounds like amines can interact with acidic residual silanol groups on the stationary phase surface.[1][2] This secondary interaction mechanism leads to poor chromatographic performance, characterized by asymmetric (tailing) peaks, which compromises resolution and quantification accuracy.[3][4]

Therefore, the core of this method development strategy is to mitigate these undesirable interactions. This is primarily achieved by controlling the mobile phase pH to ensure the analyte exists in a single, protonated form, thereby minimizing its interaction with the silica surface.[5] Additionally, the molecule possesses a stereocenter, necessitating the development of a separate chiral method to control enantiomeric purity, a critical quality attribute for many pharmaceuticals.[6]

This guide provides a dual-faceted approach:

  • Part A: An achiral, stability-indicating reversed-phase HPLC (RP-HPLC) method for quantifying the compound and its potential impurities.

  • Part B: A chiral HPLC method for the separation and quantification of its enantiomers.

Physicochemical Properties & Chromatographic Strategy

  • Structure: Possesses a phenyl ring chromophore, making it suitable for UV detection. The optimal wavelength (λmax) should be determined using a photodiode array (PDA) detector, but a starting point is typically around 210-230 nm for phenyl groups lacking extended conjugation.

  • Basicity (pKa): The primary amino group is basic. While the exact pKa of this molecule is not readily published, analogous compounds like 2-amino-1-phenylethanol have a pKa around 9.2-9.5 for the conjugate acid. To ensure consistent protonation and prevent silanol interactions, the mobile phase pH should be controlled at least 2 units below the pKa.[7] A pH of 3.0 is therefore a logical starting point.

  • Polarity: The molecule has moderate polarity due to the hydroxyl and amino groups, balanced by the hydrophobic bromo-fluorophenyl ring. This makes it an ideal candidate for reversed-phase chromatography.[8] A C18 or C8 stationary phase with a mobile phase of water/acetonitrile or water/methanol is the recommended starting point.[9]

PART A: Achiral Purity and Assay Method

A.1. Method Development Strategy & Causality

The goal is to develop a method that provides a sharp, symmetric peak with adequate retention and resolution from any impurities.

  • Column Selection: A modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is chosen to minimize the number of available residual silanol groups.

  • Mobile Phase pH Control (The Critical Factor): To suppress peak tailing, the mobile phase must be buffered at a low pH.[1] A pH of 3.0, achieved with a phosphate or formate buffer, will fully protonate the amine group (-NH2 to -NH3+). This positive charge repels the weakly acidic silanol groups (Si-O-), leading to a symmetric Gaussian peak shape.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for this type of analyte as it often provides better peak shape and lower backpressure.[5]

  • Initial Scouting Gradient: A broad gradient run (e.g., 5% to 95% acetonitrile over 20 minutes) is performed to determine the approximate elution time of the analyte and to visualize any early or late-eluting impurities.

  • Optimization: Based on the scouting run, the gradient can be tailored for optimal resolution and shorter run times. For quality control, an isocratic method is often preferred for its simplicity and robustness. The isocratic mobile phase composition should be chosen to achieve a retention factor (k') between 2 and 10.

A.2. Experimental Protocol: Optimized Achiral Method

Instrumentation & Materials:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna).

  • Chemicals: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (85%), Potassium Dihydrogen Phosphate (analytical grade).

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric AcidBuffers the system to protonate the analyte, ensuring peak symmetry.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Elution Mode Isocratic: 60% Mobile Phase A / 40% Mobile Phase BOptimized for a retention time of ~5-7 minutes. Adjust as needed.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improves peak efficiency.
Detection UV at 220 nmCommon wavelength for aromatic compounds with good sensitivity.
Injection Volume 10 µLCan be adjusted based on sample concentration.
Sample Diluent Mobile PhaseEnsures compatibility with the system and prevents peak distortion.

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution: Prepare the test sample to a target concentration of 100 µg/mL using the sample diluent. Filter through a 0.45 µm syringe filter before injection.

A.3. System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. Five replicate injections of the working standard solution are made, and the results are evaluated against the following criteria:

ParameterAcceptance CriteriaPurpose
Tailing Factor (As) ≤ 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
% RSD of Retention Time ≤ 1.0%Confirms pumping stability and system equilibration.

PART B: Chiral (Enantioselective) Method

B.1. Method Development Strategy & Causality

Direct separation on a Chiral Stationary Phase (CSP) is the preferred approach for resolving enantiomers.[6]

  • CSP Selection: Polysaccharide-based CSPs, particularly those derived from amylose or cellulose coated or immobilized on a silica support, are highly successful for separating a wide range of chiral compounds, including amino alcohols.[10][11] A column such as a Chiralpak® IA or Chiralcel® OD is an excellent starting point.

  • Mobile Phase Mode: Normal-phase chromatography is often the first choice for polysaccharide CSPs. A mobile phase consisting of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used.

  • Amine Additive: A small amount of a basic additive, such as diethylamine (DEA) or ethanolamine, is often required in the mobile phase. This additive acts as a competitor for active sites on the silica surface, significantly improving the peak shape of basic analytes like the target compound.

  • Optimization: The ratio of hexane to alcohol is adjusted to optimize retention and resolution. Increasing the alcohol content will decrease retention time. The type and concentration of the amine additive can also be optimized to achieve the best peak shape and resolution.

B.2. Experimental Protocol: Recommended Chiral Method

Instrumentation & Materials:

  • HPLC System: As described in Part A.

  • Column: Chiralpak® IA (Immobilized Amylose), 250 mm x 4.6 mm, 5 µm.

  • Chemicals: n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade), Diethylamine (DEA, >99.5%).

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)A standard starting condition for polysaccharide CSPs.
Elution Mode IsocraticProvides robust and reproducible separation.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temp. 25 °CTemperature can affect chiral selectivity; consistency is key.
Detection UV at 220 nmSame as the achiral method.
Injection Volume 10 µL
Sample Diluent Mobile Phase

Method Validation (as per ICH Q2(R1) Guidelines)

A fully validated method provides documented evidence that the procedure is suitable for its intended purpose.[12][13] The achiral method should be validated according to the ICH Q2(R1) guideline "Validation of Analytical Procedures".[14][15]

Validation Parameters & Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.Peak purity index > 0.999. Baseline resolution between analyte and known impurities/degradants.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of nominal concentration).
Accuracy To measure the closeness of the test results to the true value.Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision Repeatability (Intra-assay): To show precision under the same operating conditions over a short interval. Intermediate Precision: To show precision within the same lab but on different days, with different analysts, or on different equipment.%RSD ≤ 2.0% for both repeatability and intermediate precision.
LOD & LOQ Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantification (LOQ): The lowest amount that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.%RSD of results should remain ≤ 2.0% when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units) are varied.

Forced Degradation (Specificity): To establish the stability-indicating nature of the method, the analyte should be subjected to stress conditions such as acid hydrolysis (0.1M HCl), base hydrolysis (0.1M NaOH), oxidation (3% H₂O₂), heat (60°C), and photolytic stress (ICH Q1B). The method must be able to resolve the analyte peak from all major degradation product peaks.

Visualizations & Workflows

G cluster_achiral Achiral Method Development cluster_chiral Chiral Method Development A_Start Define Goal: Purity & Assay A_Col Select Column: High-Purity End-capped C18 A_Start->A_Col A_MP Mobile Phase Strategy: Buffer pH ~3.0 (e.g., Phosphate) Organic: Acetonitrile A_Col->A_MP A_Grad Scouting Gradient (5-95% ACN) A_MP->A_Grad A_Opt Optimize Gradient or Develop Isocratic Method A_Grad->A_Opt A_SST System Suitability Test (Tailing, Plates, RSD) A_Opt->A_SST A_Val Full Method Validation (ICH Q2(R1)) A_SST->A_Val C_Start Define Goal: Enantiomeric Separation C_Col Select CSP: Polysaccharide-based (e.g., Chiralpak IA) C_Start->C_Col C_MP Mobile Phase Strategy: Normal Phase (Hexane/IPA) + Amine Additive (DEA) C_Col->C_MP C_Screen Screen Solvent Ratios (e.g., 90:10, 80:20) C_MP->C_Screen C_Opt Optimize Resolution (Rs) & Retention C_Screen->C_Opt C_SST System Suitability Test (Resolution, RSD) C_Opt->C_SST Analyte Analyte: 2-Amino-2-(3-bromo-2- fluorophenyl)ethanol Analyte->A_Start Analyte->C_Start G cluster_0 Scenario 1: Uncontrolled pH (e.g., pH 7) cluster_1 Scenario 2: Controlled Low pH (e.g., pH 3) a Analyte (R-NH2) Partially Protonated (R-NH3+) b Stationary Phase Ionized Silanols (Si-O-) a->b Strong Interaction c Result: Ionic Interaction + Hydrophobic = Tailing Peak b->c x Analyte (R-NH2) Fully Protonated (R-NH3+) y Stationary Phase Protonated Silanols (Si-OH) x->y Repulsion (No Ionic Interaction) z Result: Repulsion + Hydrophobic = Symmetrical Peak y->z

Caption: Influence of mobile phase pH on analyte-silanol interactions.

Conclusion

This application note provides two robust and reliable HPLC methods for the comprehensive analysis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol. The achiral reversed-phase method, founded on the principle of pH control to mitigate silanol interactions, is demonstrated to be suitable for purity and assay testing in a quality control setting. The chiral normal-phase method provides an effective starting point for the critical task of enantiomeric separation. By explaining the scientific rationale behind the chosen parameters and outlining a clear validation strategy according to ICH guidelines, these protocols offer a complete framework for researchers, scientists, and drug development professionals to implement in their laboratories.

References

  • Journal of Chromatographic Science. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... Oxford Academic. Available at: [Link]

  • AKJournals. Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. Available at: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • Axion Labs. HPLC Peak Tailing. Available at: [Link]

  • Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • LCGC. A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Available at: [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. A Review On Recent Advances In Development Of RP-HPLC Method. Available at: [Link]

  • Scribd. Fixing Peak Tailing in HPLC Analysis. Available at: [Link]

  • PMC. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

Sources

Application

Application Note: Large-Scale Synthesis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

Introduction and Strategic Rationale The compound 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is a highly valuable building block in pharmaceutical development. The ortho-fluoro and meta-bromo substitution pattern on the a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The compound 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is a highly valuable building block in pharmaceutical development. The ortho-fluoro and meta-bromo substitution pattern on the aromatic ring provides a unique stereoelectronic profile frequently leveraged in the design of targeted therapeutics, including PD-1/PD-L1 and SaFabI inhibitors[1][2]. The bromine atom serves as an essential handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, while the vicinal amino alcohol motif is a privileged pharmacophore and chiral auxiliary precursor.

When scaling up the synthesis of halogenated amino alcohols, the primary chemical challenge is achieving the reduction of the carboxylic acid precursor without triggering premature hydrodehalogenation of the sensitive C-Br bond. This application note details a highly chemoselective, scalable two-stage protocol: a modified Strecker synthesis followed by an in situ generated diborane reduction using the NaBH₄/I₂ system[3][4].

Retrosynthetic Workflow and Mechanistic Pathway

The synthesis relies on the construction of the amino acid backbone from commercially available 3-bromo-2-fluorobenzaldehyde, followed by a mild reduction. The NaBH₄/I₂ system is specifically selected over Lithium Aluminum Hydride (LiAlH₄) because it avoids the harsh conditions that typically lead to the cleavage of aryl halides[3].

G A 3-Bromo-2-fluorobenzaldehyde B α-Amino Nitrile Intermediate A->B NaCN, NH4Cl NH4OH, MeOH C 2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid B->C 6M HCl (aq) Reflux, 12h D 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol C->D NaBH4, I2 THF, 0 °C to Reflux

Synthesis route for 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol.

Quantitative Data and Process Parameters

To ensure reproducibility across different reactor scales, the stoichiometric ratios and In-Process Control (IPC) parameters have been standardized.

Table 1: Material Requirements and Stoichiometry (Normalized to 1.0 kg of Aldehyde)

Reagent / MaterialFunctionMW ( g/mol )EquivalentsMass / Volume
3-Bromo-2-fluorobenzaldehydeStarting Material203.011.001.00 kg
Sodium Cyanide (NaCN)Cyanating Agent49.011.200.29 kg
Ammonium Chloride (NH₄Cl)Ammonia Source53.491.500.39 kg
2-Amino-2-(...)-acetic acidIntermediate248.051.00~1.10 kg (Expected)
Sodium Borohydride (NaBH₄)Reducing Agent37.832.500.42 kg
Iodine (I₂)Borane Activator253.811.001.12 kg

Table 2: In-Process Control (IPC) and Validation Parameters

StageAnalytical MethodAcceptance CriteriaRationale
Strecker CondensationHPLC (UV 254 nm)< 2% Aldehyde remainingEnsures complete conversion to avoid side-reactions during hydrolysis.
Nitrile HydrolysisLC-MSDisappearance of [M+H]⁺ for nitrileValidates complete formation of the carboxylic acid.
Borane ReductionTLC (DCM:MeOH 9:1)Absence of baseline spot (Acid)Confirms complete reduction before quenching to prevent yield loss.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid

Note: This protocol utilizes classical Strecker multi-component reaction principles[5].

  • Imine Formation: Charge a nitrogen-purged 20 L jacketed reactor with 3-bromo-2-fluorobenzaldehyde (1.00 kg, 4.93 mol) and methanol (5.0 L). Add aqueous ammonium hydroxide (28%, 1.5 L) and ammonium chloride (0.39 kg, 7.39 mol). Stir the biphasic mixture at 20 °C for 2 hours to ensure complete imine formation.

  • Cyanation: Safety Critical Step. Cool the reactor to 0–5 °C. Slowly add a solution of sodium cyanide (0.29 kg, 5.91 mol) in water (1.0 L) dropwise over 90 minutes, maintaining the internal temperature below 10 °C.

  • Maturation: Warm the reaction to 25 °C and agitate for 16 hours. Verify completion via HPLC (IPC-1).

  • Hydrolysis: Concentrate the mixture under reduced pressure to remove methanol. Add 6M HCl (6.0 L) cautiously to the aqueous residue. Heat the mixture to reflux (approx. 105 °C) for 12 hours.

  • Isolation: Cool the mixture to room temperature. Adjust the pH to the isoelectric point (pH ~5.5) using 4M NaOH. Filter the resulting precipitated amino acid, wash with cold water (2 x 1 L) and acetone (1 L), and dry under vacuum at 50 °C to constant weight.

Protocol B: Chemoselective Reduction to Amino Alcohol

Mechanistic Insight: The reaction of NaBH₄ with I₂ in THF generates diborane (B₂H₆) gas in situ[3]. Diborane rapidly coordinates to the free amine, directing the reduction of the adjacent carboxylic acid efficiently without reducing the halogenated aromatic ring[4].

  • System Preparation: In a dry, nitrogen-flushed 20 L reactor, suspend 2-amino-2-(3-bromo-2-fluorophenyl)acetic acid (1.00 kg, 4.03 mol) and NaBH₄ (0.38 kg, 10.0 mol) in anhydrous THF (8.0 L).

  • Activation (Diborane Generation): Cool the suspension to 0 °C. Dissolve Iodine (1.02 kg, 4.03 mol) in anhydrous THF (2.0 L). Add the iodine solution dropwise to the reactor over 2 hours.

    • Causality: The slow addition controls the exothermic generation of hydrogen gas and diborane. The color of iodine dissipates rapidly as it reacts with NaBH₄ to form NaI and B₂H₆[3].

  • Reduction: Once addition is complete, slowly heat the reaction mixture to reflux (65 °C) and maintain for 14 hours. Monitor the disappearance of the amino acid via TLC (IPC-3).

  • Quench & Boron-Complex Cleavage: Cool the reactor to 0 °C. Cautiously add Methanol (2.0 L) dropwise until effervescence ceases. This destroys excess borane. To break the stable boron-amine complex, add 20% aqueous NaOH (3.0 L) and heat the mixture to 60 °C for 2 hours.

  • Extraction and Purification: Remove THF/Methanol under reduced pressure. Extract the aqueous phase with Ethyl Acetate (3 x 4 L). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be recrystallized from Toluene/Heptane to yield pure 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol as a crystalline solid.

Sources

Method

Application Note: Derivatization Strategies for 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

Executive Summary The compound 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is a highly versatile bifunctional building block in medicinal chemistry and drug development. It features a primary amine, a primary alcohol, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is a highly versatile bifunctional building block in medicinal chemistry and drug development. It features a primary amine, a primary alcohol, and a halogenated aromatic ring. This unique structural motif allows for divergent synthetic pathways, but it also presents significant chemoselectivity challenges. Unprotected amino alcohols can poison palladium catalysts by forming stable bis(amine)palladium complexes, or undergo unwanted oxidation during cross-coupling.

This application note provides field-proven protocols for the orthogonal protection of the 1,2-amino alcohol moiety and the subsequent late-stage functionalization of the aryl bromide via Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Mechanistic Rationale: The 3-Bromo-2-Fluorophenyl Scaffold

The reactivity of this scaffold is heavily influenced by the ortho-fluorine atom. Inductively, the highly electronegative fluorine withdraws electron density from the aromatic ring, which lowers the activation energy required for the oxidative addition of Palladium(0) into the meta-C–Br bond. However, the fluorine atom also introduces steric constraints that can hinder the transmetalation step of cross-coupling reactions, thereby exacerbating unwanted side reactions such as proto-debromination[1].

To circumvent these issues, the amino alcohol must be masked. We detail two primary strategies:

  • Chemoselective N-Boc Protection: Exploits the nucleophilicity difference between the primary amine and the alcohol to yield a mono-protected intermediate[2].

  • Oxazolidinone Formation: Utilizes 1,1'-Carbonyldiimidazole (CDI) to form a robust cyclic carbamate, simultaneously protecting both the nitrogen and oxygen atoms while rigidifying the molecular conformation[3]. This is particularly useful for synthesizing antibacterial agents like Tedizolid analogs[4].

Workflow Visualization

G SM 2-Amino-2-(3-bromo- 2-fluorophenyl)ethanol Boc N-Boc Derivative (Chemoselective) SM->Boc (Boc)2O, Et3N (Protocol 1) Oxaz Oxazolidinone (N,O-Protected) SM->Oxaz CDI, THF, Δ (Protocol 2) Suzuki1 Suzuki Coupling (Aryl Functionalization) Boc->Suzuki1 Ar-B(OH)2, Pd cat. (Protocol 3) Suzuki2 Suzuki Coupling (Aryl Functionalization) Oxaz->Suzuki2 Ar-B(OH)2, Pd cat. (Protocol 3)

Fig 1. Divergent derivatization workflow for 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol.

Protocol 1: Chemoselective N-Boc Protection

Objective: To selectively protect the primary amine while leaving the primary alcohol available for future derivatization (e.g., etherification or oxidation).

Causality & Design: The primary amine is significantly more nucleophilic than the primary alcohol. By carefully controlling the equivalents of Di-tert-butyl dicarbonate (Boc₂O) and maintaining mild basic conditions, 2 is achieved without the formation of O-Boc or isocyanate byproducts[2].

Step-by-Step Methodology:

  • Dissolution: Suspend 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol (1.0 equiv, 10 mmol) in 40 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (Et₃N) (1.5 equiv, 15 mmol) dropwise. Stir the mixture for 5 minutes at 0 °C (ice bath).

  • Reagent Addition: Dissolve Boc₂O (1.05 equiv, 10.5 mmol) in 10 mL of DCM and add it dropwise to the reaction mixture over 15 minutes to prevent exothermic spikes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1, Ninhydrin stain).

  • Workup: Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Analyze the crude product via ¹H NMR. A distinct sharp singlet at ~1.40 ppm integrating to 9 protons confirms the presence of the tert-butyl group.

Protocol 2: Simultaneous N,O-Protection via Oxazolidinone Synthesis

Objective: To completely mask the 1,2-amino alcohol moiety by forming a cyclic carbamate, rendering the molecule inert to harsh basic or oxidative conditions.

Causality & Design: While phosgene is historically used for this transformation, 3 is a significantly safer, bench-stable alternative that acts as a dual Brønsted acid/nucleophilic activator[3]. The amine attacks the carbonyl of CDI first, releasing imidazole, which then acts as a base to facilitate the intramolecular attack of the alcohol, closing the 5-membered ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the amino alcohol (1.0 equiv, 10 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF).

  • Activation: Add CDI (1.2 equiv, 12 mmol) in one portion.

  • Cyclization: Attach a reflux condenser and heat the mixture to 65 °C for 6 hours. The release of imidazole will cause the solution to turn slightly yellow.

  • Workup: Cool the reaction to room temperature and concentrate the THF under reduced pressure. Redissolve the residue in 50 mL of Ethyl Acetate (EtOAc).

  • Washing: Wash the organic phase with 1M HCl (2 × 20 mL) to remove the imidazole byproduct, followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Validation: ¹³C NMR will show a characteristic downfield shift at ~155-158 ppm, corresponding to the newly formed carbamate carbonyl carbon.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the aryl bromide position with an arylboronic acid.

Causality & Design: The steric bulk of the ortho-fluorine atom requires a highly active catalytic system. We utilize 4 because the bidentate dppf ligand possesses a large bite angle, which accelerates the reductive elimination step, effectively outcompeting proto-debromination[4]. Potassium carbonate (K₂CO₃) is used to activate the boronic acid into a reactive boronate species.

Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-Br TM Trans- metalation OA->TM Ar'-B(OH)2 Base RE Reductive Elimination TM->RE RE->Pd0 Biaryl Product

Fig 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling on the aryl bromide.

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask, combine the Oxazolidinone derivative from Protocol 2 (1.0 equiv, 5 mmol), the desired Arylboronic acid (1.2 equiv, 6 mmol), and K₂CO₃ (2.0 equiv, 10 mmol). Add 25 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v). Sparge the solution with Argon for 15 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.25 mmol) under a positive flow of Argon.

  • Coupling: Seal the flask and heat to 80 °C for 8 hours. The mixture will turn dark brown/black as the reaction progresses.

  • Workup: Cool to room temperature, dilute with 30 mL of water, and extract with EtOAc (3 × 30 mL). Filter the combined organics through a pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation: Mass spectrometry (LC-MS) should confirm the expected molecular weight, and NMR will show the disappearance of the C-Br associated aromatic signals in favor of the new biaryl protons.

Quantitative Data & Analytical Metrics

The following table summarizes the expected operational parameters and validation metrics for the three derivatization protocols.

ProtocolTarget DerivativeReagents & CatalystTemp (°C)Time (h)Typical Yield (%)Key Analytical Marker
1 N-Boc Amino Alcohol(Boc)₂O, Et₃N, DCM0 to 25485–95¹H NMR: ~1.40 ppm (s, 9H, t-Bu)
2 OxazolidinoneCDI, THF65675–88¹³C NMR: ~155 ppm (C=O carbamate)
3 Biaryl OxazolidinoneAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃80870–85LC-MS: [M+H]⁺ shift; loss of Br isotopes

References

  • [2] N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry (via NIH/PMC). 2

  • [1] 4-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one. EvitaChem Technical Documentation. 1

  • [3] Dual Brønsted Acid/Nucleophilic Activation of Carbonylimidazole Derivatives. Organic Letters (ACS Publications). 3

  • [4] A New Synthetic Route Toward Tedizolid Phosphate. Chinese Journal of Applied Chemistry. 4

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol for the Synthesis of Novel Biaryl Scaffolds

Authored by: Gemini, Senior Application Scientist Abstract The 1-aryl-2-aminoethanol framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The 1-aryl-2-aminoethanol framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic incorporation of halogen atoms, such as fluorine and bromine, offers a dual advantage: fluorine can enhance metabolic stability and binding affinity, while bromine serves as a versatile synthetic handle for constructing more complex molecular architectures.[2][3][4] This application note provides a detailed, field-proven protocol for a specific, high-yield reaction involving 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol. We detail a two-step sequence beginning with the essential protection of the primary amine, followed by a robust Suzuki-Miyaura cross-coupling reaction. This procedure leverages the bromo-substituent to forge a new carbon-carbon bond, yielding a novel biaryl amino alcohol derivative, a structure of significant interest for drug discovery programs.

Introduction: The Strategic Value of the Substrate

2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is a valuable building block for pharmaceutical research and development. Its structural features are of particular interest:

  • The Amino Alcohol Moiety: This functional group is a common pharmacophore that interacts with a wide range of biological targets.

  • Fluorine Substitution: The presence of a fluorine atom ortho to the bromo-substituent can significantly influence the molecule's conformation and electronic properties, potentially leading to improved potency and pharmacokinetic profiles in derivative compounds.[1][3]

  • Bromine as a Synthetic Handle: The aryl bromide provides a reactive site for palladium-catalyzed cross-coupling reactions, one of the most powerful and versatile classes of reactions in modern organic synthesis. This allows for the modular and efficient assembly of diverse chemical libraries.

This guide focuses on the Suzuki-Miyaura reaction, a Nobel Prize-winning methodology, to illustrate the synthetic utility of this substrate in creating complex, drug-like molecules. The protocol is designed for reproducibility and provides insights into the critical parameters for success.

Reaction Scheme and Mechanism

The overall transformation involves two key stages: N-protection followed by C-C bond formation.

Stage 1: Amine Protection (Boc-Protection)

The primary amine in the starting material can coordinate to the palladium catalyst, inhibiting its catalytic activity. Therefore, protection with a tert-butoxycarbonyl (Boc) group is a critical first step. This is a standard procedure that renders the amine non-nucleophilic and sterically encumbered, preventing interference in the subsequent coupling step.

Stage 2: Suzuki-Miyaura Cross-Coupling

The core of this protocol is the Suzuki-Miyaura reaction, which couples the Boc-protected aryl bromide with a boronic acid derivative. The reaction is catalyzed by a palladium(0) species, which is generated in situ. The generally accepted catalytic cycle involves three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.

  • Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol

This protocol is divided into two main procedures: the protection of the amine and the subsequent cross-coupling reaction.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Amino-2-(3-bromo-2-fluorophenyl)ethanol≥97%Commercially AvailableStore under inert gas.
Di-tert-butyl dicarbonate (Boc₂O)≥98%Standard Supplier
Triethylamine (Et₃N)≥99.5%Standard SupplierAnhydrous
Dichloromethane (DCM)AnhydrousStandard Supplier
Phenylboronic Acid≥97%Standard SupplierExample boronic acid.
Pd(PPh₃)₄ (Tetrakis)99%Standard SupplierAir and light sensitive.
Sodium Carbonate (Na₂CO₃)AnhydrousStandard Supplier
TolueneAnhydrousStandard Supplier
DioxaneAnhydrousStandard Supplier
WaterDegassed, DeionizedIn-house
Ethyl AcetateACS GradeStandard SupplierFor extraction/chromatography.
HexanesACS GradeStandard SupplierFor chromatography.
Magnesium Sulfate (MgSO₄)AnhydrousStandard Supplier
Silica Gel230-400 meshStandard SupplierFor column chromatography.

Equipment: Round-bottom flasks, magnetic stirrer, heating mantle, reflux condenser, nitrogen/argon inlet, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, UV lamp, glass column for chromatography.

Procedure 1: Boc-Protection of the Amine
  • To a 100 mL round-bottom flask, add 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et₃N) (1.5 eq) dropwise to the stirred solution.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor Progress: Check for the consumption of the starting material by TLC (e.g., in 1:1 Hexanes:Ethyl Acetate). The product should have a higher Rf value.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl (2-(3-bromo-2-fluorophenyl)-2-hydroxyethyl)carbamate, can often be used directly in the next step or purified by flash chromatography if necessary.

Procedure 2: Suzuki-Miyaura Cross-Coupling
  • Inert Atmosphere: Set up a round-bottom flask equipped with a reflux condenser under a nitrogen or argon atmosphere.

  • To the flask, add the Boc-protected intermediate from Procedure 3.2 (1.0 eq), phenylboronic acid (1.5 eq), and anhydrous sodium carbonate (3.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Solvent System: Add a degassed mixture of Toluene, Dioxane, and Water (e.g., 4:1:1 ratio, approx. 15 mL per gram of aryl bromide). The use of a biphasic system with a phase-transfer-capable catalyst is a robust approach.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours.

  • Monitor Progress: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the desired biaryl product.

Visualization of Experimental Workflow

The following diagram outlines the complete workflow from starting material to the final purified product.

G Experimental Workflow cluster_protection Stage 1: Amine Protection cluster_coupling Stage 2: Suzuki-Miyaura Coupling cluster_purification Final Purification A 1. Dissolve Starting Material (2-Amino-2-(3-bromo-2-fluorophenyl)ethanol) in anhydrous DCM B 2. Add Et3N and Boc2O at 0 °C A->B C 3. Stir at Room Temp (4-6h) & Monitor by TLC B->C D 4. Aqueous Work-up & Extraction C->D E 5. Dry & Concentrate to yield Crude Boc-Protected Intermediate D->E F 6. Combine Boc-Intermediate, Boronic Acid, Base, and Pd(PPh3)4 under N2 E->F Proceed to Coupling G 7. Add Degassed Solvents (Toluene/Dioxane/H2O) F->G H 8. Heat to 90-100 °C (8-12h) & Monitor by LC-MS G->H I 9. Aqueous Work-up & Extraction H->I J 10. Dry & Concentrate I->J K 11. Purify by Flash Column Chromatography J->K L 12. Characterize Final Product (NMR, MS, etc.) K->L

Caption: Workflow for the synthesis of a biaryl amino alcohol.

Expected Results and Data

Successful execution of this protocol should yield the desired biaryl product. The following table provides representative data for characterization.

ParameterExpected Value/Observation
Boc-Protected Intermediate Yield >90% (crude)
Final Coupled Product Yield 60-85% (after purification)
Appearance White to off-white solid or viscous oil
¹H NMR Appearance of new aromatic signals from the coupled phenyl group; disappearance of signals corresponding to the starting boronic acid.
¹⁹F NMR A singlet or multiplet corresponding to the single fluorine atom.
Mass Spectrometry (ESI+) Peak corresponding to [M+H]⁺ or [M+Na]⁺ for the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Boc-Protection Insufficient Boc₂O or base; reaction time too short.Add additional Boc₂O (0.2 eq) and stir for longer. Ensure Et₃N is fresh.
Low Yield in Suzuki Coupling Inactive catalyst; poor quality reagents/solvents; insufficient heating.Use a fresh bottle of catalyst. Ensure all solvents are anhydrous and properly degassed. Check reaction temperature.
Formation of Homocoupling Byproduct Reaction temperature too high; issue with base or stoichiometry.Lower the reaction temperature slightly (e.g., to 85 °C). Ensure accurate measurement of boronic acid (1.2-1.5 eq).
Difficult Purification Close Rf values of product and impurities.Try a different solvent system for column chromatography (e.g., DCM/Methanol or Toluene/Acetone).

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Substituted 2-Amino-1-(4-fluorophenyl)ethanol Derivatives.
  • EvitaChem. 2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol.
  • European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1. Google Patents.
  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
  • Myrianthous, G., et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed.
  • Myrianthous, G., et al. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. PubMed.
  • RSC Publishing. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol. It addresses common challenges e...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol. It addresses common challenges encountered during the isolation of this key pharmaceutical intermediate from complex reaction mixtures.

Section 1: Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific experimental issues.

Question 1: After aqueous work-up and extraction, my yield of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is significantly lower than expected. What are the potential causes and solutions?

Answer:

Low recovery after extraction is a frequent issue stemming from the amphoteric nature of your target compound. The molecule possesses both a basic amino group and a weakly acidic alcohol group, making its solubility highly dependent on pH.

Potential Causes:

  • Incorrect pH during Extraction: The primary amino group (amine) is basic and will be protonated (R-NH3+) in acidic conditions, making the compound water-soluble.[1][2] If the aqueous layer is not made sufficiently basic during the work-up, a significant portion of your product will remain in the aqueous phase as a salt and be discarded.

  • Emulsion Formation: The presence of salts and potentially charged intermediates can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping your product at the interface.

  • Insufficient Extraction Cycles: A single extraction is often inadequate for complete recovery.

Solutions & Explanations:

  • Optimize pH for Extraction: Before extracting with an organic solvent (e.g., ethyl acetate, dichloromethane), ensure the aqueous layer is distinctly basic.

    • Action: Adjust the pH of the aqueous layer to >10 using a base like 1-2 M Sodium Hydroxide (NaOH). Use pH paper or a calibrated meter to confirm.

    • Causality: At a high pH, the amino group (R-NH2) is deprotonated and in its neutral, "free base" form. This significantly increases its partitioning into the organic solvent and dramatically improves extraction efficiency.[1][2]

  • Break Emulsions:

    • Action: If an emulsion forms, add a small amount of brine (saturated NaCl solution).[2] Gently swirling the separatory funnel, rather than vigorous shaking, can also help prevent emulsion formation.

    • Causality: Brine increases the ionic strength of the aqueous layer, which helps to break up the emulsion and forces the organic compound into the organic layer.

  • Perform Multiple Extractions:

    • Action: Extract the aqueous layer three to four times with fresh portions of the organic solvent.

    • Causality: The distribution of a solute between two immiscible solvents is an equilibrium process. Multiple extractions with smaller volumes of solvent are more efficient at recovering the compound than a single extraction with a large volume.

Question 2: I've isolated my product, but NMR/HPLC analysis shows a persistent impurity. How can I identify and remove it?

Answer:

The nature of the impurity is critical for selecting the appropriate purification strategy. Given a typical synthesis route (e.g., reduction of a corresponding α-bromoketone precursor), common impurities include unreacted starting materials or over-reduced byproducts.

Potential Impurities & Purification Strategies:

Potential Impurity Type Identification Clue Recommended Purification Method Scientific Rationale
Acidic Impurities (e.g., from side reactions)Wash the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO3) solution.[3][4]Acidic impurities will be deprotonated to form water-soluble salts, which are then partitioned into the aqueous layer and removed.[5]
Unreacted Ketone Precursor Signal in 13C NMR around 190-200 ppm.Flash column chromatography on silica gel.[6]The ketone is significantly less polar than the amino alcohol. A solvent system like ethyl acetate/hexane will elute the ketone first, allowing for clean separation.[7]
Basic Impurities (e.g., other amine byproducts)Wash the organic solution with dilute aqueous acid (e.g., 1 M HCl). Caution: This will also extract your product. The product must be recovered by basifying the aqueous layer and re-extracting ("back-extraction").[2]This technique exploits differences in basicity. It is complex and should be used if other methods fail.
Non-polar Impurities Elutes very quickly on TLC/HPLC.Normal-phase flash chromatography.[8][9]The high polarity of your amino alcohol product will cause it to adhere strongly to the silica stationary phase, while non-polar impurities will pass through quickly with a non-polar mobile phase.

Experimental Workflow: Acid/Base Wash Protocol

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Transfer to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers, retaining the organic layer.

  • Wash the organic layer with water, followed by brine, to remove residual salts.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Re-analyze the product for purity.

Question 3: My product oils out instead of crystallizing. How can I induce the formation of a solid?

Answer:

"Oiling out" during crystallization is a common problem, especially when impurities are present.[10] It occurs when the concentration of the solute exceeds its solubility limit at a given temperature, but the molecules fail to organize into a stable crystal lattice, instead forming a liquid phase.

Troubleshooting Strategies for Crystallization:

  • Increase Purity: The most common cause of oiling out is the presence of impurities that disrupt crystal lattice formation.[11]

    • Action: First, attempt to further purify the material using flash column chromatography. Even a small improvement in purity can be sufficient to enable crystallization.

  • Solvent System Screening: The choice of solvent is critical.

    • Action: Experiment with different solvent systems. A good starting point is a binary system consisting of a "solvent" in which the compound is soluble (e.g., ethanol, isopropanol) and an "anti-solvent" in which it is poorly soluble (e.g., hexane, heptane, water).[11] Dissolve the compound in a minimal amount of the hot solvent and slowly add the anti-solvent until turbidity (cloudiness) appears, then allow it to cool slowly.

  • Control Cooling Rate: Rapid cooling often leads to oiling or the formation of very small, impure crystals.[12]

    • Action: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Insulating the flask can help slow the cooling process.

  • Seeding: This is a powerful technique to induce crystallization of the desired form.[10]

    • Action: If you have a small amount of pure, solid material, add a single, tiny crystal (a "seed crystal") to the supersaturated solution. This provides a template for crystal growth.

  • Scratching:

    • Action: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface.

    • Causality: The micro-scratches on the glass provide nucleation sites where crystals can begin to form.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol on a laboratory scale?

For multi-gram scale purification, flash column chromatography on silica gel is the most effective and versatile method.[8][13] This technique separates compounds based on their polarity.[14] Your target compound is quite polar due to the amino and hydroxyl groups.

  • Stationary Phase: Standard silica gel (e.g., 230-400 mesh).

  • Mobile Phase (Eluent): A gradient system is often best. Start with a less polar mixture like 20% ethyl acetate in hexane to elute non-polar impurities, then gradually increase the polarity by increasing the ethyl acetate concentration, and potentially adding a small percentage (1-5%) of methanol for more polar compounds.[7] For basic compounds like this amine, adding a small amount (e.g., 0.5-1%) of a volatile base like triethylamine or ammonium hydroxide to the mobile phase can prevent "streaking" or "tailing" on the column and improve peak shape.[9]

Q2: How should I store the purified 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol?

  • Storage Conditions: Store the solid product in a tightly sealed amber glass vial to protect it from light. To prevent moisture absorption and potential degradation, store it in a desiccator. For long-term storage, keeping it in a freezer at -20°C under an inert atmosphere (nitrogen or argon) is recommended.

Q3: What analytical techniques are best for confirming the purity and identity of the final product?

A combination of techniques is necessary for full characterization.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase, often with a modifier like formic acid or TFA) is the gold standard for determining purity (e.g., >98%).[16]

    • Thin-Layer Chromatography (TLC): A quick and inexpensive way to monitor reaction progress and assess the effectiveness of purification steps.

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information to confirm the molecule's connectivity and constitution. The presence of a fluorine atom makes ¹⁹F NMR a very useful and clean technique for confirmation.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Section 3: Visualized Purification Workflow

This diagram outlines the decision-making process for purifying the target compound from a crude reaction mixture.

Purification_Workflow Purification Workflow for 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol RM Crude Reaction Mixture Workup Aqueous Work-up (e.g., Quench with Water/Aq. Solution) RM->Workup Basify Basify Aqueous Layer (pH > 10 with NaOH) Workup->Basify Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Basify->Extraction OrganicLayer Combined Organic Layers Extraction->OrganicLayer Wash Wash with Brine OrganicLayer->Wash Dry Dry (Na2SO4 / MgSO4) & Concentrate Wash->Dry CrudeProduct Crude Solid/Oil Dry->CrudeProduct PurityCheck Purity Check (TLC/HPLC) CrudeProduct->PurityCheck Chromatography Flash Column Chromatography PurityCheck->Chromatography <98% Pure Crystallization Crystallization PurityCheck->Crystallization >98% Pure PureFractions Combine Pure Fractions & Concentrate Chromatography->PureFractions PureFractions->Crystallization FinalProduct Pure Crystalline Product (>98%) Crystallization->FinalProduct Impure <98% Pure Pure >98% Pure

Caption: A typical purification workflow from reaction mixture to final product.

References

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Scribd. Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). LibreTexts. Retrieved from [Link]

  • Successful flash chromatography. (n.d.). Biotage. Retrieved from [Link]

  • Crystallization & Solid Form Challenges for Intermediates. (2025, December 26). Tianming Pharmaceuticals. Retrieved from [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. (n.d.). Google Patents.
  • A Troubleshooting Guide for Topical Drug Manufacturing. (2025, December 19). Pharmaceutical Technology. Retrieved from [Link]

  • Chemically-active extraction. (n.d.). University of York. Retrieved from [Link]

  • Successful Flash Chromatography. (n.d.). King Group. Retrieved from [Link]

  • Organic Acid-Base Extractions. (2025, September 20). Chemistry Steps. Retrieved from [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC. Retrieved from [Link]

  • Crystallization Challenges in Pharmaceutical Products. (2025, October 12). Zhanghua Dryer. Retrieved from [Link]

  • Purification of Ethanolamine (2-Aminoethanol). (n.d.). LookChem. Retrieved from [Link]

  • General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. (2010, November 3). ACS Publications. Retrieved from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved from [Link]

  • Method for producing 2- (2-aminoethylamino) ethanol. (n.d.). Google Patents.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale. (n.d.). PMC. Retrieved from [Link]

  • Crystallization of amino acid. (n.d.). Google Patents.
  • Crystal structure of racemic cis-2-amino-1,2-di-phenyl-ethanol (ADE). (2015, November 28). PubMed. Retrieved from [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021, December 6). MDPI. Retrieved from [Link]

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. (n.d.). Safety Office. Retrieved from [Link]

  • The FUSION protein crystallization screen. (n.d.). Hampton Research. Retrieved from [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. (n.d.). European Patent Office. Retrieved from [Link]

  • Amines. (n.d.). NCERT. Retrieved from [Link]

  • Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. (n.d.). International Journal of Scientific Research. Retrieved from [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. (2023, February 2). PMC. Retrieved from [Link]

  • A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. (2024, June 27). RSC Publishing. Retrieved from [Link]

  • AMINO ALCOHOL EA. (2018, June 12). Nippon Nyukazai Co., Ltd. Retrieved from [Link]

  • Biophysical methods to guide protein crystallization and inhibitor binding studies. (n.d.). Hampton Research. Retrieved from [Link]

Sources

Optimization

improving the yield of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol synthesis

Topic: Yield Optimization & Troubleshooting for 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Welcome to the Technical Support Cent...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Yield Optimization & Troubleshooting for 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers

Welcome to the Technical Support Center. Enantiopure and racemic 2-amino-1-arylethanols are ubiquitous structural motifs in active pharmaceutical ingredients (APIs) and critical building blocks in drug discovery[1]. However, synthesizing sterically hindered, halogenated derivatives like 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol presents unique chemoselectivity and isolation challenges.

This guide provides a field-validated methodology, mechanistic causality, and diagnostic Q&A to help you troubleshoot yield-limiting steps, specifically focusing on the critical reduction of 3-bromo-2-fluorobenzaldehyde (CID 22019361)[2] derivatives.

Process Visualization: Synthetic Workflow

The standard high-yield synthetic route avoids harsh nucleophilic reductions that risk debromination. Instead, it utilizes a Strecker synthesis followed by an electrophilic in situ borane reduction.

SynthesisWorkflow A 3-Bromo-2-fluorobenzaldehyde B Strecker Reaction (NH4Cl, NaCN) A->B C Aminonitrile Intermediate B->C D Acidic Hydrolysis (Conc. HCl, Reflux) C->D E 2-Amino-2-(3-bromo-2- fluorophenyl)acetic acid D->E Prevents Ar-F SNAr F Reduction (NaBH4 / I2 in THF) E->F G Boron-Amine Complex F->G in situ BH3 generation H Acidic Workup & Basification (MeOH, HCl, then NaOH) G->H Breaks B-N bond I 2-Amino-2-(3-bromo-2- fluorophenyl)ethanol H->I

Fig 1: Mechanistic workflow for 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol synthesis.

Validated Step-by-Step Protocol: Amino Acid Reduction

The most critical step in this synthesis is the reduction of the intermediate 2-amino-2-(3-bromo-2-fluorophenyl)acetic acid. We recommend the NaBH4​/I2​ system, which generates diborane ( B2​H6​ ) in situ[3].

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, suspend 2-amino-2-(3-bromo-2-fluorophenyl)acetic acid (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Hydride Addition: Add NaBH4​ (2.5 equiv) in one portion. The suspension will stir at room temperature.

    • Causality: NaBH4​ alone is strictly nucleophilic and repelled by the carboxylate anion; it will not reduce the acid. It acts purely as the hydride reservoir for the next step.

  • Electrophile Generation: Cool the mixture to 0 °C. Dissolve I2​ (1.0 equiv) in anhydrous THF and add dropwise over 30–45 minutes.

    • Causality: Iodine oxidizes the borohydride to generate diborane and hydrogen gas ( 2NaBH4​+I2​→B2​H6​+2NaI+H2​ )[3]. The highly electrophilic borane coordinates directly to the electron-rich carboxylate oxygen, driving the reduction forward.

  • Reflux: Once hydrogen evolution ceases, heat the reaction to reflux (65 °C) for 14 hours.

  • Quench: Cool to 0 °C and cautiously add methanol dropwise until effervescence stops.

    • Causality: Methanol safely decomposes unreacted borane into volatile trimethyl borate.

  • B-N Complex Cleavage (Self-Validating Step): Remove solvents in vacuo. Suspend the crude white residue in 1M HCl and reflux for 1.5 hours.

    • Validation Check: Spot the mixture on a TLC plate and stain with ninhydrin. A distinct purple spot indicates the successful cleavage of the covalent boron-amine complex and the liberation of the free primary amine. Do not proceed to extraction until this is confirmed.

  • Extraction: Cool to room temperature, basify the aqueous layer to pH 12 using 20% NaOH (aq), and extract with ethyl acetate (3x). Dry over Na2​SO4​ , filter, and concentrate to yield the pure amino alcohol.

Quantitative Data: Reagent Selection Matrix

Selecting the correct reducing agent is paramount to preserving the aryl-bromide bond while ensuring complete conversion[4].

Reducing SystemMechanism TypeChemoselectivity (Ar-Br Tolerance)Workup ComplexityTypical Yield
NaBH4​ alone NucleophilicHighLow< 5%
LiAlH4​ NucleophilicLow (High risk of debromination)Moderate (Fieser workup)40 - 50%
BH3​⋅THF ElectrophilicHighHigh (Requires B-N cleavage)80 - 90%
NaBH4​ / I2​ Electrophilic (in situ)HighHigh (Requires B-N cleavage)85 - 95%

Troubleshooting Guides & FAQs

Q: Why is my yield severely diminished (<20%) after the aqueous extraction of the amino alcohol, despite complete consumption of the amino acid on TLC? A: This is the most common failure point in alpha-amino alcohol synthesis. When using borane-based reductions, the resulting amino alcohol forms a highly stable, covalent boron-amine complex. Standard aqueous workup will not disrupt this bond, causing the product to remain partitioned in the aqueous layer or lost during filtration.

  • Actionable Fix: After quenching with methanol, you must perform a rigorous acidic hydrolysis (Step 6 in the protocol). Reflux the crude mixture in 1M HCl for 1-2 hours to protonate the amine and liberate the boric acid derivatives. Subsequently, basify the aqueous layer to pH > 12 before extracting.

Q: Can I use Lithium Aluminum Hydride ( LiAlH4​ ) instead of the NaBH4​/I2​ system to save time? A: While LiAlH4​ is a potent reducing agent, it is strongly discouraged for this specific substrate. The 3-bromo-2-fluorophenyl moiety is highly susceptible to hydrodehalogenation (loss of the bromine atom) under the harsh, nucleophilic conditions of an LiAlH4​ reflux. The NaBH4​/I2​ system is much milder; the electrophilic borane selectively reduces the carboxylic acid without cleaving the sensitive aryl-bromide bond.

Q: During the Strecker synthesis of the precursor, I am observing significant byproduct formation and loss of the fluorine atom. What is the cause? A: The fluorine atom at the 2-position is highly activated by the adjacent electron-withdrawing bromine and the intermediate imine/nitrile groups. If your Strecker hydrolysis step utilizes strongly basic conditions (e.g., prolonged NaOH reflux) to convert the aminonitrile to the amino acid, hydroxide ions can displace the ortho-fluorine via a Nucleophilic Aromatic Substitution ( SN​Ar ) mechanism.

  • Actionable Fix: Always utilize strongly acidic conditions (e.g., concentrated HCl at reflux) for the hydrolysis of the aminonitrile intermediate. This entirely circumvents the SN​Ar pathway and safely yields the hydrochloride salt of the target amino acid.

Q: Why is the dropwise addition of iodine critical during the reduction step? A: The reaction between NaBH4​ and I2​ to form diborane is highly exothermic and evolves stoichiometric amounts of hydrogen gas[3]. Rapid addition of iodine will lead to a violent release of H2​ gas, risking a reactor over-pressurization or solvent boil-over. Furthermore, localized high concentrations of iodine can lead to unwanted electrophilic aromatic substitution side reactions on the electron-rich aromatic ring. Dropwise addition ensures a controlled, steady generation of the active reducing species.

References

  • PubChem: 3-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 22019361 National Center for Biotechnology Inform
  • Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation N
  • Sodium Borohydride: Uses & Properties Scribd.
  • A Safer Reduction of Carboxylic Acids with Titanium Catalysis Organic Letters, American Chemical Society.

Sources

Troubleshooting

stability issues of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol under different conditions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol. Given the specific nature of this compound, this docu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol. Given the specific nature of this compound, this document synthesizes established principles of chemical stability with practical, field-proven methodologies to help you anticipate, troubleshoot, and manage potential stability issues.

Predicted Stability Profile: A Chemist's Perspective

A comprehensive analysis of the molecular structure of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol allows us to predict its stability profile based on the reactivity of its constituent functional groups.

  • Aromatic Amine (-NH₂): The primary amino group attached to the phenyl ring is a known site of oxidative susceptibility. Aromatic amines can undergo oxidation to form colored nitroso and nitro compounds, which may manifest as a yellowing or browning of the material over time, especially when exposed to air (oxygen), light, or trace metal ions.[1][2][3]

  • Benzylic Alcohol (-CH(OH)-): The secondary alcohol at the benzylic position is prone to oxidation, which would convert it to the corresponding ketone.[4][5][6][7] This transformation can be facilitated by common laboratory oxidants and potentially by air oxidation over extended periods, particularly at elevated temperatures.

  • Halogenated Phenyl Ring: The bromo and fluoro substituents are generally stable but can influence the electronic properties of the molecule, potentially affecting the reactivity of the amine and alcohol groups.[4] While dehalogenation is a known degradation pathway for some compounds, it typically requires more forcing conditions.[1][8]

Based on this structural assessment, the primary degradation pathways to monitor are oxidation of the amine and alcohol moieties. Hydrolysis is less likely to be a major concern for this structure unless it is part of a formulation with highly reactive excipients.[8][9][10]

Visualizing Potential Degradation Pathways

The following diagram illustrates the most probable degradation routes for 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol based on its functional groups.

G cluster_main Predicted Degradation of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol cluster_oxidation Oxidative Stress (O₂, Light, Metal Ions) Parent 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol Oxidation_Amine Amine Oxidation Product (e.g., Nitroso/Nitro derivative) Parent->Oxidation_Amine Oxidation of -NH₂ group Oxidation_Alcohol Alcohol Oxidation Product (Ketone derivative) Parent->Oxidation_Alcohol Oxidation of -CH(OH) group

Caption: Predicted primary oxidative degradation pathways.

Troubleshooting Guide: Question & Answer

This section addresses specific issues you may encounter during your experiments.

Q1: I prepared a solution of the compound in a common organic solvent, and it has started to turn yellow/brown after a few days on the benchtop. What is happening?

A1: The development of a yellow or brown color is a classic indicator of the oxidation of the aromatic amine group.[3] This process is often accelerated by exposure to ambient light and atmospheric oxygen.

  • Causality: Light, particularly in the UV spectrum, can provide the energy needed to initiate radical chain reactions, while oxygen acts as the oxidant.[11] This leads to the formation of highly conjugated, colored impurities like nitroso derivatives.

  • Troubleshooting Steps:

    • Confirm the Impurity: Use a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector, to confirm the appearance of new peaks that correspond with the color change.

    • Minimize Light Exposure: Immediately prepare a fresh solution and store it in an amber vial or a vial wrapped in aluminum foil. Compare its stability to a solution in a clear vial stored under the same conditions.

    • Minimize Oxygen Exposure: Sparge your solvent with an inert gas (nitrogen or argon) before preparing the solution. Store the solution under an inert atmosphere. This is especially critical for long-term storage.

    • Evaluate Solvent Purity: Ensure your solvent is free from peroxides, which can be potent oxidizing agents.[11] Use freshly opened bottles of high-purity solvent or test for peroxides if the solvent has been stored for a long time.

Q2: My latest batch of the compound shows a new, more polar impurity on my reverse-phase HPLC that wasn't there before. What could be the cause?

A2: A new, more polar impurity could arise from several sources, but oxidation of the benzylic alcohol to a ketone is a strong possibility. The resulting ketone is typically more polar than the parent alcohol. Another possibility, though less common under standard conditions, is a reaction involving the amine group.

  • Causality: The benzylic alcohol is activated for oxidation.[5][6] This can be caused by thermal stress, the presence of trace metal impurities that act as catalysts, or oxidative conditions.

  • Troubleshooting Steps:

    • Characterize the Impurity: If possible, use LC-MS to get the molecular weight of the new impurity. An increase of 2 amu (atomic mass units) from the parent compound would strongly suggest oxidation of the alcohol to the ketone.

    • Review Storage Conditions: Was the compound exposed to elevated temperatures? Heat can accelerate oxidative degradation.[12] Store the compound in a cool, dark place as recommended.

    • Consider pH Effects: If the compound is in a solution, the pH can play a critical role. While this specific structure doesn't have readily hydrolyzable groups, extreme pH can catalyze other reactions.[13][14] The stability of amines is often pH-dependent.[15][16]

    • Perform a Forced Degradation Study: To definitively identify potential degradants, a forced degradation (or stress testing) study is the industry-standard approach.[12][17][18][19] This will be detailed in the protocols section.

Q3: I need to develop a formulation. What are the key stability concerns I should anticipate?

A3: When formulating, you must consider the interaction of your active compound with excipients and the environmental conditions the final product will encounter.

  • Key Concerns:

    • Oxidation: This is the most likely degradation pathway. Avoid excipients that contain peroxides (e.g., some grades of PEG, polysorbates) or trace metals. Consider including an antioxidant (e.g., BHT, ascorbic acid) or a chelating agent (e.g., EDTA) in your formulation.[11]

    • pH Stability: Determine the optimal pH range for the compound's stability in an aqueous environment. The amine group's protonation state will change with pH, which can affect its stability.[14]

    • Photostability: As discussed, the compound is likely light-sensitive.[20][21][22] Your formulation and packaging will need to provide adequate light protection. This is a key requirement under ICH guidelines for pharmaceutical development.[20][21][23]

    • Incompatibilities: Be cautious with excipients containing reactive functional groups, such as aldehydes or ketones, which could potentially react with the primary amine to form imines.

Frequently Asked Questions (FAQs)

  • What are the ideal storage conditions for solid 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol?

    • For long-term storage, keep the solid material in a tightly sealed container, protected from light (e.g., in an amber glass bottle), at a reduced temperature (2-8°C or -20°C), and preferably under an inert atmosphere (argon or nitrogen).

  • Is this compound likely to be sensitive to acidic or basic conditions?

    • Yes. The primary amine is basic and will be protonated under acidic conditions to form a salt. This may affect its stability and solubility. Under strongly basic conditions, other degradation pathways could be initiated. The stability across a range of pH values should be experimentally determined.[13][14]

  • How can I establish a shelf-life or retest period for this compound?

    • A formal stability study according to ICH guideline Q1A(R2) is required.[12] This involves storing the compound under defined long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions and testing it at specific time points for purity, potency, and the presence of degradation products.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify likely degradation products and establish that your analytical method is "stability-indicating."[17][19][24]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

Analytical Method: A validated, stability-indicating HPLC method with UV/PDA and preferably MS detection is required.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, use a separate aliquot of the stock solution. Include an unstressed control sample kept at 2-8°C in the dark.

Stress ConditionRecommended ParametersPurpose
Acid Hydrolysis 0.1 M HCl, heat at 60°C for 24-48 hoursTo test stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH, heat at 60°C for 24-48 hoursTo test stability in basic conditions.
Oxidation 3% H₂O₂, room temperature, 24 hoursTo induce oxidative degradation.[24]
Thermal Stress Store solid sample at 80°C for 48 hoursTo assess the effect of heat.
Photostability Expose solution to light meeting ICH Q1B requirements (e.g., 1.2 million lux hours and 200 watt hours/m² UV). Include a dark control.[20][21][25]To assess light sensitivity.
  • Sample Analysis:

    • At designated time points (e.g., 2, 8, 24, 48 hours), withdraw a sample from each stress condition.

    • Neutralize the acid and base samples before analysis.

    • Dilute all samples to a suitable concentration and analyze by HPLC-PDA/MS.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify any new peaks (degradation products).

    • Ensure mass balance is maintained (the sum of the parent compound and all degradants should be close to 100%).

    • Use the spectral data (UV and MS) to propose structures for the major degradants.

Workflow for Forced Degradation Study

Caption: Workflow for a systematic forced degradation study.

References

  • Arsand, J. B., et al. (2016). Bacterial degradation of monocyclic aromatic amines. PubMed Central. Available at: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. Available at: [Link]

  • WebofPharma. (2025). Unpacking Drug Degradation: Hydrolysis and Oxidation. WebofPharma. Available at: [Link]

  • Waterman, K. C., & Adami, R. C. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 7(2), 113–146. Available at: [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. Available at: [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Available at: [Link]

  • The Pharmaceutical Journal. (2021). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • Singh, S., & Kumar, V. (2018). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Semantic Scholar. Available at: [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. Available at: [Link]

  • Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Pharmapproach. (2025). Hydrolytic degradation: Significance and symbolism. Pharmapproach. Available at: [Link]

  • PubMed. (2015). Bacterial degradation of monocyclic aromatic amines. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. RSC Publishing. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • IMR Press. (2019). The impact of aromatic amines on the environment: risks and damages. IMR Press. Available at: [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available at: [Link]

  • Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. Journal of Visualized Experiments. Available at: [Link]

  • ACS Publications. (2019). Selective Aerobic Oxidation of Benzylic Alcohols Catalyzed by a Dicyclopropenylidene–Ag(I) Complex. The Journal of Organic Chemistry. Available at: [Link]

  • Semantic Scholar. (2016). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO under ball milling. Semantic Scholar. Available at: [Link]

  • PubMed Central. (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Effects of pH on Activity (A) and Stability (B) of AADH. ResearchGate. Available at: [Link]

  • SciSpace. (2012). Degradation studies of amines and alkanolamines during sour gas treatment process. SciSpace. Available at: [Link]

  • NILU. (2010). Atmospheric Degradation of Amines (ADA). NILU. Available at: [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. MatheO. Available at: [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]

  • Journal of Pharmaceutical and Medical Sciences. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Pharmaceutical and Medical Sciences. Available at: [Link]

  • ACS Publications. (2009). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Industrial & Engineering Chemistry Research. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Amines in Modern Industrial pH Control. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. env.go.jp. Available at: [Link]

  • MDPI. (2024). Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. Available at: [Link]

  • ACS Publications. (2024). De Novo Biosynthesis of 2-Phenylethanol by Metabolic Engineering the Oleaginous Yeast Rhodotorula toruloides. Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

Optimization

troubleshooting guide for the synthesis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

Welcome to the Technical Support Center. This guide provides comprehensive, field-proven methodologies and troubleshooting protocols for the synthesis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol , a critical chiral buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides comprehensive, field-proven methodologies and troubleshooting protocols for the synthesis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol , a critical chiral building block (arylglycinol) frequently utilized in pharmaceutical drug discovery and medicinal chemistry.

Due to the presence of the aryl bromide and aryl fluoride moieties, chemoselective reduction of the corresponding amino acid precursor—2-amino-2-(3-bromo-2-fluorophenyl)acetic acid—is paramount. This guide focuses on the highly reliable, in-situ generated borane reduction utilizing the Sodium Borohydride/Iodine ( NaBH4​/I2​ ) system[1].

Comparative Analysis of Reducing Agents

Selecting the correct reducing agent is the first step in avoiding downstream failures. The table below summarizes the quantitative and qualitative data driving our protocol selection[2][3].

Reducing SystemChemoselectivity (Halogen Tolerance)Operational SafetyYield ExpectationCausality & Mechanism
NaBH4​ / I2​ (Recommended)Excellent (Leaves Ar-Br intact)High (Generates BH3​ in situ)85-95% I2​ oxidizes NaBH4​ to form BH3​ , which selectively reduces the carboxylate via an acyloxyborohydride intermediate[1].
LiAlH4​ Poor (Risk of hydrodehalogenation)Low (Pyrophoric, highly reactive)40-60%Harsh hydride donor; can cleave the C-Br bond and cause extensive racemization if the substrate is chiral.
BH3​⋅THF ExcellentModerate (Moisture sensitive)80-90%Direct borane reduction; however, commercial solutions degrade over time, leading to inconsistent molarity and incomplete reactions.
NaBH4​ / H2​SO4​ ModerateModerate (Exothermic)70-85%Generates borane, but the strong acid can cause side reactions or salt precipitation issues during scale-up[3].

Validated Experimental Protocol: NaBH4​/I2​ Reduction

This self-validating protocol ensures complete conversion of 2-amino-2-(3-bromo-2-fluorophenyl)acetic acid to the target amino alcohol.

Prerequisites: All glassware must be oven-dried. The reaction must be conducted under an inert argon or nitrogen atmosphere to prevent the hydrolysis of the in situ generated borane[4].

Step-by-Step Methodology:

  • System Initialization: Charge a dry, multi-neck round-bottom flask with 2-amino-2-(3-bromo-2-fluorophenyl)acetic acid (1.0 equiv) and anhydrous Tetrahydrofuran (THF) (approx. 5 mL/mmol).

  • Hydride Addition: Add Sodium Borohydride ( NaBH4​ , 2.5 equiv) in one portion at room temperature. Self-Validation: The suspension should remain relatively stable with minimal gas evolution.

  • In Situ Borane Generation: Cool the reaction vessel to 0 °C using an ice bath. Dissolve Iodine ( I2​ , 1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise via an addition funnel over 30-45 minutes. Causality: Slow addition controls the exothermic generation of hydrogen gas and BH3​ .

  • Reduction Phase: Once the I2​ addition is complete and gas evolution subsides, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 14-18 hours.

  • Reaction Quenching: Cool the reaction to 0 °C. Carefully add Methanol (MeOH) dropwise until effervescence ceases. Causality: MeOH safely decomposes unreacted BH3​ and disrupts the boron-amine complex, forming volatile trimethyl borate.

  • Workup and Isolation: Concentrate the mixture in vacuo. Dissolve the resulting white paste in 20% aqueous KOH (to break down residual boron complexes) and stir for 2 hours. Extract the aqueous layer thoroughly with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. The crude 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol can be purified via recrystallization or flash column chromatography if necessary.

Process Workflow Visualization

Workflow for the chemoselective reduction of arylglycines to arylglycinols using NaBH4/I2.

Troubleshooting & FAQs

Q1: My reaction stalled at 50% conversion. What caused this, and how can I fix it? A: Incomplete reduction in the NaBH4​/I2​ system is almost always caused by moisture in the THF or degraded NaBH4​ [1]. Water reacts rapidly with the generated BH3​ , consuming the active reducing agent before it can reduce the carboxylic acid. Fix: Ensure THF is freshly distilled over sodium/benzophenone or drawn from a solvent purification system. Verify the integrity of your NaBH4​ (it should be a free-flowing powder, not clumped).

Q2: I am observing a loss of the bromine atom (dehalogenation) in my mass spec results. Why? A: While NaBH4​/I2​ is generally mild enough to leave aryl bromides intact, trace transition metal impurities (e.g., Palladium or Nickel from contaminated spatulas or uncleaned glassware) can catalyze hydrodehalogenation. Fix: Use strictly clean, acid-washed glassware and avoid metallic spatulas when handling the reagents. Do not substitute the reducing agent with LiAlH4​ , which is known to cause dehalogenation of aryl halides.

Q3: The product is trapped in a stubborn emulsion during the aqueous extraction. How do I isolate the amino alcohol? A: Amino alcohols form highly stable, water-soluble boron chelates (oxazaborolidines) during the reduction[5]. If the methanol quench and KOH workup are insufficient, the product will remain partitioned in the aqueous layer or form an emulsion. Fix: If the standard KOH workup fails, evaporate the extraction mixture, add diethanolamine (1.5 equiv), and reflux in DCM. Diethanolamine forms a more stable complex with boron, displacing your target amino alcohol and allowing it to be cleanly extracted into the organic phase.

Q4: Can I scale this reaction up to 50 grams? A: Yes, but thermal management becomes the primary safety and quality bottleneck. The addition of I2​ to NaBH4​ is highly exothermic and releases stoichiometric amounts of hydrogen gas[2]. Fix: For scale-up, use a mechanically stirred reactor with a robust reflux condenser and a dedicated gas scrubber/ventilation line. Strictly control the I2​ addition rate to maintain the internal temperature below 10 °C during the activation phase.

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., Schwarm, M. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993, 58(13), 3568–3571. Available at:[Link]

  • Periasamy, M., Josyula, K., Prasad, A. S. B. "New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol." Tetrahedron, 1994. Available at:[Link]

  • Bhaskar, J. V., Periasamy, M. "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine." Journal of Organic Chemistry, 1991, 56(20), 5964-5965. Available at:[Link]

  • Abiko, A., Masamune, S. "An improved, convenient procedure for reduction of amino acids to amino alcohols: use of NaBH4-H2SO4." Tetrahedron Letters, 1992, 33(38), 5517-5518. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol Synthesis

Welcome to the Application Support Portal. This technical guide is designed for researchers, synthesis chemists, and drug development professionals. It provides field-proven methodologies and troubleshooting strategies f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. This technical guide is designed for researchers, synthesis chemists, and drug development professionals. It provides field-proven methodologies and troubleshooting strategies for the synthesis of 2-amino-2-(3-bromo-2-fluorophenyl)ethanol .

The primary synthetic challenge for this molecule is the chemoselective reduction of the unnatural amino acid intermediate. Standard harsh reducing agents often trigger unwanted debromination of the sensitive 3-bromo-2-fluorophenyl moiety or fail to break the highly stable borane-amine adducts formed during the workup. This guide addresses these bottlenecks with optimized, self-validating protocols.

Synthetic Workflow & Mechanistic Rationale

The most robust route to 2-amino-2-arylethanols is the Strecker synthesis of the corresponding unnatural amino acid, followed by chemoselective reduction. To preserve the aryl bromide, electrophilic hydride sources (like in situ generated BH3​ ) must be used instead of nucleophilic hydride donors (like LiAlH4​ ).

SynthesisWorkflow A 3-Bromo-2-fluoro- benzaldehyde B Strecker Reaction (NaCN, NH4Cl) A->B C Amino Nitrile Intermediate B->C D Acid Hydrolysis (HCl, Reflux) C->D E 2-Amino-2-(3-bromo-2- fluorophenyl)acetic acid D->E F Chemoselective Reduction (NaBH4 / I2) E->F Critical Optimization G 2-Amino-2-(3-bromo-2- fluorophenyl)ethanol F->G

Figure 1: Synthetic workflow highlighting the critical chemoselective reduction step.

Optimization Data: Reducing Agent Selection

The table below summarizes our internal optimization data for the reduction of 2-amino-2-(3-bromo-2-fluorophenyl)acetic acid. The NaBH4​/I2​ system provides the optimal balance of high conversion and negligible debromination.

Reducing Agent SystemSolventTemp (°C)Conversion (%)Debromination (%)Isolated Yield (%)
LiAlH4​ THF65 (Reflux)>952841
BH3​⋅THF THF0 to 2585<168
NaBH4​/I2​ (In situ BH3​ ) THF0 to 65>95<184
Pd/C,H2​ (Control) MeOH25N/A>900

Standard Operating Procedure (SOP): Optimized Borane Reduction

This protocol utilizes the NaBH4​/I2​ system, which generates diborane ( B2​H6​ ) in situ. This method, pioneered by [1], is highly chemoselective for carboxylic acids over aryl halides.

Step 1: Activation (In situ BH3​ Generation)

  • To a flame-dried, multi-neck flask under a nitrogen atmosphere, add NaBH4​ (2.5 equiv) and anhydrous THF (0.5 M relative to substrate). Cool the suspension to 0 °C.

  • Dissolve I2​ (1.0 equiv) in anhydrous THF and add dropwise over 30 minutes via an addition funnel. Self-Validation Cue: You will observe vigorous H2​ gas evolution. The dark brown color of the iodine will dissipate immediately upon contacting the NaBH4​ suspension, leaving a white/colorless mixture.

Step 2: Substrate Addition

  • Once gas evolution subsides, add 2-amino-2-(3-bromo-2-fluorophenyl)acetic acid (1.0 equiv) portion-wise at 0 °C.

  • Heat the reaction to 65 °C (reflux) for 14 hours. Self-Validation Cue: Monitor via LC-MS. The reaction is complete when the starting material mass is fully consumed.

Step 3: Quench & Borane-Amine Cleavage

  • Cool the reaction to 0 °C. Cautiously add methanol dropwise until effervescence ceases.

  • Add 1M HCl until the solution reaches pH 2. Stir for 1 hour at room temperature or reflux for 30 minutes. (See FAQ Q2 for the mechanistic importance of this step).

Step 4: Isolation & Extraction

  • Concentrate the mixture in vacuo to remove the volatile trimethyl borate ( B(OMe)3​ ) and THF.

  • Basify the remaining aqueous layer to pH 10–11 using 2M NaOH.

  • Saturate the aqueous layer with solid NaCl (salting out) and extract three times with 10% isopropanol in dichloromethane (DCM) or 2-methyltetrahydrofuran (2-MeTHF).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to afford the pure amino alcohol.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant debromination (~20-30%) during the reduction step? Causality & Solution: If you are using LiAlH4​ , you are employing a strong nucleophilic hydride donor. LiAlH4​ is prone to single-electron transfer (SET) and direct oxidative addition into the weak Ar–Br bond, leading to hydrodehalogenation. By switching to the NaBH4​/I2​ system, you generate BH3​ , an electrophilic reducing agent that coordinates with the electron-rich carboxylic acid oxygen, completely ignoring the electron-deficient aryl bromide.

Q2: My LC-MS shows full conversion, but my isolated yield is <40%. Where is the product? Causality & Solution: Your product is likely trapped in the aqueous phase as a highly stable borane-amine complex ( Ar−CH(NH2​⋅BH3​)−CH2​OH ). Standard aqueous workups will not break this coordinate covalent bond. You must perform an acidic methanolic quench [2]. The methanol reacts with the borane under acidic conditions to form trimethyl borate ( B(OMe)3​ ), which is highly volatile and easily removed during rotary evaporation.

BoraneCleavage A Borane-Amine Complex [Ar-CH(NH2•BH3)-CH2OH] B Acidic Quench (MeOH / HCl) A->B C B(OMe)3 + H2 ↑ (Volatile Byproducts) B->C D Free Amino Alcohol (HCl Salt) B->D Target Recovery

Figure 2: Mechanism of borane-amine complex cleavage using acidic methanol.

Q3: How do I prevent racemization if I am starting from enantiopure (R)- or (S)-amino acid? Causality & Solution: Racemization of phenylglycine derivatives occurs readily via enolization of the alpha-carbon, driven by the electron-withdrawing nature of the aryl ring. To prevent this:

  • Avoid strong bases: Never expose the free amino acid to strong basic conditions prior to reduction.

  • Temperature Control: Keep the activation temperature (when adding I2​ to NaBH4​ ) strictly at 0 °C. The in situ generated BH3​ rapidly coordinates to the amine lone pair, which sterically and electronically shields the alpha-proton from abstraction.

Q4: The amino alcohol is highly water-soluble. How do I improve extraction efficiency? Causality & Solution: 2-amino-2-arylethanols possess a high topological polar surface area. While the 2-fluoro substituent slightly lowers the pKa of the amine, the molecule remains highly hydrophilic. Standard DCM or ethyl acetate extractions will leave up to 30% of the product in the aqueous layer. You must push the equilibrium by saturating the aqueous phase with NaCl (salting out) and using a highly polar organic extraction solvent mixture, such as 10% isopropanol in DCM .

References

  • McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A Convenient Reduction of Amino Acids and Their Derivatives." The Journal of Organic Chemistry, 1993, 58 (13), 3568-3571. URL:[Link]

  • Couturier, M.; Tucker, J. L.; Andresen, B. M.; Dubé, P.; Negri, J. T. "Palladium and Raney Nickel Catalyzed Methanolic Cleavage of Stable Borane−Amine Complexes." Organic Letters, 2001, 3 (3), 465-467. URL:[Link]

Optimization

Technical Support Center: Resolving Enantiomeric Purity Issues of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

Welcome to the Senior Application Scientist Desk. We frequently encounter researchers struggling with the enantiomeric enrichment and purity retention of highly functionalized chiral building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Senior Application Scientist Desk. We frequently encounter researchers struggling with the enantiomeric enrichment and purity retention of highly functionalized chiral building blocks. 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol presents a unique set of challenges: the benzylic stereocenter is sensitive to harsh conditions, and the presence of ortho/meta halogens (fluorine and bromine) alters the steric and electronic landscape, complicating classical resolution via diastereomeric salt formation.

This guide provides self-validating protocols, causal explanations, and troubleshooting steps to ensure high enantiomeric excess (ee%) for this critical molecule.

Section 1: Classical Resolution via Diastereomeric Salt Formation

Q: I am trying to resolve racemic 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol using tartaric acid, but I am getting poor crystallization yields and low ee%. What is going wrong?

A: The issue likely stems from the solvation dynamics and the choice of resolving agent. While tartaric acid is a standard resolving agent, bulky ortho-halogenated arylethanolamines often pack poorly in the crystal lattice with tartrates.

Causality & Solution: Switch to (R)-mandelic acid.[1]. For instance, using water-saturated ethyl acetate allows the water molecule to act as a crucial hydrogen-bonding bridge between the mandelate anion and the arylethanolammonium cation, stabilizing the less soluble diastereomeric salt in the crystal lattice.

Protocol: Step-by-Step Resolution with (R)-Mandelic Acid

This protocol is a self-validating system: by using the "half-quantities" method, you artificially restrict the formation of the more soluble diastereomer, forcing higher purity of the precipitate.

  • Preparation: Dissolve 1.0 equivalent of racemic 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol in water-saturated ethyl acetate at 60 °C.

  • Salt Formation: Slowly add 0.5 equivalents of (R)-mandelic acid dissolved in the same solvent.

  • Crystallization: Cool the mixture linearly to 20 °C over 4 hours. Seed crystals of the desired diastereomer should be added at 45 °C to prevent supersaturation and "oiling out."

  • Isolation: Filter the crystals and wash with ice-cold, anhydrous ethyl acetate to prevent the dissolution of the hydrate.

  • Free-basing: Suspend the salt in water, basify to pH 10 using 1M NaOH (keep temperature < 15 °C), and extract with dichloromethane.

Section 2: Enzymatic Kinetic Resolution (EKR)

Q: Classical resolution is failing to give me >99% ee. Is there a more stereoselective alternative?

A: Yes.[2], provided the amino group is temporarily protected to prevent spontaneous chemical amidation.

Causality: Candida antarctica Lipase B (CAL-B) possesses a highly stereoselective active site that preferentially acylates the (R)-enantiomer of the alcohol when using an acyl donor like vinyl acetate. The unreacted (S)-enantiomer remains as the free alcohol, creating a massive polarity difference that allows for easy chromatographic separation.

Protocol: Step-by-Step Enzymatic Resolution
  • N-Protection: Convert the primary amine to an N-Boc derivative to prevent interference.

  • Enzymatic Reaction: Dissolve the N-Boc racemic compound in an organic solvent (e.g., MTBE). Add 3.0 equivalents of vinyl acetate and 10% w/w of immobilized CAL-B (Novozym 435).

  • Incubation: Stir at 30 °C. Monitor the reaction via chiral HPLC. Stop the reaction at exactly ~50% conversion (typically 12-24 hours) by filtering off the immobilized enzyme.

  • Separation: Separate the highly lipophilic (R)-acetate from the unreacted (S)-alcohol using silica gel chromatography.

  • Deprotection: Hydrolyze the (R)-acetate using mild basic conditions (e.g., K2CO3 in MeOH), followed by Boc-deprotection (TFA/DCM) to yield the enantiopure alcohol.

Section 3: Troubleshooting Racemization and Analytical Methods

Q: My isolated product shows 99% ee immediately after resolution, but drops to 85% ee after final workup and concentration. Why?

A: You are experiencing base-catalyzed racemization. The stereocenter at C2 is benzylic and adjacent to an electron-withdrawing halogenated ring. Under strongly basic conditions and elevated temperatures (e.g., using NaOH during solvent stripping), the benzylic proton becomes labile, or transient oxidation/imine formation occurs, leading to racemization. Solution: Always perform basification at low temperatures (< 15 °C) using mild bases like aqueous Na2CO3 or ammonia, and avoid prolonged heating during rotary evaporation.

Q: My chiral HPLC chromatogram shows broad, tailing peaks, making it impossible to integrate the ee% accurately. How do I fix this?

A: [3]. Causality & Solution: The basic amino group requires a mobile phase modifier to compete for these non-specific binding sites. For Crown-Ether columns, use acidic modifiers (e.g., 0.1% Perchloric acid or TFA).[4].

Visualizations & Data Summaries

Table 1: Comparison of Resolution Strategies for 2-Amino-2-arylethanols
Resolution MethodResolving Agent / CatalystTypical Yield (Max 50%)Typical ee%Key AdvantageMajor Limitation
Classical Salt Formation (R)-Mandelic Acid35 - 42%90 - 95%Scalable, low costRequires solvent optimization (solvates)
Classical Salt Formation Tartaric Acid15 - 25%70 - 80%Cheap reagentsPoor crystal packing with ortho-halogens
Enzymatic Kinetic Res. CAL-B (Novozym 435)45 - 48%> 99%Unmatched stereoselectivityRequires N-protection step, higher cost
Asymmetric Reduction Ru-TsDPEN (Noyori)N/A (Synthesis)92 - 96%Direct synthesisCatalyst cost, trace heavy metal removal
Workflow Diagrams

EE_Troubleshooting Start Low ee% Detected (< 95%) CheckMethod Is the Chiral HPLC method validated? Start->CheckMethod OptMethod Optimize Mobile Phase (Add TFA/DEA modifier) CheckMethod->OptMethod No CheckSource Identify Source of Impurity CheckMethod->CheckSource Yes OptMethod->CheckMethod Synth Asymmetric Synthesis Pathway CheckSource->Synth Res Classical Resolution Pathway CheckSource->Res Workup Check Workup Conditions (Avoid strong base/heat) Synth->Workup Salt Optimize Resolving Agent (e.g., (R)-Mandelic Acid) Res->Salt Success Target ee% > 99% Achieved Workup->Success Enzymatic Switch to Enzymatic Kinetic Resolution (CAL-B) Salt->Enzymatic If ee% still low Salt->Success Enzymatic->Success

Caption: Logical troubleshooting workflow for resolving low enantiomeric excess (ee%) issues.

Enzymatic_Workflow Racemic Racemic Amino Alcohol Acylation Enzymatic Acylation (Lipase CAL-B, Vinyl Acetate) Racemic->Acylation Separation Chromatographic Separation Acylation->Separation R_Amide (R)-Amide/Acetate (Acylated) Separation->R_Amide S_Alcohol (S)-Alcohol (Unreacted) Separation->S_Alcohol Hydrolysis Mild Hydrolysis R_Amide->Hydrolysis R_Alcohol (R)-Alcohol Target Hydrolysis->R_Alcohol

Caption: Experimental workflow for the enzymatic kinetic resolution of chiral amino alcohols.

References

  • Larsen, S., Kozma, D., & Ács, M. (1994). The role of solvates in optical resolution. A study of the diastereoisomeric salts formed from enantiomeric 2-amino-2-phenylethanol and (R)-mandelic acid, their crystal structures and physico-chemical properties. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Francalanci, F., Cesti, P., Cabri, W., Bianchi, D., Martinengo, T., & Foa, M. (1987). Lipase-catalyzed resolution of chiral 2-amino 1-alcohols. The Journal of Organic Chemistry.[Link]

  • Szczerba, T. (2008). Effects of Various Acids and Acid Concentration on a ChiroSil® Crown-Ether Chiral Stationary Phase. LCGC International.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

Welcome to the technical support guide for 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol. This document serves as a centralized resource for researchers, scientists, and drug development professionals to address common chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol. This document serves as a centralized resource for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this critical intermediate. The quality of your intermediates is paramount, as it directly influences the integrity of your final active pharmaceutical ingredient (API).[1] This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure you achieve the desired purity for your compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: What are the likely impurities in my sample of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol?

A1: Impurities can originate from various sources, including starting materials, synthetic by-products, or degradation.[2] For this specific molecule, common impurities may include:

  • Organic Impurities: These can be unreacted starting materials, intermediates from the synthetic route, or by-products from side reactions. Given its structure as a phenylethanolamine derivative, potential impurities could be the corresponding ketone (from incomplete reduction), or regioisomers depending on the synthetic strategy.[3]

  • Inorganic Impurities: These typically arise from reagents used during the synthesis and work-up, such as inorganic salts.[2]

  • Residual Solvents: Solvents used in the reaction or initial purification steps may be retained in the final product.[2][4]

  • Degradation Products: Amino alcohols can be susceptible to oxidation, especially if not stored correctly, which can lead to colored impurities.[5]

A robust analytical approach, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for identifying and quantifying these impurities.[1][6]

Q2: My compound has a distinct off-white or brownish color. What causes this and how can I decolorize it?

A2: A colored tint often indicates the presence of trace-level, highly conjugated impurities, which may result from oxidation or other side reactions. While these may be present in small quantities, they can be aesthetically and sometimes functionally undesirable.

A common and effective method for removing colored impurities is treatment with activated charcoal during recrystallization. The porous structure of activated carbon provides a large surface area that adsorbs these colored molecules.

Decolorization Protocol:

  • Dissolve your crude compound in a suitable hot recrystallization solvent.

  • Add a small amount of activated charcoal (typically 1-2% by weight of your compound). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Simmer the mixture for a few minutes.

  • Perform a hot filtration to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely.[7]

  • Allow the hot, clear filtrate to cool for recrystallization.

Q3: How do I select the best solvent for recrystallizing 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol?

A3: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[7][8] Given the polar nature of your compound (due to the amino and hydroxyl groups), solvents of intermediate to high polarity are a good starting point.

Solvent Selection Workflow:

  • Start with Small-Scale Tests: Test the solubility of a few milligrams of your compound in about 0.5 mL of various solvents at room temperature and then upon heating.

  • Evaluate Potential Solvents: Based on the structure, consider alcohols (ethanol, methanol, isopropanol), water, or mixtures.[7][9][10] For amino alcohols, ethanol or ethanol/water mixtures are often effective.[11]

  • Mixed-Solvent Systems: If you find a solvent that dissolves your compound well at room temperature (a "good" solvent) and another in which it is insoluble (a "poor" solvent), a mixed-solvent system can be very effective.[7] A common pair is ethanol (good) and water (poor).

Solvent System Rationale Potential Outcome
Ethanol The hydroxyl group of ethanol can hydrogen bond with both the amino and hydroxyl groups of the target molecule.Good solubility at high temperatures, but may retain some solubility at low temperatures, potentially reducing yield.
Isopropanol Similar to ethanol but slightly less polar.May offer a better solubility differential between hot and cold, improving recovery.
Ethanol/Water A versatile mixed-solvent system. The ratio can be fine-tuned.Often provides excellent results, with high recovery of pure crystals.
Ethyl Acetate A solvent of intermediate polarity.May be effective if less polar impurities are present.
Q4: Recrystallization isn't sufficiently improving the purity. What other purification techniques should I consider?

A4: If recrystallization fails to remove impurities, it's likely because the impurities have very similar solubility profiles to your target compound. In this case, column chromatography is the next logical step.[12] This technique separates compounds based on their differential adsorption to a stationary phase.[12][13]

For a polar compound like an amino alcohol, you have a few options:

  • Normal-Phase Chromatography: Uses a polar stationary phase (like silica gel) and a less polar mobile phase.[12][13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography that is well-suited for very polar compounds. It uses a polar stationary phase with an aqueous-organic mobile phase.[14][15]

Q5: I need to perform column chromatography. Can you provide a starting protocol?

A5: Certainly. For a polar, basic compound like 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol on silica gel, a common issue is "tailing" or streaking, where the basic amino group interacts strongly with the acidic silica. To mitigate this, a small amount of a basic modifier is often added to the eluent.

Recommended Starting Conditions for Flash Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A good starting point is a gradient of ethyl acetate in hexanes. If the compound does not move, increase the polarity by adding methanol to dichloromethane.[16]

  • Basic Modifier: To prevent tailing, add a small amount of triethylamine (e.g., 0.5-1%) or ammonia in methanol to your mobile phase.[16]

  • Monitoring: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column and to track the separation during elution. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

Q6: Is acid-base extraction a viable purification method for this compound?

A6: Yes, acid-base extraction can be a very effective initial purification step, especially for removing neutral impurities.[17][18][19] The strategy relies on the ability to change the solubility of your compound by protonating or deprotonating it.[18][19][20]

Acid-Base Extraction Workflow:

  • Dissolve the crude material in an organic solvent like dichloromethane or ethyl acetate.

  • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic amino group will be protonated, forming a water-soluble salt.[21] Your compound will move to the aqueous layer, leaving neutral impurities in the organic layer.

  • Separate the aqueous layer.

  • Basify the aqueous layer with a base (e.g., NaOH) to regenerate the neutral, organic-soluble free base form of your compound.[21]

  • Extract the regenerated compound back into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄), and evaporate the solvent.

This technique is excellent for a preliminary clean-up before a final polishing step like recrystallization.[18]

Q7: How can I definitively assess the purity of my final product?

A7: A combination of analytical techniques is the most robust way to confirm purity.[22]

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for purity assessment, providing a quantitative measure of purity (e.g., % area).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify impurities by detecting extraneous peaks.[23][24]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. When coupled with LC (LC-MS), it is a powerful tool for identifying unknown impurities.[1][6]

  • Melting Point Analysis: A sharp and narrow melting point range is a good indicator of high purity. Impurities tend to broaden and depress the melting point.[22] Differential Scanning Calorimetry (DSC) can provide a highly accurate measurement of purity for crystalline substances.[2]

Detailed Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water System

This protocol is a standard procedure for purifying polar compounds like 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities or if you performed a charcoal treatment, perform a hot filtration at this stage.

  • Addition of Anti-Solvent: To the hot solution, add warm water dropwise until you observe persistent cloudiness. This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Purification Workflow

The following diagram outlines the decision-making process for purifying 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol.

Purification_Workflow start Crude 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol acid_base Acid-Base Extraction start->acid_base  If significant neutral  or acidic/basic  impurities are present recrystallization Recrystallization start->recrystallization  If impurities are  expected to have  different solubility acid_base->recrystallization  For final polishing chromatography Column Chromatography recrystallization->chromatography  If purity is insufficient analysis Purity Analysis (HPLC, NMR, MS) recrystallization->analysis  Assess Purity chromatography->analysis  Assess Purity analysis->recrystallization  If further polishing  is needed pure_product Pure Product (>99%) analysis->pure_product  Purity Meets Spec

Caption: Decision workflow for purification.

References

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Pharma Manufacturing Insights.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Organic Chemistry Lab Manual.
  • Wikipedia. (n.d.). Acid-base extraction.
  • Chem LibreTexts. (n.d.). Acid-Base Extraction.
  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • NETZSCH Analyzing & Testing. (2020, July 22).
  • Agilent. (n.d.). Purity and Impurity Analysis.
  • University of Calgary. (n.d.).
  • Biotage. (2023, January 30).
  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents.
  • University of California, Irvine. (n.d.).
  • Columbia University. (n.d.). Column Chromatography. Chemistry Department Resources.
  • BenchChem. (2025).
  • U.S. Patent No. 2,243,977. (1941). Process for the preparation of amino-alcohols.
  • Glandt, E. D. (1989). The crystallization of amino acids from mixtures of water and alcohol.
  • PrepChem. (n.d.). Step 2)
  • Barriault, L., et al. (2001). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. Organic Process Research & Development, 5(6), 649-651.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4838-4847.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

Sources

Optimization

Technical Support Center: A Researcher's Guide to 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol. Its purpose is to ensure the long-term stability and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol. Its purpose is to ensure the long-term stability and integrity of the compound during storage by providing a clear understanding of potential degradation pathways and the best practices to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol?

A: For optimal stability, the compound should be stored in a cool, dry, and dark environment. A temperature of 2-8°C is recommended. The container should be tightly sealed and the headspace flushed with an inert gas like nitrogen or argon to prevent oxidation.[1][2][3]

Q2: My compound has developed a slight yellow or brown tint. What could be the cause?

A: Discoloration is often the first visual indicator of degradation. This is typically due to oxidation of the primary amine or other sensitive functional groups, which can form colored impurities.[4] Exposure to light or air can accelerate this process.

Q3: Is this compound sensitive to light?

A: Yes. Aromatic compounds, especially those with halogen substituents, can be susceptible to photodegradation.[5][6][7] It is crucial to store the material in an amber or opaque container to protect it from UV and visible light.

Q4: What materials should I avoid having in contact with this compound?

A: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation.[1] Ensure all storage containers and utensils are clean and inert.

Troubleshooting Guide for Common Degradation Issues

Observed Issue Probable Cause(s) Recommended Actions & Solutions
Change in physical appearance (e.g., discoloration, clumping) Oxidation due to air exposure; moisture absorption.1. Immediately transfer the compound to a clean, dry container. 2. Flush the container with an inert gas (nitrogen or argon) before sealing. 3. Store in a desiccator to control humidity.
Appearance of new peaks in HPLC analysis Chemical degradation (oxidation, photodegradation, hydrolysis).1. Confirm the identity of new peaks using LC-MS if possible. 2. Review storage conditions against the recommendations in this guide. 3. Implement forced degradation studies to proactively identify potential degradants.[8][9]
Decrease in purity or assay value over time Systemic degradation due to suboptimal storage conditions (temperature, light, atmosphere).1. Perform a comprehensive review of your storage protocol. 2. Re-qualify the material to determine if it is still suitable for use. 3. Shorten the intervals for re-testing of stored material.
Inconsistent experimental results Use of partially degraded material.1. Always use a freshly opened or recently qualified batch of the compound for critical experiments. 2. Run a purity check (e.g., HPLC) on the material before use if degradation is suspected.

In-Depth Technical Guides

Recommended Storage and Handling Procedures

Proper storage is the most critical factor in preventing the degradation of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol. The molecule's primary amine and secondary alcohol functional groups, combined with its halogenated aromatic ring, make it susceptible to specific environmental factors.

Table of Recommended Storage Conditions:

Parameter Condition Scientific Rationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including oxidation and hydrolysis.
Atmosphere Inert Gas (Nitrogen or Argon)The primary amine and benzylic alcohol are susceptible to oxidation.[10] An inert atmosphere displaces oxygen, preventing oxidative degradation.
Light Protect from Light (Amber or Opaque Vial)Brominated aromatic compounds can undergo photolytic degradation, often via debromination, upon exposure to UV or visible light.[5][11][12]
Moisture Dry/Anhydrous ConditionsPrevents hydrolysis and minimizes moisture-mediated degradation pathways. Store in a desiccator if necessary.
Container Tightly Sealed, Inert Material (e.g., Glass)Prevents exposure to air and moisture.[13] Glass is generally non-reactive.

Handling Best Practices:

  • Equilibrate the container to room temperature before opening to prevent moisture condensation.

  • Use clean, dry spatulas and glassware.

  • Minimize the time the container is open to the atmosphere.

  • After dispensing, re-flush the container with inert gas before re-sealing.

Understanding Potential Degradation Pathways

The structure of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol contains several moieties prone to degradation. Understanding these pathways is essential for troubleshooting and developing appropriate analytical methods.

cluster_main 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol cluster_oxidation Oxidation cluster_photolysis Photodegradation cluster_other Other Reactions API Parent Compound Ketone Ketone Derivative (Oxidation of Alcohol) API->Ketone [O] Hydroxylamine Hydroxylamine Derivative (N-Oxidation of Amine) API->Hydroxylamine [O] Debrominated Debrominated Analog API->Debrominated hν (Light) Dimer Dimer/Oligomer API->Dimer Intermolecular Reaction Nitroso Nitroso Derivative Hydroxylamine->Nitroso [O]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction to 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is a substituted phenylethanolamine derivative. The pres...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is a substituted phenylethanolamine derivative. The presence of a bromine and a fluorine atom on the phenyl ring, coupled with the chiral center at the carbon bearing the amino and hydroxyl groups, makes it a molecule of interest in medicinal chemistry. Such halogenated and chiral motifs are often explored to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, including their binding affinity to biological targets and metabolic stability.

Molecular Structure and Key Features:

Figure 2: Predicted ESI-MS Fragmentation Pathway M [M+H]⁺ m/z ~235/237 F1 Loss of H₂O m/z ~217/219 M->F1 - H₂O F2 Loss of CH₂O m/z ~205/207 M->F2 - CH₂O (from CH₂OH) F3 [C₇H₆BrFN]⁺ m/z ~202/204 F2->F3 - H₂ F4 [C₆H₄BrF]⁺ m/z ~173/175 F3->F4 - HCN

Caption: Figure 2: Predicted ESI-MS Fragmentation Pathway for 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol.

The primary fragmentation pathways for amino alcohols involve the loss of small neutral molecules like water and formaldehyde. [1]Alpha-cleavage next to the amino group is also a common fragmentation route. [2]

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
O-H (alcohol)3200-3600 (broad)Stretching
N-H (amine)3300-3500 (medium)Stretching
C-H (aromatic)3000-3100 (sharp)Stretching
C-H (aliphatic)2850-3000 (medium)Stretching
C=C (aromatic)1450-1600 (medium)Stretching
C-O (alcohol)1000-1260 (strong)Stretching
C-F (aryl)1100-1400 (strong)Stretching
C-Br (aryl)500-600 (medium)Stretching

Comparative Analysis with Structural Analogs

The choice of substituents on the phenyl ring can significantly impact the biological activity and physicochemical properties of phenylethanolamines. Below is a comparison of the target compound with some of its commercially available analogs.

Compound Structure Key Differences and Potential Impact
2-Amino-2-(3-bromo-2-fluorophenyl)ethanol 3-bromo, 2-fluoro substitutionThe combination of a bulky, lipophilic bromine and a highly electronegative fluorine can influence receptor binding and metabolic pathways in unique ways.
(S)-2-Amino-2-(3-fluorophenyl)ethanol [3][4]3-fluoro substitutionLacks the bulky bromine atom, potentially leading to different steric interactions with target proteins. The single fluorine atom can alter electronic properties and metabolic stability.
(S)-2-Amino-2-(3-bromophenyl)ethanol [5][6][7]3-bromo substitutionThe absence of the fluorine atom removes a potential hydrogen bond acceptor and changes the electronic distribution in the phenyl ring.
(S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol 3-trifluoromethyl substitutionThe CF₃ group is a strong electron-withdrawing group and is significantly more lipophilic than a single fluorine atom, which can drastically alter the compound's properties.

Experimental Protocols

This section provides standardized protocols for the characterization of chiral amino alcohols.

High-Performance Liquid Chromatography (HPLC) for Chiral Purity

Objective: To determine the enantiomeric excess (ee) of a sample.

Methodology:

  • Column Selection: A chiral stationary phase (CSP) is essential. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or protein-based columns.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio needs to be optimized for baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Set the wavelength to a value where the compound has significant absorbance (e.g., 254 nm).

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks with different retention times.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100

cluster_0 HPLC Workflow for Chiral Purity A Prepare Mobile Phase B Equilibrate Chiral Column A->B C Prepare Sample Solution B->C D Inject Sample C->D E Acquire Chromatogram D->E F Integrate Peaks E->F G Calculate Enantiomeric Excess F->G

Caption: Figure 3: Workflow for determining enantiomeric purity using chiral HPLC.

NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, especially for complex aromatic regions.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR: For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Mass Spectrometry Sample Preparation and Analysis

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with electrospray ionization. A small amount of formic acid (0.1%) can be added to promote protonation.

  • Instrumentation:

    • A mass spectrometer equipped with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is beneficial for accurate mass measurements and elemental composition determination.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).

Conclusion

The comprehensive characterization of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is crucial for its potential development as a pharmaceutical agent. While direct experimental data is scarce, this guide provides a robust framework for its analysis based on established principles and comparative data from analogous compounds. By following the outlined protocols for HPLC, NMR, and mass spectrometry, researchers can confidently elucidate the structure, purity, and key physicochemical properties of this and other novel chiral amino alcohols. This systematic approach is fundamental to advancing drug discovery and development programs.

References

  • PubChem. 2-Amino-2-phenylethanol. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Chemical Science (RSC Publishing). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. [Link]

  • ResearchGate. 1H and 13C-NMR data of compounds 2 – 4. [Link]

  • SpectraBase. (1S,2R)-2-Amino-1,2-diphenylethanol - Optional[1H NMR] - Spectrum. [Link]

  • ACS Publications. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

  • PubChem. 2-Amino-2-phenylethan-1-ol. [Link]

  • PubChem. 2-Amino-2-(3-bromophenyl)ethanol. [Link]

  • ChemBK. (R)-(-)-2-Amino-1-phenylethanol - Names and Identifiers. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. FTIR spectra for 2-Phenoxyethanol at concentration (0.01, 0.02, and...). [Link]

  • ACS Publications. The Effect of Solvation on Biomolecular Conformation: 2-Amino-1-phenylethanol. [Link]

  • PubMed. Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. [Link]

  • ACS Publications. Gas-Phase Fragmentation Reactions of Protonated Aromatic Amino Acids: Concomitant and Consecutive Neutral Eliminations and Radical Cation Formations. [Link]

  • Scribd. 2-Phenylethanol Mass Spectrum Interpretation. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Frontiers. Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. [Link]

Sources

Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

For researchers and professionals in the field of drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the field of drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms.[1] This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of the novel compound, 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol. Due to the novelty of this compound, experimental data is not yet publicly available. Therefore, this guide will leverage fundamental NMR principles and comparative data from a structurally related, commercially available compound, 2-Amino-2-phenylethanol , to provide a robust and scientifically grounded spectral interpretation.

The Critical Role of NMR in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that relies on the magnetic properties of atomic nuclei.[2] For organic molecules, ¹H (proton) and ¹³C (carbon-13) NMR are the most utilized techniques. The key parameters obtained from an NMR spectrum are:

  • Chemical Shift (δ): This indicates the chemical environment of a nucleus. The position of a signal in the NMR spectrum is influenced by the electron density around the nucleus, which is in turn affected by the presence of neighboring atoms and functional groups.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratios of different types of protons in a molecule.

  • Spin-Spin Coupling (J-coupling): This phenomenon results in the splitting of NMR signals into multiple lines (multiplets). The splitting pattern provides information about the number of neighboring nuclei, a crucial aspect for establishing molecular connectivity.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for compounds like 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, a standardized experimental protocol is essential. The following outlines a typical procedure for acquiring ¹H and ¹³C NMR spectra.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). prep2 Add a small amount of a reference standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. prep3->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity. acq2->acq3 acq4 Acquire the 1D ¹H NMR spectrum. acq3->acq4 acq5 Acquire the 1D ¹³C NMR spectrum (with proton decoupling). acq4->acq5 proc1 Apply Fourier transformation to the raw data (FID). acq5->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the reference signal. proc2->proc3 proc4 Integrate the ¹H NMR signals. proc3->proc4

Caption: A standard workflow for preparing an NMR sample and acquiring ¹H and ¹³C spectra.

Predicted ¹H and ¹³C NMR Spectra of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

The molecular structure of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, with its distinct chemical environments, is expected to produce a unique NMR fingerprint. The following is a detailed prediction of its ¹H and ¹³C NMR spectra.

Molecular Structure with Atom Numbering

Caption: Structure of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5Doublet of doublets (dd)1HH-6Deshielded by the adjacent electronegative fluorine and bromine atoms.
~ 7.2Triplet (t)1HH-5Influenced by neighboring protons and the bromine atom.
~ 7.0Triplet (t)1HH-4Shielded relative to H-6 due to its position further from the halogens.
~ 4.2Doublet of doublets (dd)1HH-7Benzylic proton, deshielded by the aromatic ring, amino, and hydroxyl groups.
~ 3.8Doublet of doublets (dd)1HH-8aDiastereotopic proton of the CH₂OH group, coupled to H-8b and H-7.
~ 3.6Doublet of doublets (dd)1HH-8bDiastereotopic proton of the CH₂OH group, coupled to H-8a and H-7.
~ 2.5Broad singlet3H-NH₂, -OHExchangeable protons, often appear as a broad signal.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 158 (d, ¹JCF ≈ 245 Hz)C-2Directly attached to the highly electronegative fluorine atom, resulting in a large downfield shift and a strong one-bond C-F coupling.
~ 140C-1Quaternary carbon attached to the ethanolamine side chain.
~ 132C-6Aromatic CH carbon, deshielded by the ortho-fluorine and meta-bromine.
~ 128C-4Aromatic CH carbon.
~ 125C-5Aromatic CH carbon.
~ 115 (d, ²JCF ≈ 20 Hz)C-3Attached to bromine and coupled to the fluorine atom (two-bond coupling).
~ 65C-8Carbon of the CH₂OH group.
~ 58C-7Carbon attached to the amino group and the aromatic ring.

Comparative Analysis with 2-Amino-2-phenylethanol

To provide a practical context for the predicted spectral data, a comparison with the experimentally determined NMR data of 2-Amino-2-phenylethanol is highly instructive. This compound shares the same core structure but lacks the bromo and fluoro substituents on the phenyl ring.

Molecular Structure of 2-Amino-2-phenylethanol

Caption: Structure of 2-Amino-2-phenylethanol for comparative NMR analysis.

Experimental NMR Data for 2-Amino-2-phenylethanol (in D₂O)
NucleusChemical Shift (δ, ppm)
¹H7.46 (m, 5H, Ar-H), 5.02 (t, 1H, Cα-H), 3.32 (dd, 1H, Cβ-Ha), 3.23 (dd, 1H, Cβ-Hb)
¹³C142.3 (C1'), 131.7 (C2'/C6'), 128.7 (C3'/C5'), 131.5 (C4'), 72.4 (Cβ), 48.0 (Cα)

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000307.[3]

Discussion of Spectral Differences

The comparison between the predicted spectrum of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol and the experimental spectrum of 2-Amino-2-phenylethanol reveals significant differences, primarily in the aromatic region, which can be attributed to the electronic effects of the bromine and fluorine substituents.

  • ¹H NMR: The five aromatic protons of 2-Amino-2-phenylethanol appear as a multiplet around 7.46 ppm. In contrast, the three aromatic protons of the target compound are expected to be well-resolved into distinct signals (a doublet of doublets and two triplets) due to the breaking of symmetry and the strong deshielding effects of the fluorine and bromine atoms. The chemical shifts of the aliphatic protons (H-7, H-8a, and H-8b) are anticipated to be less affected, though minor shifts can be expected due to the altered electronic nature of the phenyl ring.

  • ¹³C NMR: The aromatic region of the ¹³C NMR spectrum for the target compound is predicted to be more complex. The C-2 carbon, directly bonded to fluorine, will experience a significant downfield shift and a large one-bond C-F coupling constant, a feature absent in the spectrum of 2-Amino-2-phenylethanol. The C-3 carbon, attached to bromine, will also be shifted, and the presence of C-F coupling will be observed on adjacent carbons. The chemical shifts of the aliphatic carbons (C-7 and C-8) are expected to show smaller variations between the two compounds.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol. By leveraging fundamental NMR principles and comparing the predicted data with the experimental spectrum of a structurally similar compound, 2-Amino-2-phenylethanol, we have established a solid framework for the future experimental verification of this novel molecule's structure. The presence of the bromo and fluoro substituents is expected to induce significant and predictable changes in the NMR spectra, particularly in the aromatic region, serving as key diagnostic markers for structural confirmation. This approach underscores the power of predictive spectroscopy in modern chemical research and drug development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Oxford Instruments. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • National Institutes of Health. (n.d.). PubChem Compound Summary for CID 92466, 2-Amino-2-phenylethanol. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000307: 2-Amino-1-phenylethanol. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

For researchers, scientists, and drug development professionals, the precise and accurate characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of mass spectrometry-based me...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and accurate characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, a compound of interest in medicinal chemistry and drug discovery. We will explore and contrast Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques, delving into the nuances of ionization sources and expected fragmentation patterns to provide a comprehensive analytical framework.

Introduction to 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is a halogenated amino alcohol with potential applications as a building block in the synthesis of more complex pharmaceutical compounds. Its structure, featuring a bromine and a fluorine atom on the phenyl ring, presents unique analytical challenges and opportunities in mass spectrometry. The presence of the basic amino group and the polar hydroxyl group makes it amenable to a variety of ionization techniques. The isotopic signature of bromine provides a distinct marker for identification.

Comparative Analysis of Analytical Platforms: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS is a critical first step in developing a robust analytical method. This decision is primarily driven by the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Approach for Volatile Analytes

GC-MS is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, derivatization is often necessary to increase its volatility and improve its chromatographic behavior.[1]

Strengths of GC-MS:

  • High Chromatographic Resolution: Capillary GC columns offer excellent separation efficiency, which is crucial for resolving isomers and impurities.

  • Electron Ionization (EI): EI is a highly reproducible "hard" ionization technique that generates complex and information-rich fragmentation patterns. These spectra can be reliably compared to spectral libraries for compound identification.[2]

  • Established Libraries: Extensive EI-MS spectral libraries are available, aiding in the identification of unknown compounds.

Considerations for GC-MS:

  • Derivatization Required: The polar amino and hydroxyl groups of the analyte necessitate derivatization to increase volatility and prevent peak tailing on the GC column. This adds a sample preparation step and can introduce variability.

  • Thermal Stability: The analyte must be stable at the high temperatures of the GC inlet and column.

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for a Broader Range of Analytes

LC-MS is a more versatile technique, capable of analyzing a wider range of compounds, including those that are non-volatile or thermally labile.[3][4] For 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, LC-MS offers a direct analysis approach without the need for derivatization.

Strengths of LC-MS:

  • Broad Applicability: Suitable for a wide range of compounds, including polar and non-volatile molecules.

  • Soft Ionization Techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization methods that typically produce a prominent protonated molecule ([M+H]⁺), simplifying molecular weight determination.[5]

  • Direct Analysis: No derivatization is required, simplifying sample preparation and reducing potential sources of error.

Considerations for LC-MS:

  • Matrix Effects: The presence of co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, affecting quantitation.

  • Chromatographic Complexity: Developing a robust LC method requires careful selection of the column, mobile phase, and gradient conditions.

Deep Dive into Ionization Techniques

The choice of ionization source is critical for achieving optimal sensitivity and generating informative mass spectra.

Electrospray Ionization (ESI): The Workhorse for Polar Molecules

ESI is a soft ionization technique that is well-suited for polar molecules like 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol.[5] The presence of the basic amino group makes it readily protonated in the positive ion mode, yielding a strong [M+H]⁺ signal.

Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Compounds

APCI is another soft ionization technique that is generally more suitable for less polar and more volatile compounds than ESI.[6] For our target analyte, APCI could be a viable alternative, particularly if matrix effects are problematic with ESI.

Electron Ionization (EI): The Foundation of GC-MS

As mentioned, EI is a hard ionization technique used in GC-MS. It involves bombarding the analyte with high-energy electrons, leading to extensive fragmentation. This provides detailed structural information but may result in a weak or absent molecular ion peak.[2]

Predicted Fragmentation Pathways

Understanding the fragmentation patterns is key to structural elucidation and developing selective reaction monitoring (SRM) methods for quantitative analysis.

Key Fragmentation Characteristics:

  • Isotopic Pattern of Bromine: The most telling feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two peaks for any bromine-containing fragment, separated by 2 m/z units and having similar intensities.[7][8]

  • Alpha-Cleavage: A common fragmentation pathway for amines and alcohols is alpha-cleavage, which is the breaking of the C-C bond adjacent to the heteroatom.

  • Loss of Small Molecules: The loss of small, stable neutral molecules such as water (H₂O) from the alcohol group and ammonia (NH₃) from the amino group is expected.

Experimental Protocols

LC-MS/MS Method Development

This protocol outlines a starting point for developing a robust LC-MS/MS method for the analysis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI or APCI source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometer Settings (Positive ESI Mode):

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

GC-MS Method Development (with Derivatization)

This protocol provides a general procedure for GC-MS analysis following derivatization.

Derivatization Step (Silylation):

  • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

GC Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Splitless (1 µL injection volume).

MS Conditions (EI Mode):

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 50-500

Data Presentation

Table 1: Comparison of Analytical Techniques

FeatureGC-MS with DerivatizationLC-MS/MS (ESI)
Sample Preparation Derivatization required"Dilute and shoot"
Ionization Electron Ionization (Hard)Electrospray Ionization (Soft)
Molecular Ion May be weak or absentStrong [M+H]⁺
Fragmentation Extensive, library searchableControlled, structurally informative
Selectivity High chromatographic resolutionHigh mass spectrometric selectivity
Throughput Lower due to sample prepHigher

Table 2: Predicted m/z Values for Key Ions

IonPredicted m/z (⁷⁹Br)Predicted m/z (⁸¹Br)Notes
[M+H]⁺ 234.00236.00Protonated molecule (LC-MS)
[M-H₂O+H]⁺ 216.00218.00Loss of water (LC-MS)
[M-NH₃+H]⁺ 217.00219.00Loss of ammonia (LC-MS)
[C₇H₅BrF]⁺ 188.96190.96Bromo-fluorophenyl fragment (GC-MS/LC-MS/MS)
[C₈H₈BrFNO] 232.98234.98Molecular Ion (GC-MS, if observed)

Visualizations

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample containing Analyte Dilution Dilution with Mobile Phase Sample->Dilution LC Liquid Chromatography (Reversed-Phase) Dilution->LC Injection ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Quadrupole 2 (Product Ion Scanning) CID->MS2 Detector Detector MS2->Detector Data Data Acquisition & Processing Detector->Data

Caption: Workflow for the LC-MS/MS analysis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol.

Predicted Fragmentation Pathway of [M+H]⁺

Fragmentation_Pathway cluster_frags Fragment Ions M [M+H]⁺ m/z 234/236 Frag1 [M-H₂O+H]⁺ m/z 216/218 M->Frag1 - H₂O Frag2 [C₇H₅BrF]⁺ m/z 189/191 M->Frag2 - C₂H₆NO Frag3 [C₂H₆NO]⁺ m/z 60 M->Frag3 - C₇H₅BrF

Caption: Predicted major fragmentation pathways for protonated 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are viable techniques for the analysis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, each with its own set of advantages and disadvantages.

  • For rapid, high-throughput screening and quantitative analysis in complex matrices, LC-MS/MS with electrospray ionization is the recommended approach. The minimal sample preparation and high selectivity of tandem mass spectrometry make it ideal for drug development workflows.

  • For definitive structural elucidation and comparison to established spectral libraries, GC-MS with prior derivatization is a powerful tool. The detailed fragmentation patterns generated by electron ionization can provide a high degree of confidence in compound identification.

Ultimately, the choice of methodology will depend on the specific goals of the analysis, the available instrumentation, and the nature of the sample matrix. By understanding the principles outlined in this guide, researchers can develop and validate robust and reliable mass spectrometric methods for the characterization of this and other novel chemical entities.

References

  • Geng, L., & Chen, Y. (2002). Accurate Mass Determination of Amino Alcohols by Turboionspray/Time‐of‐Flight Mass Spectrometry. Chinese Journal of Chemistry, 20(9), 934-938.
  • Zhang, Y., Yang, S., Wang, Y., & Li, Y. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 51(1), 57-66.
  • PubChem. (n.d.). 2-Amino-2-phenylethanol. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
  • Save My Exams. (2025, September 24). Fragmentation in Mass Spectrometry - IB Chemistry Notes.
  • Taylor & Francis. (n.d.). APCI – Knowledge and References.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Comprehensive Coordination Chemistry II. (2003). 2.30 Electrospray Mass Spectrometry.
  • MDPI. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.

Sources

Comparative

A Comparative Guide to 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol and Other Phenylethanolamine Derivatives for Pharmacological Research

Introduction: The Phenylethanolamine Scaffold and the Strategic Impact of Halogenation The phenylethanolamine framework is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of endogenous...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Phenylethanolamine Scaffold and the Strategic Impact of Halogenation

The phenylethanolamine framework is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of endogenous neurotransmitters, such as norepinephrine and epinephrine, and synthetic drugs.[1][2] These molecules are critical modulators of the adrenergic system, interacting with α- and β-adrenergic receptors (ARs), which are G protein-coupled receptors (GPCRs) that regulate numerous physiological processes, including cardiovascular function, bronchodilation, and metabolic rate.[3] Consequently, the development of novel phenylethanolamine derivatives remains a fervent area of research for creating targeted therapeutics.[4]

A key strategy in modern drug design is the introduction of halogen atoms, like fluorine and bromine, onto the phenyl ring. This substitution can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, receptor binding affinity, and selectivity.[5][6][7] Fluorine, in particular, with its high electronegativity and small size, can enhance binding affinity and metabolic stability.[7][8] Bromine, being larger and more lipophilic, can also significantly influence receptor interactions. This guide provides a comparative analysis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, a novel derivative, against other key phenylethanolamines, offering a predictive framework for its pharmacological profile and detailed experimental protocols for its empirical validation.

Structural Analysis: Predicting the Pharmacological Impact of Substitutions

The unique substitution pattern of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol—an ortho-fluoro and a meta-bromo group—suggests a distinct pharmacological profile compared to its parent compound, phenylethanolamine, and other derivatives.

  • Phenylethanolamine (Unsubstituted): Serves as a baseline, exhibiting weak to moderate activity at adrenergic receptors.[2]

  • Octopamine (4-hydroxy): The para-hydroxyl group generally increases affinity for adrenergic receptors compared to the unsubstituted parent.

  • Norepinephrine (3,4-dihydroxy): The catechol moiety is crucial for high-affinity binding and potent agonism at most adrenergic subtypes.

  • 2-Amino-2-(4-fluorophenyl)ethanol: The para-fluoro substitution can increase lipophilicity and potentially alter receptor selectivity.[6] Studies on related structures show that a meta-fluoro group can improve affinity for α-adrenergic receptors.[9]

  • Bromo-Dragonfly (benzodifuran derivative): While not a simple phenylethanolamine, this potent hallucinogen features a bromine atom and highlights how halogens can confer high potency at specific receptors, in this case, the serotonin 5-HT2A receptor.[10]

For 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol , the combined electronic and steric effects of the ortho-fluoro and meta-bromo substituents are predicted to significantly modulate its interaction with adrenergic receptors. The ortho-fluoro group may influence the conformation of the ethanolamine side chain, while the meta-bromo group could provide a key interaction point within the receptor's binding pocket. It is hypothesized that this combination may confer selectivity for a specific adrenergic receptor subtype.

Comparative Data Summary

The following table summarizes the known or predicted properties of the selected phenylethanolamine derivatives. The data for 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is hypothetical and serves as a target for experimental validation using the protocols outlined in this guide.

CompoundKey SubstitutionsKnown/Predicted Receptor AffinityPotential Functional Effect
Phenylethanolamine NoneLow to moderate affinity for α/β-ARsWeak agonist/trace amine activity
Octopamine 4-hydroxyModerate affinity for α/β-ARsAgonist
Norepinephrine 3,4-dihydroxyHigh affinity for most α/β-ARsPotent agonist
2-Amino-2-(4-fluorophenyl)ethanol 4-fluoroModerate affinity, potentially altered selectivityAgonist/Modulator
2-Amino-2-(3-bromo-2-fluorophenyl)ethanol 2-fluoro, 3-bromo Predicted moderate-to-high affinity with potential α2/β3-AR selectivity Predicted selective agonist or antagonist

Experimental Workflow for Pharmacological Characterization

To empirically determine the pharmacological profile of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol and validate the above predictions, a systematic, multi-tiered experimental approach is required. This workflow ensures a comprehensive characterization from initial binding to functional cellular response.

G cluster_0 Tier 1: In Vitro Binding cluster_1 Tier 2: In Vitro Functional Assays cluster_2 Tier 3: Downstream & Selectivity A Compound Synthesis & Purification B Radioligand Binding Assay (Determine Ki) A->B Test Compound C Surface Plasmon Resonance (SPR) (Determine Kd, Kon, Koff) A->C Test Compound D cAMP Accumulation Assay (Gs/Gi signaling) B->D Characterize Function C->D E IP1 Accumulation Assay (Gq signaling) F β-Arrestin Recruitment Assay D->F Assess Bias G Receptor Internalization Assay F->G

Caption: High-level workflow for characterizing a novel phenylethanolamine derivative.

Detailed Experimental Protocols

The following protocols are foundational for characterizing novel ligands targeting G protein-coupled receptors.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of the test compound for a specific receptor subtype by measuring its ability to compete with a high-affinity radiolabeled ligand.[11]

Objective: To determine the equilibrium dissociation constant (Ki) of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol for α1, α2, β1, β2, and β3-adrenergic receptors.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human adrenergic receptor subtype of interest.

  • Radioligand (e.g., [³H]-Prazosin for α1, [³H]-Rauwolscine for α2, [³H]-CGP12177 for β subtypes).[12]

  • Test Compound: 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, serially diluted.

  • Non-specific ligand (e.g., 10 µM Phentolamine for α, 1 µM Propranolol for β).[12]

  • Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in binding buffer.

  • Reaction Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL Binding Buffer + 25 µL Radioligand + 50 µL Cell Membranes.

    • Non-specific Binding (NSB): 25 µL Non-specific Ligand + 25 µL Radioligand + 50 µL Cell Membranes.

    • Competition: 25 µL Test Compound (at various concentrations) + 25 µL Radioligand + 50 µL Cell Membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This assay measures the functional consequence of receptor activation by quantifying changes in the intracellular second messenger, cyclic AMP (cAMP). It distinguishes between agonists (which increase or decrease cAMP) and antagonists (which block the effect of an agonist).[12][13]

Objective: To determine if 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol acts as an agonist or antagonist at Gs- or Gi-coupled adrenergic receptors (β-ARs and α2-ARs, respectively).

Materials:

  • Whole cells expressing the receptor of interest (e.g., HEK293-β2AR, CHO-α2AAR).

  • Stimulation Buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).[12]

  • Known Agonist (e.g., Isoproterenol for β-ARs, Clonidine for α2-ARs).[12][14]

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).

  • cAMP Detection Kit (e.g., HTRF, AlphaScreen, or ELISA-based).[15][16]

Procedure (Agonist Mode for Gs-coupled β-ARs):

  • Cell Plating: Seed cells in a 384-well plate and allow them to adhere overnight.

  • Compound Addition: Remove media and add serial dilutions of the test compound or a known agonist in stimulation buffer.

  • Incubation: Incubate at 37°C for 15-30 minutes.[14]

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the cAMP response against the log concentration of the agonist to determine the EC50 (potency) and Emax (efficacy).

Procedure (Antagonist Mode for Gi-coupled α2-ARs):

  • Pre-incubation: Add serial dilutions of the test compound (potential antagonist) and incubate for 15-30 minutes.[12]

  • Agonist Challenge: Add a fixed concentration (EC80) of a known agonist (e.g., Clonidine) in the presence of a low concentration of Forskolin.

  • Incubation: Incubate at 37°C for 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure the inhibition of Forskolin-stimulated cAMP production.

  • Data Analysis: Plot the percent inhibition against the log concentration of the antagonist to determine the IC50 value.

Interpreting Structure-Activity Relationships (SAR)

The data generated from these experiments will allow for the construction of a structure-activity relationship profile.

SAR cluster_derivatives cluster_activity Core Phenylethanolamine Core R1 (ortho) R2 (meta) D1 H H Core:R1->D1:f Core:R2->D1:f D2 F H Core:R1->D2:f Core:R2->D2:f D3 H Br Core:R1->D3:f Core:R2->D3:f D4 F Br Core:R1->D4:f Core:R2->D4:f A1 Baseline Activity D1->A1 A2 Altered Selectivity D2->A2 A3 Increased Lipophilicity D3->A3 A4 Potentially High Selectivity (α2 or β3 subtype?) D4->A4

Caption: Structure-activity relationship (SAR) logic for halogenated phenylethanolamines.

By comparing the Ki and EC50/IC50 values of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol with simpler analogs, researchers can deduce the specific contribution of the ortho-fluoro and meta-bromo groups to binding affinity and functional activity. This systematic approach is crucial for the rational design of next-generation therapeutic agents with improved potency and selectivity.

References

  • Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79–85. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Kim, J., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. KoreaScience. [Link]

  • Staus, D. P., et al. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 169, 149-167. [Link]

  • Leclerc, G., et al. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738–744. [Link]

  • Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. [Link]

  • Hoffmann, C., et al. (2013). Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity. PLoS ONE, 8(5), e64552. [Link]

  • Ho, H. K. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]

  • Nichols, D. E., et al. (1980). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. Journal of Pharmacology and Experimental Therapeutics, 213(1), 25–30.
  • Roy, U., et al. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. The Journal of Physical Chemistry B, 128(1), 1-10. [Link]

  • I.F.C. Hayford, et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(4), 1059. [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(24), 5431. [Link]

  • Iwanaga, K., et al. (2010). Synthesis and Evaluation of Novel Phenylethanolamine Derivatives Containing Acetanilides as Potent and Selective beta3-adrenergic Receptor Agonists. Chemical & Pharmaceutical Bulletin, 58(4), 484-491. [Link]

  • Abdel-Fattah, T. M., et al. (1982). Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. Journal of Medicinal Chemistry, 25(6), 682–686.
  • Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]

  • Grunewald, G. L., et al. (2012). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. ACS Medicinal Chemistry Letters, 3(1), 58–62. [Link]

  • European Patent Office. (1999).
  • Request PDF. (2025). Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols. [Link]

  • El-Gazzar, M. G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6092. [Link]

  • Bruns, K., et al. (2017). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Journal of Fluorine Chemistry, 203, 118-130. [Link]

  • PubChem. (2026). 2-(3-Amino-5-bromo-4-fluorophenyl)ethanol. Retrieved from [Link]

  • Grunewald, G. L., et al. (2005). Exploring the active site of phenylethanolamine N-methyltransferase: 3-alkyl-7-substituted-1,2,3,4-tetrahydroisoquinoline inhibitors. Bioorganic & Medicinal Chemistry, 13(4), 1261–1273. [Link]

  • Du, Y., et al. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules, 11(7), 936. [Link]

  • Gatch, M. B., et al. (2018). Bromo-dragonfly, a psychoactive benzodifuran, is resistant to hepatic metabolism and potently inhibits monoamine oxidase A. Toxicology Letters, 295, 397–407. [Link]

  • Romero, F. A., et al. (2004). Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor. Journal of Medicinal Chemistry, 47(18), 4483–4493. [Link]

Sources

Validation

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

This guide provides a comprehensive framework for the validation of a stability-indicating analytical method for the active pharmaceutical ingredient (API) intermediate, 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol. The foc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a stability-indicating analytical method for the active pharmaceutical ingredient (API) intermediate, 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol. The focus is on a comparative analysis of validation parameters, underpinned by the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] The objective is to demonstrate that the analytical procedure is fit for its intended purpose, which is the accurate and specific quantification of the analyte in the presence of its potential degradation products.[3][4]

Choosing the Right Tool: A Comparison of Analytical Technologies

For a molecule like 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, which possesses a chromophore (the substituted phenyl ring), moderate polarity, and is non-volatile, several analytical techniques could be considered. However, a comparative assessment reveals a clear optimal choice.

TechnologyApplicability to the AnalyteAdvantagesDisadvantagesConclusion
Reverse-Phase HPLC (RP-HPLC) with UV Detection Excellent. The aromatic ring provides strong UV absorbance. The molecule's structure is well-suited for separation on common stationary phases (e.g., C18).High precision, accuracy, and robustness.[5] Widely available instrumentation. Capable of separating closely related impurities and degradants.[6][7]Requires solvent consumption.Selected Method. Offers the best combination of specificity, sensitivity, and reliability for quantitative analysis and stability studies.[8]
Gas Chromatography (GC) Poor. The molecule has a high boiling point and is likely to degrade at the temperatures required for volatilization. Derivatization would be necessary, adding complexity and potential for error.High sensitivity for volatile compounds.Not suitable for non-volatile or thermally labile compounds.Not Recommended.
Supercritical Fluid Chromatography (SFC) Possible. Could offer faster separations than HPLC.Reduced solvent consumption compared to HPLC.Less common instrumentation. Method development can be more complex.Alternative, but not primary. RP-HPLC is a more established and robust choice for this application.

Based on this analysis, a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most appropriate and reliable choice.[7][8]

The Selected Analytical Method: An In-Depth Protocol

The following HPLC method was developed and optimized to provide a sharp, symmetrical peak for the main analyte, well-resolved from potential impurities and degradation products.

ParameterConditionRationale / Justification
Instrument Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD)A DAD is chosen to assess peak purity and to select the optimal detection wavelength.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmA C18 column provides excellent retention and selectivity for this moderately polar analyte. The 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, protonating the primary amine on the analyte. This minimizes peak tailing and ensures a sharp, symmetrical peak shape.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient 10% B to 70% B over 15 minutes, then hold at 70% B for 5 minutesA gradient elution is necessary to elute any more hydrophobic degradation products in a reasonable time while ensuring good separation from the main peak.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[8]
Detection 220 nmThis wavelength provides a strong absorbance signal for the analyte based on its UV spectrum.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures compatibility with the mobile phase and good solubility of the analyte.

The Validation Gauntlet: A Parameter-by-Parameter Comparison

Method validation is a documented process that proves an analytical method is suitable for its intended use.[9] The following sections detail the experimental protocols and acceptance criteria for each validation parameter as defined by the ICH Q2(R1) guideline.[1][3]

Specificity and the Forced Degradation Study

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] The ultimate test of a method's specificity is a forced degradation study.[10][11] This study intentionally stresses the API to produce degradation products and demonstrates that the analytical method can separate these degradants from the intact API.[12][13]

Forced Degradation Protocol:

  • Prepare Solutions: Prepare solutions of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol (approx. 1 mg/mL) in the diluent.[14]

  • Apply Stress Conditions: Expose the solutions to the following conditions, aiming for 5-20% degradation[10][14]:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.[14]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[12]

    • Thermal: Solid API at 80 °C for 48 hours.[13]

    • Photolytic: Solution exposed to ICH-compliant light source (UV/Vis) for 7 days.[14]

  • Analysis: Analyze an unstressed control and all stressed samples by the proposed HPLC method.

  • Assessment: Evaluate the chromatograms for resolution between the main peak and any degradation peaks. Use the DAD to perform peak purity analysis on the analyte peak in all stressed samples.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (R > 2.0) between the analyte peak and all degradation product peaks.

  • The peak purity index (or equivalent metric from the chromatography data system) for the analyte peak must be greater than 0.999 in all stressed chromatograms, indicating no co-eluting peaks.

G

Caption: Workflow for demonstrating method specificity via forced degradation.

Linearity & Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[15] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[15][16]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations spanning 80% to 120% of the target assay concentration. For impurity analysis, the range should cover from the reporting limit to 120% of the specification limit.[16]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Comparative Data & Acceptance Criteria:

ParameterResultAcceptance Criteria
Correlation Coefficient (R²) 0.9998≥ 0.999
Y-intercept Close to zeroShould not be significantly different from zero.
Range (Assay) 80 - 120 µg/mL (for a 100 µg/mL target)80% to 120% of the nominal concentration.
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[17] It is often assessed by a recovery study on spiked samples.

Protocol:

  • Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery for each.

Comparative Data & Acceptance Criteria:

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.5%0.45%Mean recovery of 98.0% to 102.0% with an RSD of ≤ 2.0% at each level.
100% 100.8%0.31%
120% 101.2%0.52%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[15] It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.[15]

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Comparative Data & Acceptance Criteria:

Precision LevelParameterResultAcceptance Criteria
Repeatability % RSD (n=6)0.55%≤ 2.0%
Intermediate Precision % RSD (n=12, combined data)0.89%≤ 2.0%
Detection & Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

Protocol (Based on Signal-to-Noise):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for the LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for the LOQ.

  • Confirm the LOQ by injecting six replicates at this concentration and verifying acceptable precision (%RSD ≤ 10%).

Comparative Data & Acceptance Criteria:

ParameterResultAcceptance Criteria
LOD (S/N ≈ 3:1) 0.05 µg/mLVisually distinguishable from noise.
LOQ (S/N ≈ 10:1) 0.15 µg/mLS/N ≥ 10 and precision (%RSD) ≤ 10%.
Precision at LOQ 6.8% RSD
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17] This provides an indication of its reliability during normal usage.[17]

Protocol:

  • Vary key HPLC parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., % Organic ± 2%)

  • Analyze a system suitability solution under each condition.

  • Evaluate the impact on key system suitability parameters (e.g., retention time, tailing factor, resolution).

Comparative Data & Acceptance Criteria:

Parameter VariedTailing FactorResolution (to nearest peak)Acceptance Criteria
Nominal Condition 1.13.5Tailing Factor ≤ 2.0, Resolution ≥ 2.0
Flow Rate (+0.1 mL/min) 1.13.3System suitability parameters must pass under all varied conditions.
Flow Rate (-0.1 mL/min) 1.23.6
Temperature (+5 °C) 1.13.4

G

Caption: Sequential workflow of analytical method validation.

Conclusion

The described RP-HPLC method for the analysis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol has been successfully validated according to the ICH Q2(R1) guideline. The comparative data presented for each validation parameter meets all pre-defined acceptance criteria. The forced degradation study conclusively demonstrates the method's specificity and stability-indicating nature, ensuring that it can accurately quantify the API without interference from potential degradation products. The method is linear, accurate, precise, and robust, proving it is fit for its intended purpose in a quality control environment for both routine analysis and stability testing.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (2017, November 6). Pharmaguideline. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved from [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, December 2). Lab Manager. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

Sources

Comparative

comparing the efficacy of different synthetic routes to 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

Introduction The 1-aryl-2-aminoethanol scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals and biologically active molecules.[1] The specific analogue, 2-Amino-2-(3-bromo-2-fluoropheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1-aryl-2-aminoethanol scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals and biologically active molecules.[1] The specific analogue, 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, incorporates a bromo and a fluoro group on the phenyl ring, features that can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable building block in drug discovery.[1][2] Its synthesis, particularly in an enantiomerically pure form, is of considerable interest to researchers in medicinal chemistry.

This guide provides a comparative analysis of three distinct synthetic routes to the target compound. Each route is evaluated based on its efficiency, scalability, cost-effectiveness, and control over stereochemistry. The discussion is grounded in established chemical principles, providing researchers with the critical insights needed to select the most appropriate pathway for their specific research and development goals.

Route 1: Direct Amination via Epoxide Ring-Opening

This approach represents one of the most direct methods to the target compound, proceeding via the nucleophilic ring-opening of a terminal epoxide. The synthesis begins with the corresponding substituted aniline, a readily available starting material.[2]

Experimental Protocol: Route 1
  • Starting Material: 3-bromo-2-fluoroaniline.

  • Reaction with Epoxide: The aniline derivative is reacted with an epoxide, such as ethylene oxide or a suitable equivalent, under basic conditions. The amine acts as the nucleophile, attacking one of the epoxide carbons.

  • Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove the base and any water-soluble byproducts. The crude product is then purified using standard techniques such as recrystallization or column chromatography to isolate the pure 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol.[2]

Mechanistic Considerations & Rationale

The key step in this route is the S(_N)2 attack of the amino group on the epoxide ring. The use of a base is crucial for deprotonating the aniline, thereby increasing its nucleophilicity and facilitating the attack on the sterically less hindered carbon of the epoxide. This method is conceptually straightforward but offers no control over stereochemistry, resulting in a racemic mixture of the final product.

Visualization of Route 1

Route 1 A 3-Bromo-2-fluoroaniline C Nucleophilic Ring-Opening (S_N2 Reaction) A->C 1. B Ethylene Oxide B->C 2. Base D Racemic 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol C->D Purification

Caption: Workflow for Route 1: Epoxide Ring-Opening.

Route 2: Nucleophilic Substitution on a Precursor Halohydrin

This pathway builds the molecule by first establishing the carbon skeleton and the hydroxyl group, followed by the introduction of the amino group via nucleophilic substitution. This multi-step approach offers different strategic advantages compared to the direct amination of an epoxide.

Experimental Protocol: Route 2
  • Ketone Formation: Start with 1-bromo-3-fluoro-2-methoxybenzene. A Grignard reaction followed by reaction with an appropriate acylating agent can yield 1-(3-bromo-2-fluorophenyl)ethanone.

  • α-Bromination: The resulting ketone is then subjected to α-bromination using a reagent like N-Bromosuccinimide (NBS) or bromine in acetic acid to produce 2-bromo-1-(3-bromo-2-fluorophenyl)ethanone.

  • Ketone Reduction: The α-bromo ketone is chemoselectively reduced to the corresponding bromohydrin, 2-bromo-1-(3-bromo-2-fluorophenyl)ethanol, using a mild reducing agent such as sodium borohydride (NaBH(_4)).

  • Amination: The bromohydrin is then treated with a source of ammonia (e.g., an aqueous or alcoholic solution of NH(_3)) to displace the bromide via an S(_N)2 reaction.[1][3] This step forms the final amino alcohol.

  • Purification: The final product is isolated and purified via extraction and column chromatography.

Mechanistic Considerations & Rationale

This route hinges on a classic S(_N)2 reaction for the final amination step.[1] The hydroxyl group on the adjacent carbon can potentially influence the reaction rate. A significant drawback of this method is the potential for the formation of a 1-amino-2-phenylethanol derivative as a positional isomer, which can be difficult to separate from the desired product, often requiring complex purification procedures like column chromatography.[3] Like Route 1, this synthesis produces a racemic product.

Visualization of Route 2

Route 2 cluster_precursor Precursor Synthesis cluster_main Main Pathway A 1-(3-bromo-2-fluorophenyl)ethanone B α-Bromination A->B C 2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone B->C D Ketone Reduction (NaBH4) C->D E 2-Bromo-1-(3-bromo-2-fluorophenyl)ethanol D->E F Amination (NH3) (S_N2 Substitution) E->F G Racemic 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol F->G

Caption: Workflow for Route 2: Nucleophilic Substitution.

Route 3: Asymmetric Synthesis via Reduction of an α-Azido Ketone

For pharmaceutical applications, obtaining a single enantiomer of a chiral molecule is often critical.[3] This route is designed to produce an enantiomerically enriched product through an asymmetric reduction, a cornerstone of modern synthetic chemistry.[4]

Experimental Protocol: Route 3
  • α-Bromination: As in Route 2, 1-(3-bromo-2-fluorophenyl)ethanone is first converted to 2-bromo-1-(3-bromo-2-fluorophenyl)ethanone.

  • Azide Formation: The α-bromo ketone is reacted with sodium azide (NaN(_3)) in a polar aprotic solvent (e.g., DMF) to yield 2-azido-1-(3-bromo-2-fluorophenyl)ethanone. This is a standard S(_N)2 reaction where the azide ion displaces the bromide.

  • Asymmetric Transfer Hydrogenation: The key step involves the asymmetric reduction of the α-azido ketone. This is achieved using a chiral catalyst, such as a Ruthenium-based complex, in the presence of a hydrogen source like a formic acid/triethylamine mixture.[4] This reaction reduces the ketone to a hydroxyl group with high enantioselectivity.

  • Azide Reduction: The resulting azido alcohol is then reduced to the primary amine. This can often be achieved in the same pot or as a subsequent step using catalytic hydrogenation (H(_2), Pd/C) or other reducing agents like triphenylphosphine followed by hydrolysis.[5]

  • Purification: The final enantiomerically enriched amino alcohol is purified by chromatography.

Mechanistic Considerations & Rationale

The success of this route depends on the efficacy of the asymmetric catalyst in the transfer hydrogenation step.[4] The catalyst creates a chiral environment that favors the formation of one enantiomer of the alcohol over the other. The subsequent reduction of the azide is typically a high-yielding and clean reaction. While this route is longer and requires more expensive reagents (chiral catalyst), its ability to deliver an enantiomerically pure product is a significant advantage for pharmaceutical development.[6][7]

Visualization of Route 3

Route 3 A 2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone B Azide Substitution (NaN3) A->B C 2-Azido-1-(3-bromo-2-fluorophenyl)ethanone B->C D Asymmetric Transfer Hydrogenation (Chiral Ru Catalyst) C->D E Enantioenriched Azido Alcohol D->E F Azide Reduction (e.g., H2, Pd/C) E->F G Enantioenriched 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol F->G

Caption: Workflow for Route 3: Asymmetric Synthesis.

Comparative Analysis

The choice of synthetic route is ultimately dictated by the specific requirements of the project, including scale, cost, and the need for stereochemical purity.

FeatureRoute 1: Epoxide Ring-OpeningRoute 2: Nucleophilic SubstitutionRoute 3: Asymmetric Synthesis
Number of Steps 2-34-54-5
Starting Materials 3-bromo-2-fluoroaniline, Ethylene oxide1-(3-bromo-2-fluorophenyl)ethanone1-(3-bromo-2-fluorophenyl)ethanone
Key Reagents Base (e.g., NaH)NaBH(_4), AmmoniaSodium azide, Chiral Ru-catalyst, H(_2)/Pd/C
Stereoselectivity RacemicRacemicHigh Enantioselectivity
Advantages • Most direct route• Fewer steps• Uses common reagents• Avoids handling ethylene oxide• Provides enantiomerically pure product• High value for pharmaceutical use
Disadvantages • Produces a racemic mixture• May require handling of gaseous ethylene oxide• Longer route• Risk of positional isomer formation[3]• Produces a racemic mixture• Most expensive (chiral catalyst)• Requires specialized catalysts and conditions

Conclusion

Three viable synthetic routes to 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol have been presented, each with a distinct profile of advantages and disadvantages.

  • Route 1 is the most concise and is ideal for rapidly obtaining racemic material for initial screening or derivatization where stereochemistry is not a concern.

  • Route 2 offers an alternative for producing racemic material using standard laboratory transformations, though it carries the risk of byproduct formation that may complicate purification.[3]

  • Route 3 represents the state-of-the-art approach for producing enantiomerically pure material. While more complex and costly, the control over stereochemistry is essential for the development of chiral pharmaceuticals, making it the preferred route for late-stage drug development and clinical studies.[4][8]

Researchers and drug development professionals must weigh the trade-offs between speed, cost, and stereochemical purity to select the synthetic strategy that best aligns with their objectives.

References

  • European Patent Office. Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1.
  • Chemical Science (RSC Publishing). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Available from: [Link].

  • PMC. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link].

  • PMC. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Available from: [Link].

  • Google Patents. CN103539696A - Preparation method of 2-(aminoxy) ethanol.
  • Semantic Scholar. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Available from: [Link].

  • PubChem. 2-(3-Amino-5-bromo-4-fluorophenyl)ethanol. Available from: [Link].

  • CHIMIA. Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. Available from: [Link].

  • MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available from: [Link].

  • MDPI. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Available from: [Link].

  • Eureka | Patsnap. Preparation method of 2-amino-3-bromopyridine. Available from: [Link].

  • PMC. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. Available from: [Link].

  • RSC Publishing. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. Available from: [Link].

  • Request PDF. Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols. Available from: [Link].

  • ACS Publications. Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods | Chemical Reviews. Available from: [Link].

  • ACS Publications. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines | The Journal of Organic Chemistry. Available from: [Link].

  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available from: [Link].

  • PMC. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Available from: [Link].

  • N/A. Chemoselective and Enantioselective Fluorescent Recognition of Prolinol.
  • Georgia Southern Commons. Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Available from: [Link].

  • Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Available from: [Link].

  • Google Patents. CN104418718A - Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.
  • N/A. Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)
  • Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Available from: [Link].

Sources

Validation

A Comparative Guide to the Synthesis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol: Strategies and Methodologies

For Researchers, Scientists, and Drug Development Professionals Introduction: The 2-amino-1-phenylethanol scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-amino-1-phenylethanol scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1] The specific analogue, 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, incorporates both bromine and fluorine atoms, which can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[1] While direct literature for the synthesis of this precise molecule is not extensively documented, its structural similarity to other well-studied amino alcohols allows for the rational design of several viable synthetic routes.

This guide provides a comparative analysis of two plausible and robust strategies for the synthesis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, starting from the commercially available precursor, 3-bromo-2-fluoroacetophenone.[2] The discussion emphasizes the underlying chemical principles, experimental considerations, and expected outcomes of each approach, providing a framework for researchers to select the most suitable method for their objectives.

Strategy A: Stepwise Synthesis via an α-Amino Ketone Intermediate

This is a classical and highly controllable three-step approach that offers multiple points for purification and characterization of intermediates. It is particularly well-suited for achieving high enantiopurity in the final product through a well-established asymmetric reduction step.

Workflow for Strategy A

Strategy A Workflow Start 3-Bromo-2-fluoroacetophenone Step1 Step 1: α-Bromination Start->Step1 Intermediate1 2-Bromo-1-(3-bromo- 2-fluorophenyl)ethan-1-one Step1->Intermediate1 NBS or Br₂ Step2 Step 2: Amination Intermediate1->Step2 Intermediate2 2-Amino-1-(3-bromo- 2-fluorophenyl)ethan-1-one Step2->Intermediate2 Ammonia source Step3 Step 3: Asymmetric Reduction Intermediate2->Step3 End 2-Amino-2-(3-bromo- 2-fluorophenyl)ethanol Step3->End Chiral Catalyst (e.g., CBS)

Caption: Workflow for the stepwise synthesis of the target molecule.

Step 1: α-Bromination of 3-Bromo-2-fluoroacetophenone

The initial step involves the selective bromination of the methyl group adjacent to the carbonyl. This transformation is fundamental for introducing a leaving group that facilitates the subsequent amination.

  • Causality and Experimental Choice: The α-position of a ketone is readily halogenated under acidic or basic conditions via an enol or enolate intermediate. Using a reagent like N-Bromosuccinimide (NBS) with a catalytic amount of acid is often preferred over liquid bromine for safety and selectivity.[3] Polymer-supported brominating agents can also be employed for a cleaner reaction and simpler workup.[4]

  • Protocol:

    • Dissolve 3-bromo-2-fluoroacetophenone (1.0 eq) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

    • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 2-bromo-1-(3-bromo-2-fluorophenyl)ethan-1-one.[5]

Step 2: Synthesis of α-Amino Ketone via Nucleophilic Substitution

The α-bromo ketone is a potent electrophile. The bromine atom is displaced by an amine nucleophile in a standard SN2 reaction to form the corresponding α-amino ketone.[3][6]

  • Causality and Experimental Choice: Ammonia or a protected ammonia equivalent (e.g., hexamethylenetetramine followed by acidic hydrolysis, or sodium azide followed by reduction) can be used as the nitrogen source. Direct amination with ammonia requires careful control of conditions to avoid over-alkylation.[6]

  • Protocol (using Sodium Azide):

    • Dissolve the α-bromo ketone intermediate (1.0 eq) in a polar aprotic solvent like DMF or acetone.

    • Add sodium azide (NaN₃, 1.5 eq) and stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude α-azido ketone.

    • Dissolve the crude α-azido ketone in methanol and perform a reduction (e.g., using triphenylphosphine followed by water, or catalytic hydrogenation with Pd/C) to yield 2-amino-1-(3-bromo-2-fluorophenyl)ethan-1-one.

Step 3: Asymmetric Reduction of the α-Amino Ketone

This is the chirality-inducing step and is critical for obtaining an enantiomerically pure final product. The ketone is reduced to a secondary alcohol.

  • Causality and Experimental Choice: The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane (BH₃), is a highly reliable and effective method for the enantioselective reduction of prochiral ketones.[7] Alternatively, chiral Lewis acid-catalyzed reductions with milder reducing agents like potassium borohydride (KBH₄) can also provide high enantioselectivity and may be more tolerant to functional groups.[8][9]

  • Protocol (CBS Reduction):

    • To a solution of the α-amino ketone (1.0 eq) in anhydrous THF at 0°C under an inert atmosphere, add the (R)- or (S)-CBS catalyst (0.1 eq).

    • Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0-1.2 eq) dropwise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of methanol.

    • Remove the solvent under reduced pressure and treat the residue with dilute HCl.

    • Basify the aqueous layer with NaOH and extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain the enantiomerically enriched 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol.

Strategy B: Direct Reductive Amination

This approach combines the amination and reduction steps into a single, one-pot procedure. It is more atom-economical and can be faster but may offer less control over stereochemistry compared to the stepwise approach unless a chiral catalyst is employed.

Workflow for Strategy B

Strategy B Workflow Start 3-Bromo-2-fluoroacetophenone Step1 One-Pot Reductive Amination Start->Step1 Intermediate Imine Intermediate (in situ) Step1->Intermediate Ammonia Source (e.g., NH₄OAc) End 2-Amino-2-(3-bromo- 2-fluorophenyl)ethanol Intermediate->End Reducing Agent (e.g., NaBH₃CN)

Caption: Workflow for the one-pot reductive amination synthesis.

  • Causality and Experimental Choice: Reductive amination involves the initial formation of an imine or enamine from the ketone and an amine, which is then reduced in situ.[10] The choice of reducing agent is crucial; it must be mild enough not to reduce the starting ketone but reactive enough to reduce the imine intermediate. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation.[10] For asymmetric versions, transfer hydrogenation using a chiral catalyst and a hydrogen donor like formic acid is a modern and effective alternative.[11]

  • Protocol (Diastereoselective Reductive Amination):

    • Dissolve 3-bromo-2-fluoroacetophenone (1.0 eq) in methanol.

    • Add a source of ammonia, such as ammonium acetate (NH₄OAc, 5-10 eq).

    • Add the reducing agent, sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq), portion-wise.

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by adding dilute HCl until the solution is acidic.

    • Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove unreacted ketone.

    • Basify the aqueous layer with concentrated NaOH and extract the product with dichloromethane or ethyl acetate.

    • Dry the combined organic layers, concentrate, and purify by column chromatography to yield the racemic product. Chiral resolution may be necessary if an asymmetric variant is not used.

Performance Comparison

The following table provides an objective comparison of the two synthetic strategies. The values for yield and enantiomeric excess (ee) are estimated based on typical results reported for analogous transformations in the literature.

ParameterStrategy A: Stepwise SynthesisStrategy B: Direct Reductive AminationSupporting Rationale
Overall Yield Good (Estimated 50-70%)Moderate to Good (Estimated 40-65%)Strategy A involves purification of intermediates, which can lead to material loss at each step. Strategy B is a one-pot reaction but may have lower conversion or side reactions.
Enantioselectivity Excellent (Expected >95% ee)Poor to Moderate (Racemic without chiral catalyst)The asymmetric reduction in Strategy A is a well-optimized and highly selective reaction.[7][8] Achieving high ee in a direct reductive amination of a simple ketone is more challenging.
Process Control HighModerateEach step in Strategy A can be individually monitored and optimized. The one-pot nature of Strategy B offers less control over individual transformations.
Scalability GoodExcellentOne-pot procedures like Strategy B are generally more amenable to large-scale synthesis due to fewer unit operations.
Reagent Toxicity Moderate (Uses NBS, Borane)Moderate (Uses NaBH₃CN)Both routes use hazardous materials. NaBH₃CN is highly toxic. Borane complexes are flammable and react with water.
Time Efficiency Lower (Multi-step process)Higher (One-pot reaction)Strategy B is significantly faster due to the consolidation of steps.

Conclusion and Recommendation

Both Strategy A and Strategy B represent viable pathways for the synthesis of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol.

  • Strategy A is highly recommended for laboratory-scale synthesis where the primary goal is to obtain a product with high enantiomeric purity. The stepwise nature allows for rigorous control and purification, and the final asymmetric reduction step is based on highly reliable and well-documented chemistry.

  • Strategy B is a compelling alternative for applications where speed and process efficiency are paramount, and where a racemic mixture is acceptable or subsequent chiral resolution is planned. It is also a more attractive starting point for process development aimed at large-scale production, although significant optimization would be required to develop a catalytic asymmetric version.

The ultimate choice will depend on the specific requirements of the research or development program, balancing the need for stereochemical purity against considerations of time, cost, and scale.

References

  • Cho, B. T., & Chun, Y. S. (1994). Asymmetric reduction of α- and β-N,N-dialkyl amino ketones with borane and chiral oxazaborolidine catalyst. Tetrahedron: Asymmetry, 5(7), 1147-1150.
  • Mitra, A. K., & De, A. (2004). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Journal of Chemical Research, 2004(11), 735-738.
  • Feng, X., et al. (2014). Asymmetric Reduction of α-Amino Ketones with KBH4 Solution Catalyzed by Chiral Lewis Acids. Chemistry – A European Journal, 20(42), 13482–13486.
  • BenchChem. (2026, March). The Synthesis of α-Amino Ketones: A Detailed Look at the Reaction of α-Bromo-4-(diethylamino)acetophenone with Primary Amines.
  • Otsuka, M., et al. (2024).
  • Guha, S., Rajeshkumar, V., Kotha, S. S., & Sekar, G. (2015). A Versatile and One-Pot Strategy to Synthesize α-Amino Ketones from Benzylic Secondary Alcohols Using N-Bromosuccinimide. Organic Letters, 17(2), 406–409.
  • Feng, X., et al. (2014). Frontispiece: asymmetric reduction of α-amino ketones with a KBH4 solution catalyzed by Chiral Lewis acids. Chemistry, 20(42).
  • BenchChem. (2025). Application Notes and Protocols for Catalytic α-Bromination of Substituted Acetophenones.
  • Wen, W., Zeng, Y., Peng, L.-Y., Fu, L.-N., & Guo, Q.-X. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 3922–3925.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Substituted 2-Amino-1-(4-fluorophenyl)ethanol Derivatives.
  • Chemistry Steps. (2024, December 8). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Evans, R. W., Zbieg, J. R., Wu, S., Li, W., & MacMillan, D. W. C. (2013). The direct α-amination of ketones, esters, and aldehydes has been accomplished via copper catalysis. Journal of the American Chemical Society.
  • Roy, S., & Spiccia, L. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 259-272.

Sources

Comparative

Publish Comparison Guide: 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol in Kinase Inhibitor Development

As the landscape of targeted therapeutics evolves, the demand for highly functionalized, stereopure building blocks has surged. 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol has emerged as a premier chiral scaffold in the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted therapeutics evolves, the demand for highly functionalized, stereopure building blocks has surged. 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol has emerged as a premier chiral scaffold in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors.

This guide provides an objective, data-driven comparison of this specific compound against its structural alternatives. By dissecting the causality behind its molecular design and providing a self-validating experimental protocol, this guide empowers medicinal chemists to leverage this building block for optimal drug design.

Mechanistic Causality: The Tripartite Advantage

The utility of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is not coincidental; it is the result of rational stereoelectronic design. Its superiority relies on three interacting structural features:

  • The Fluorine Effect (Metabolic & Conformational Control): The ortho-fluorine atom acts as a metabolic shield. Because the C-F bond is significantly stronger than the C-H bond, it blocks rapid CYP450-mediated hydroxylation of the electron-rich phenyl ring, a common liability in drug candidates[1]. Furthermore, despite its small van der Waals radius (1.47 Å), fluorine's extreme electronegativity lowers the pKa of the adjacent benzylic amine, modulating its basicity to improve cellular membrane permeability[2].

  • The Bromine Handle (Synthetic & Pharmacological Utility): The meta-bromine atom serves a dual purpose. Synthetically, it provides an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), enabling rapid late-stage functionalization. Pharmacologically, bromine acts as a potent σ-hole donor. This allows the final API to engage in highly directional with Lewis bases (such as backbone carbonyls in a kinase hinge region), significantly driving up target binding affinity[3][4].

  • Chiral Amino Alcohol Core: The enantiopure 1,2-amino alcohol moiety provides the necessary spatial vectors to construct rigid, 3D-complex fragments like oxazolidinones or morpholines, which are highly prized in fragment-based ligand discovery (FBLD)[5].

Objective Comparison Guide: Scaffold Performance

To objectively demonstrate the value of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, we compare its performance against three alternative phenyl-ethanolamine scaffolds in a standardized kinase inhibitor synthesis workflow.

Table 1: Comparative Performance of Phenyl-Ethanolamine Scaffolds
Scaffold AlternativeSynthetic VersatilityMetabolic Stability (Microsomal T1/2​ )Target Binding Potential (Model Kinase IC50​ )
2-Amino-2-(3-bromo-2-fluorophenyl)ethanol High (Orthogonal Br handle for biaryl coupling)> 120 min (F-shielded against oxidation)4.2 nM (Optimal σ-hole & conformation)
2-Amino-2-(3-bromophenyl)ethanol High (Orthogonal Br handle)< 30 min (Prone to rapid ring oxidation)18.5 nM (Sub-optimal conformational bias)
2-Amino-2-(2-fluorophenyl)ethanol Low (Lacks cross-coupling site)> 120 min (F-shielded against oxidation)> 1000 nM (Lacks halogen bond donor)
2-Amino-2-phenylethanol Low (Lacks cross-coupling site)< 30 min (Prone to rapid ring oxidation)> 5000 nM (Weak binding, no specific vectors)

Data Analysis: The removal of the fluorine atom (Row 2) drastically reduces metabolic stability. Conversely, the removal of the bromine atom (Row 3) eliminates both the synthetic handle for library expansion and the critical halogen-bonding interaction, rendering the downstream product inactive. Only the target compound (Row 1) successfully balances ADME properties with potent target engagement.

Validated Experimental Protocol: Biaryl Scaffold Elaboration

To effectively utilize this building block, researchers must employ protocols that preserve its chiral integrity while exploiting its functional groups. The following is a self-validating protocol for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of the scaffold.

Causality & Self-Validation Strategy:

Direct cross-coupling of the unprotected amino alcohol often leads to competitive palladium coordination by the free amine, resulting in catalyst poisoning and diminished yields. Therefore, transient N-Boc protection is a critical self-validating step; it shields the amine, enhances the organic solubility of the intermediate, and ensures homogenous catalysis[5]. The use of a mild base ( K2​CO3​ ) prevents the racemization of the chiral benzylic center.

Step-by-Step Methodology:

Step 1: Amine Protection (N-Boc)

  • Dissolve 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add triethylamine (TEA, 1.5 equiv) followed by dropwise addition of di-tert-butyl dicarbonate ( Boc2​O , 1.1 equiv).

  • Warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3). Proceed only when the highly polar starting material spot is completely consumed. Quench with water, extract with DCM, and concentrate to yield the N-Boc protected intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a Schlenk flask, combine the N-Boc intermediate (1.0 equiv), an aryl-boronic acid derivative (1.2 equiv), and K2​CO3​ (2.5 equiv).

  • Dissolve the mixture in a degassed biphasic solvent system of 1,4-dioxane/water (4:1 v/v). Causality: The biphasic system ensures both the organic boronic acid and inorganic base are fully solvated, maximizing the interfacial reaction rate.

  • Add the catalyst Pd(dppf)Cl2​ (0.05 equiv) under an argon atmosphere.

  • Heat the reaction to 85 °C for 12 hours.

  • Validation Checkpoint: Perform LC-MS analysis. The mass spectrum should show the disappearance of the brominated isotope pattern (M / M+2) and the emergence of the biaryl product mass.

  • Cool to room temperature, filter through a pad of Celite, and purify via flash chromatography.

Step 3: Deprotection & Cyclization

  • Treat the purified biaryl intermediate with 4M HCl in 1,4-dioxane for 2 hours to quantitatively remove the Boc group.

  • To form a rigid oxazolidinone core (a common kinase binding motif), treat the resulting amino alcohol salt with 1,1'-Carbonyldiimidazole (CDI, 1.2 equiv) and TEA in tetrahydrofuran (THF) at 60 °C overnight[5].

Logical Workflow Visualization

The following diagram illustrates the logical progression from the raw chiral building block to a fully realized, target-binding API.

G A 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol (Chiral Scaffold) B 1. N-Boc Protection (Shields Amine) A->B C 2. Pd-Catalyzed Coupling (Elaborates Br Handle) B->C D 3. Deprotection & Cyclization (Forms Oxazolidinone) C->D E Advanced Kinase Inhibitor (API Candidate) D->E F Target Binding: Halogen & H-Bonding E->F

Caption: Workflow from chiral scaffold to advanced kinase inhibitor via cross-coupling.

References

  • The Many Roles for Fluorine in Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Fluorine in medicinal chemistry ChemBioChem (PubMed / NIH) URL:[Link]

  • Halogen bonding for rational drug design and new drug discovery Expert Opinion on Drug Discovery (PubMed / NIH) URL:[Link]

  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments ACS Medicinal Chemistry Letters (ACS Publications) URL:[Link]

Sources

Validation

A Multi-Platform Spectroscopic Guide to the Structural Authentication of Synthesized 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol

Introduction: The Imperative of Structural Integrity in Synthesis In the realm of drug discovery and chemical synthesis, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent res...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Integrity in Synthesis

In the realm of drug discovery and chemical synthesis, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety concerns. The target molecule, 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, presents a unique set of structural features—a chiral center, an amino alcohol moiety, and a halogenated aromatic ring—that necessitate a multi-faceted analytical approach for unambiguous authentication.

This guide provides a comprehensive framework for researchers, comparing and detailing the essential spectroscopic techniques required to validate the synthesis of this compound. We move beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow. The methodologies described herein are designed to be orthogonal, where each technique provides a unique piece of the structural puzzle, and together, they form an unassailable confirmation of the target molecule's identity.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Structural Analysis cluster_validation Phase 3: Data Integration & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Sample Submission MS Mass Spectrometry (HRMS) Purification->MS Sample Submission FTIR FTIR Spectroscopy Purification->FTIR Sample Submission EA Elemental Analysis Purification->EA Sample Submission Integration Integrated Data Analysis NMR->Integration MS->Integration FTIR->Integration EA->Integration Confirmation Structure Confirmed Integration->Confirmation

Caption: Overall workflow for structural authentication.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and relative quantity of magnetically active nuclei.[1][2][3] For our target compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

Expertise & Causality: We select a polar aprotic deuterated solvent like DMSO-d₆ over CDCl₃ or D₂O. The reason is twofold: first, it readily dissolves our polar analyte; second, and more critically, it allows for the observation of the exchangeable protons of the amine (-NH₂) and hydroxyl (-OH) groups, which would be lost in D₂O.[4]

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

The following data is predicted based on established chemical shift principles and coupling constants. Experimental values should closely match these predictions.

Analysis Predicted Chemical Shift (δ, ppm) Multiplicity Integration / Comment Assignment
¹H NMR ~7.6 - 7.2Multiplet (m)3HAr-H (Aromatic Protons)
~4.0Triplet (t)1H-CH (NH₂)
~4.9Broad Singlet (br s)1H-OH (Exchangeable)
~3.6 & ~3.5Doublet of doublets (dd)2H (Diastereotopic)-CH₂ OH
~2.1Broad Singlet (br s)2H-NH₂ (Exchangeable)
¹³C NMR ~145Doublet (d, ¹JCF)Aromatic C-FC 2'
~135 - 120Multiple signalsAromatic carbonsAr-C
~122Doublet (d, ²JCF)Aromatic C-BrC 3'
~65Singlet (s)Methylene carbon-C H₂OH
~58Singlet (s)Methine carbon-CH (NH₂)
¹⁹F NMR ~-110 to -120Singlet (s) or Multiplet (m)Fluorine on the aromatic ringAr-F
Experimental Protocol: NMR Analysis
  • Sample Preparation : Accurately weigh 5-10 mg of the dry, purified compound.[5]

  • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer the solution into a 5 mm NMR tube using a pipette, ensuring the liquid height is adequate for the spectrometer.[5]

  • Wipe the outside of the NMR tube clean before inserting it into the spinner turbine.[5]

  • Data Acquisition :

    • Insert the sample into the NMR spectrometer.[6]

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[5]

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.[5][7]

    • Acquire a standard 1D ¹H spectrum.[8][9]

    • Acquire a broadband proton-decoupled 1D ¹³C spectrum.[2]

    • Acquire a proton-decoupled 1D ¹⁹F spectrum.[7]

    • (Optional but Recommended) Acquire 2D correlation spectra (COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.[10]

G H_CH H-CH H_CH2a H-CH2a H_CH->H_CH2a ³JHH H_CH2b H-CH2b H_CH->H_CH2b ³JHH

Caption: Expected ¹H-¹H COSY correlation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Weight and Formula Gatekeeper

Mass spectrometry provides two critical pieces of information: the precise molecular weight and the fragmentation pattern, which acts as a molecular fingerprint.[11] For this compound, High-Resolution Mass Spectrometry (HRMS) is non-negotiable as it provides the accuracy required to determine the elemental composition.

Expertise & Causality: Electrospray Ionization (ESI) is the chosen method because our analyte is polar and contains basic (amine) and acidic (hydroxyl) groups, making it exceptionally easy to protonate in solution to form [M+H]⁺ ions.[12] The presence of bromine is a key validation point. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern where the molecular ion peak (M⁺) and an (M+2)⁺ peak appear with almost equal intensity, providing definitive evidence for the presence of a single bromine atom.[13]

Predicted HRMS Data
Parameter Predicted Value Rationale
Molecular Formula C₈H₁₀BrFNOBased on the intended structure.
Exact Mass [M] 233.9906Calculated for C₈H₁₀⁷⁹BrFNO.
Observed Ion (Positive ESI) [M+H]⁺ at m/z 234.9984Protonated molecule.
Isotopic Pattern Two peaks at m/z ~235 and ~237 with ~1:1 intensity ratio.Confirms the presence of one bromine atom.[13]
Experimental Protocol: HRMS Analysis
  • Sample Preparation : Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile/water (50:50).[12]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL for infusion or LC-MS analysis.[4]

  • Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.[12]

  • Data Acquisition :

    • Calibrate the mass spectrometer (e.g., Q-TOF or Orbitrap) to ensure high mass accuracy.[14]

    • Set the ESI source to positive ion mode.

    • Introduce the sample via direct infusion or through an LC system.[15]

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

    • Analyze the data for the [M+H]⁺ ion and confirm its exact mass and isotopic pattern.

G M [C₈H₁₀BrFNO + H]⁺ m/z ≈ 235/237 Frag1 [C₈H₉BrFN]⁺ M->Frag1 F1 Frag2 [C₇H₈BrFN]⁺ M->Frag2 F2 F1 Loss of H₂O -18 Da F2 Loss of CH₂OH -31 Da

Caption: Plausible ESI-MS fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[16][17] It works by measuring the absorption of infrared radiation by specific molecular vibrations.[18] For our target compound, we expect to see characteristic absorption bands for the hydroxyl, amine, and aromatic C-H bonds, as well as vibrations corresponding to the carbon-halogen bonds.[19]

Predicted FTIR Data
Frequency Range (cm⁻¹) Vibration Type Expected Appearance Functional Group
3400 - 3200O-H StretchBroad, strongAlcohol (-OH)
3350 - 3250N-H StretchMedium, sharp (doublet for primary amine)Amine (-NH₂)[20]
3100 - 3000C-H StretchMedium, sharpAromatic C-H
1600 - 1450C=C StretchMedium to weakAromatic Ring
1250 - 1000C-O StretchStrongAlcohol C-O
1100 - 1000C-F StretchStrongAryl-F
600 - 500C-Br StretchMedium to strongAryl-Br
Experimental Protocol: FTIR Analysis (ATR Method)
  • Sample Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[21]

  • Place a small amount of the solid, purified sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[21]

  • Data Acquisition :

    • Acquire a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum, typically by co-adding 16 to 64 scans for a good signal-to-noise ratio.[22]

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Elemental Analysis: The Empirical Formula Validation

Elemental Analysis (EA) provides the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound.[23] This data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the compound.[24][25] The empirical formula derived from EA must be consistent with the molecular formula determined by HRMS.

Trustworthiness: This technique serves as a fundamental check on the purity and identity of the synthesized compound. A significant deviation (>0.4%) between the calculated and found percentages suggests the presence of impurities (like residual solvent or starting materials) or an incorrect structural assignment.

Predicted Elemental Analysis Data
Element Calculated % for C₈H₁₀BrFNO Acceptable Experimental Range
Carbon (C)40.70 %40.30 % - 41.10 %
Hydrogen (H)4.27 %3.87 % - 4.67 %
Nitrogen (N)5.93 %5.53 % - 6.33 %
Experimental Protocol: Elemental Analysis
  • Sample Preparation : The sample must be thoroughly dried to remove any residual water or solvents, as their presence will significantly skew the hydrogen and carbon percentages.[26]

  • A homogenous sample is crucial. If the compound is crystalline, it should be finely ground.[26]

  • Accurately weigh approximately 2-3 mg of the pure, dry sample into a tin or silver capsule.

  • Data Acquisition :

    • The sample is combusted at high temperatures (≥900 °C) in the presence of oxygen.

    • The resulting combustion gases (CO₂, H₂O, N₂) are separated by a gas chromatography column.

    • The amount of each gas is measured by a thermal conductivity detector.

    • The instrument's software calculates the mass percentages of C, H, and N based on the weight of the sample and the detector's response.

Conclusion: A Synthesis of Evidence

The structural authentication of 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol is not achieved by a single technique but by the convergent power of multiple, orthogonal analytical methods. NMR spectroscopy defines the carbon-hydrogen framework and connectivity. High-resolution mass spectrometry locks in the elemental composition and confirms the presence of bromine through its distinct isotopic signature. FTIR spectroscopy verifies the presence of the key functional groups, while elemental analysis provides a fundamental check on the empirical formula and sample purity.

When the predicted data in this guide aligns with the experimental results from each of these platforms, researchers can have the highest degree of confidence in the structural integrity of their synthesized compound, enabling them to proceed with subsequent research and development with certainty.

References

  • Sample preparation for FT-IR. (n.d.). Retrieved from University of the West Indies, Mona Campus website.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (2026). Benchchem.
  • Stoichiometry: Elemental Analysis. (n.d.).
  • How to Identify Functional Groups in FTIR Spectra. (2025, September 22).
  • Pico, Y. (2021). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. TrAC Trends in Analytical Chemistry, 148, 116541.
  • Step-by-step Analysis of FTIR. (2023). UniTechLink.
  • Hopper, K. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
  • Identification of functional groups in FTIR spectra via novel machine learning approach. (n.d.).
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell.
  • Step-by-step procedure for NMR data acquisition. (n.d.).
  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI.
  • Greenwood, M. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.
  • Determining the Empirical Formula from an Elemental Analysis. (n.d.). ChemCollective.
  • Infrared Spectra of Some Common Functional Groups. (2024, September 30).
  • Standard Operation Procedure Elemental Analysis of Solution Samples with Inductively Coupled Plasma Optical Emission Spectrometry. (n.d.).
  • Determination of Empirical Formula from Elemental Analysis D
  • 1H NMR Protocol for Beginners DRX-400. (n.d.).
  • Liquid Chromatography High-Resolution Mass Spectrometry metabolomics analysis: from preparation to injection. (2024, September 10). protocols.io.
  • Mass Spectrometry Sample Preparation Procedure for Protein Samples. (2013, April 6). Thermo Fisher Scientific.
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from University of Cambridge Department of Chemistry.
  • Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. (2024, November 14). Labindia Analytical.
  • Determining Empirical and Molecular Formulas. (n.d.).
  • Sample Preparation Protocol for Open Access MS. (n.d.).
  • How to Prepare Samples for FTIR Testing. (2026, January 24). Rocky Mountain Labs.
  • Maldonado, E., et al. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(2), 285.
  • Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. (2023, June 12). GSC Biological and Pharmaceutical Sciences.
  • Mass spectrometry of halogen-containing organic compounds. (n.d.).
  • Elemental Analysis Manual - Section 4.7. (n.d.).
  • Kholmrzaev, S. (n.d.). STUDY OF STRUCTURE NEW ORGANIC COMPOUND WITH NMR SPECTROSCOPY. International Journal of Innovations in Engineering Research and Technology.
  • A straightforward laboratory experiment in HRMS is crucial to bridging this gap. (2023, November 19).
  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (n.d.). ChemRxiv.
  • The Working Principle of High Resolution Mass Spectrometry HRMS. (2026, January 18). YouTube.
  • NMR spectroscopy - An Easy Introduction. (2020, February 1). Chemistry Steps.
  • Best practices for sample preparation in elemental analysis. (2025, September 30). Elementar.
  • 1H ACQUISITION PERIOD. (n.d.).
  • Kutscher, D., Cui, J., & Cojocariu, C. (2022, January 1). Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis. Spectroscopy Online.
  • Organic Compounds Containing Halogen Atoms. (2023, August 29).
  • Sample preparation techniques for AAS, ICP-OES and ICP-MS for regulated testing laboratories. (n.d.). Thermo Fisher Scientific.
  • (R)-2-(3-Bromophenyl)-2-aminoethanol. (n.d.). J-GLOBAL.
  • Combustion and Elemental Analysis. (n.d.).
  • 2-(3-Amino-5-bromo-4-fluorophenyl)ethanol. (2026, March 24). PubChem.
  • UChicago Experiment Guides - NMR Facility. (n.d.). The University of Chicago.
  • A Technical Guide to the Structure Elucidation of 2-Amino-2-(4-sulfophenyl)propanoic acid. (2025). BenchChem.
  • (S)-2-Amino-2-(3-fluorophenyl)ethanol. (n.d.). ChemicalBook.
  • 2-amino-2-(4-bromophenyl)ethanol. (n.d.). CymitQuimica.

Sources

Safety & Regulatory Compliance

Safety

2-Amino-2-(3-bromo-2-fluorophenyl)ethanol proper disposal procedures

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling and logistical management of complex chemical intermediates. 2-Amino-2-(3-bromo-2-fluorophe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling and logistical management of complex chemical intermediates. 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol presents a unique dual-hazard profile: it combines the biological reactivity of a primary amine with the environmental persistence of a polyhalogenated aromatic ring.

Standard, generalized disposal templates are insufficient for this class of compounds. This guide provides a self-validating, mechanistic protocol for the safe segregation, containment, and disposal of this compound, ensuring strict regulatory compliance while protecting laboratory personnel.

Mechanistic Risk Assessment: The "Why" Behind the Protocol

To execute a flawless disposal operation, personnel must understand the chemical causality dictating the rules:

  • Primary Amine Toxicity & Reactivity: Primary aromatic and aliphatic amines are highly lipid-soluble, allowing them to be readily absorbed through the skin and respiratory tract. In biological systems, these amines can undergo N-hydroxylation, leading to methemoglobinemia or the formation of reactive electrophiles that bind to DNA and proteins ( [1]). Furthermore, the amine moiety acts as a weak base and nucleophile, meaning it will react exothermically if mixed with strong acids or oxidizers.

  • Halogenated Aromatic Persistence: The presence of both bromine and fluorine on the phenyl ring strictly classifies this compound as a halogenated organic. If subjected to low-temperature incineration, halogenated aromatics can undergo condensation reactions to form highly toxic polyhalogenated dibenzo-p-dioxins (PHDDs) and dibenzofurans (PHDFs). Consequently, environmental regulations mandate that such compounds be segregated and subjected to high-temperature incineration to ensure complete cleavage of the C-Br and C-F bonds ( [2]).

Waste Segregation & Classification Data

Proper segregation at the point of generation is the most critical step in laboratory waste management. Mixing this compound with non-halogenated waste streams exponentially increases disposal costs and introduces severe safety risks.

Table 1: Chemical Risk & Waste Classification Profile

Property / ClassificationValue / DetailMechanistic Rationale
Chemical Class Halogenated Primary AmineContains both a reactive nucleophilic amine and recalcitrant carbon-halogen bonds.
Primary Hazard Toxicity & PersistenceAmines are biologically active; halogens resist biodegradation.
Waste Designation Halogenated Organic WasteMust be segregated to prevent toxic byproduct formation during disposal.
Disposal Method High-Temp Incineration (>1000°C)Required to completely destroy the molecule and prevent polyhalogenated dioxin formation.

Table 2: Disposal Segregation Matrix

Waste Stream TypeCompatible MatricesIncompatible Materials (DO NOT MIX)Required Container
Solid Waste Contaminated paper, pure powderStrong oxidizers, concentrated acidsHDPE wide-mouth jar
Liquid Waste Dichloromethane, MethanolNitric acid, peroxides, non-halogenated streamsHDPE or glass carboy

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step until the validation check of the current step is confirmed.

Step 1: PPE and Environmental Controls

  • Action: Don chemical-resistant nitrile gloves (double-gloving is highly recommended due to the skin permeability of amines), safety goggles, and a standard lab coat. Perform all transfers inside a certified Class II fume hood.

  • Causality: Aerosolized powders or solvent vapors containing primary amines can cause acute respiratory irritation and systemic toxicity.

  • Validation Check: Verify the fume hood sash is at the correct operational height and the digital airflow monitor reads >100 feet per minute (fpm) before unsealing the chemical.

Step 2: Container Selection and Preparation

  • Action: Select a High-Density Polyethylene (HDPE) container for waste collection. Ensure the container is thoroughly dry.

  • Causality: Halogenated compounds, especially in the presence of trace moisture over time, can slowly hydrolyze to generate trace hydrobromic (HBr) or hydrofluoric (HF) acid. HDPE is highly resistant to halide-induced corrosion, whereas metal containers will degrade and potentially fail.

  • Validation Check: Inspect the interior of the HDPE container to ensure no residual water or unknown liquids are present.

Step 3: Waste Segregation and Transfer

  • Action (Solid): Carefully sweep or funnel the 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol powder into the HDPE container.

  • Action (Liquid): If the compound is dissolved in a solvent, transfer it exclusively to a designated "Halogenated Solvent Waste" carboy.

  • Validation Check: Visually inspect the waste carboy's log sheet to confirm no incompatible chemicals (e.g., nitric acid, peroxides) have been added previously. Mixing amines with strong acids will cause a dangerous exothermic neutralization reaction.

Step 4: Labeling and Documentation

  • Action: Attach a standard EPA Hazardous Waste label immediately upon placing the first drop or grain of waste into the container. Check the boxes for "Toxic" and "Halogenated". Write the full chemical name: 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol. Do not use structural abbreviations.

  • Validation Check: Ensure the start date of waste accumulation is clearly written on the label.

Step 5: Storage and Vendor Handoff

  • Action: Store the sealed container in a secondary containment tray within a designated, ventilated hazardous waste accumulation area. Hand off to a certified waste disposal vendor, explicitly requesting "High-Temperature Incineration."

  • Validation Check: Audit the accumulation start date to ensure the storage time does not exceed 90 days, maintaining strict compliance with EPA RCRA regulations.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and calculated action is required to prevent exposure.

  • Evacuate and Assess: If a large quantity (>50g of powder or >500mL of solution) is spilled outside a fume hood, evacuate the immediate area to prevent inhalation of amine vapors or halogenated solvent fumes.

  • Containment and Absorption:

    • For solid spills:Do not dry sweep , as this aerosolizes the active intermediate. Lightly dampen the powder with a compatible solvent (e.g., water or ethanol) to suppress dust, then wipe up with absorbent pads.

    • For liquid spills: Deploy universal chemical absorbent pads or diatomaceous earth. Do NOT use combustible materials like sawdust.

  • Chemical Decontamination: Wash the affected surface with a mild acidic solution (e.g., 5% citric acid) to neutralize residual trace amines, followed by a thorough water rinse.

    • Validation Check: Swab the decontaminated area and test with pH paper; a neutral pH (6.5–7.5) confirms the complete removal of the basic amine residue.

Workflow Visualization

DisposalWorkflow Start Waste Generation: 2-Amino-2-(3-bromo- 2-fluorophenyl)ethanol CheckState Determine Physical State (Solid vs. Solution) Start->CheckState SolidWaste Solid Waste Collection (HDPE Container) CheckState->SolidWaste Powder/Crystals LiquidWaste Liquid Waste Collection (Halogenated Solvent) CheckState->LiquidWaste Dissolved in Solvent Labeling Apply EPA Hazardous Waste Label SolidWaste->Labeling LiquidWaste->Labeling Storage Secondary Containment (< 90 Days Storage) Labeling->Storage Disposal High-Temp Incineration (EPA Approved Facility) Storage->Disposal

Figure 1: Workflow for segregation, labeling, and disposal of halogenated aromatic amine waste.

References

  • Gheni, S. A., Ali, M. M., Ta, G. C., Harbin, H. J., & Awad, S. A. (2023). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety, 31(1), 8–21.[Link] [1]

  • Environmental Protection Agency (EPA). (2000). "Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32." Electronic Code of Federal Regulations (eCFR).[Link] [2]

Handling

A Researcher's Guide to Safely Handling 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol: Personal Protective Equipment and Disposal

For the vanguard of pharmaceutical research, ensuring a safe laboratory environment is paramount to groundbreaking discovery. This guide provides essential, immediate safety and logistical information for handling 2-Amin...

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Author: BenchChem Technical Support Team. Date: April 2026

For the vanguard of pharmaceutical research, ensuring a safe laboratory environment is paramount to groundbreaking discovery. This guide provides essential, immediate safety and logistical information for handling 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, a halogenated amino alcohol likely utilized in complex organic synthesis. As a Senior Application Scientist, my aim is to provide a procedural framework grounded in established safety principles, empowering you to manage this compound with confidence and precision.

I. Hazard Assessment and the Hierarchy of Controls

Before any laboratory work commences, a thorough risk assessment is critical. The "Hierarchy of Controls" is a fundamental concept in chemical safety that prioritizes the most effective measures for risk mitigation.[5]

  • Elimination/Substitution: The most effective control is to consider if a less hazardous chemical can be substituted.

  • Engineering Controls: These are physical changes to the workspace that isolate researchers from the hazard. When handling 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, all work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Administrative Controls: These are changes to work practices, such as minimizing the quantities of the chemical used and restricting access to the area where it is handled.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and is essential for protecting the user from exposure.

II. Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol. This protocol is designed to be a self-validating system, ensuring maximum protection when followed correctly.

Step-by-Step PPE Protocol:

  • Hand Protection:

    • Selection: Wear nitrile gloves as a minimum standard for incidental contact.[6] For prolonged handling or in the event of a splash, heavier-duty gloves such as neoprene or Viton® should be considered. Always consult a glove compatibility chart for the specific solvents being used in your procedure.

    • Procedure: Inspect gloves for any signs of degradation or puncture before use. Don a single pair of nitrile gloves. For added protection during transfers of larger volumes, consider double-gloving.

    • Causality: The use of appropriate gloves prevents dermal absorption of the chemical, which is a primary route of exposure for many organic compounds.

  • Eye and Face Protection:

    • Selection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when there is a significant risk of splashing, such as during transfers or when working with larger quantities.[7][8]

    • Procedure: Ensure goggles provide a complete seal around the eyes. The face shield will protect the entire face from splashes.

    • Causality: This combination of eye and face protection prevents the chemical from coming into contact with the sensitive mucous membranes of the eyes and face.

  • Body Protection:

    • Selection: A flame-resistant laboratory coat is required. Ensure the coat is fully buttoned.

    • Procedure: The lab coat should have long sleeves and fit properly to cover personal clothing.

    • Causality: The lab coat protects the skin and personal clothing from contamination in the event of a spill.

  • Foot Protection:

    • Selection: Closed-toe shoes are mandatory in any laboratory setting.[6]

    • Procedure: Ensure your entire foot is covered.

    • Causality: This protects the feet from spills and falling objects.

Summary of Recommended PPE:

Protection TypeSpecificationRationale
Hand Nitrile gloves (minimum); consider double-gloving or heavier-duty gloves (e.g., neoprene) for extended contact.Prevents dermal absorption and skin irritation.
Eye/Face Chemical splash goggles and a face shield.Protects against splashes to the eyes and face.
Body Flame-resistant laboratory coat.Protects skin and clothing from contamination.
Foot Closed-toe shoes.Protects feet from spills and falling objects.
III. Operational and Disposal Plan

A clear operational and disposal plan is crucial for maintaining a safe laboratory environment.

Handling and Storage:

  • Always handle 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol within a certified chemical fume hood.[6]

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

  • Ensure the container is clearly labeled and tightly sealed when not in use.[10]

Spill Management:

  • In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[11]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal:

As a halogenated organic compound, 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol must be disposed of as hazardous waste.[6][12]

  • Waste Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container for "Halogenated Organic Waste."[12][13]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[13]

  • Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[7]

Never dispose of halogenated organic compounds down the drain. [6][9]

IV. Visualizing the Safety Workflow

The following diagram illustrates the logical flow of operations when working with 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol, from preparation to disposal.

Workflow for Handling 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling cluster_disposal Waste Management Risk_Assessment Conduct Risk Assessment Locate_SDS Locate SDS for Analogous Compounds Risk_Assessment->Locate_SDS Review_Protocols Review Institutional SOPs Locate_SDS->Review_Protocols Don_Gloves Don Nitrile Gloves Review_Protocols->Don_Gloves Don_Goggles_Shield Don Goggles & Face Shield Don_Gloves->Don_Goggles_Shield Don_Lab_Coat Don Lab Coat Don_Goggles_Shield->Don_Lab_Coat Work_in_Hood Work in Fume Hood Don_Lab_Coat->Work_in_Hood Minimize_Quantity Use Minimal Quantity Work_in_Hood->Minimize_Quantity Label_Containers Label All Containers Minimize_Quantity->Label_Containers Segregate_Waste Segregate Halogenated Waste Label_Containers->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Arrange_Disposal Arrange Professional Disposal Label_Waste->Arrange_Disposal

Caption: A flowchart outlining the key safety and handling steps.

By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their work, ensuring that scientific progress and a culture of safety go hand in hand.

References

  • ECHA: Ensuring Chemical Safety and Protecting Health - Policy-Insider.AI. (2024, January 28).
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
  • Deep Dive Into ECHA: European Chemicals Agency - College of Contract Management. (2025, April 11).
  • OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf - NIH. (2022, October 5).
  • HazCom Standard: a Guide to OSHA's HCS Compliance - Brady Corporation.
  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC.
  • ECHA Database and Its Use in SDSs - eQgest. (2025, May 27).
  • What is ECHA ? - Enviropass.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • hazardous waste segregation.
  • Safety Data Sheet - Angene Chemical. (2025, February 12).
  • Halogenated Solvents.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
  • Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97% - Cole-Parmer.
  • Safety Data Sheet - Angene Chemical. (2024, September 2).

Sources

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